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Foundational

Synthesis and Properties of 2-Fluoroquinoline-4-Carboxylic Acid: A Technical Guide for Drug Development

Executive Summary 2-Fluoroquinoline-4-carboxylic acid is a highly specialized fluorinated heterocyclic building block utilized extensively in medicinal chemistry and pharmaceutical development[1]. Its primary application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoroquinoline-4-carboxylic acid is a highly specialized fluorinated heterocyclic building block utilized extensively in medicinal chemistry and pharmaceutical development[1]. Its primary application lies in serving as a critical intermediate for the synthesis of non-peptide antagonists targeting human orexin receptors (specifically OX1R)[2]. By enabling the development of N-phenyl-N'-(2-substituted-quinolinyl)urea derivatives, this compound plays a foundational role in the discovery of novel therapeutics for obesity, Type 2 diabetes, and various sleep disorders[3].

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a comprehensive, self-validating guide to the synthesis, physicochemical properties, and pharmacological applications of 2-fluoroquinoline-4-carboxylic acid.

Chemical and Physical Properties

Understanding the baseline properties of 2-fluoroquinoline-4-carboxylic acid and its precursor is critical for predicting solubility, reactivity, and chromatographic behavior during synthesis.

PropertyValue / Description
Chemical Name 2-Fluoroquinoline-4-carboxylic acid
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Solid (Precipitate)
Structural Features Quinoline core, C2-Fluorine, C4-Carboxylic acid
Key Precursor 2-Chloroquinoline-4-carboxylic acid methyl ester[1]
Therapeutic Target Class Orexin-1 Receptor (OX1R) Antagonist Intermediate[2]

Mechanistic Pathway & Synthesis Strategy

The synthesis of 2-fluoroquinoline-4-carboxylic acid relies on a two-step process: a high-temperature Halex (Halogen Exchange) reaction followed by alkaline saponification [1].

Causality in Experimental Design
  • The Halex Reaction (Fluorination): Direct fluorination of the quinoline ring is challenging. The protocol utilizes 2-chloroquinoline-4-carboxylic acid methyl ester as the starting material. Potassium fluoride (KF) is used as the fluorine source. The reaction is driven by dimethylsulfone at 180°C .

    • Why dimethylsulfone? Dimethylsulfone is a highly polar, aprotic solvent with a high boiling point. It effectively solvates the potassium cation ( K+ ), leaving the fluoride anion ( F− ) "naked" and highly nucleophilic.

    • Why 180°C? The high thermal energy is required to overcome the activation barrier for Nucleophilic Aromatic Substitution ( SN​Ar ) at the C2 position of the electron-deficient quinoline ring, successfully displacing the chloride leaving group[1].

  • Saponification & Acidification: The resulting methyl ester is highly lipophilic. To unmask the carboxylic acid, the ester is heated at 60°C in a mixture of methanol and 2N Sodium Hydroxide ( NaOH ). Methanol acts as a co-solvent to homogenize the aqueous hydroxide and the organic ester. Subsequent acidification with 2N Hydrochloric acid ( HCl ) protonates the carboxylate, dropping its aqueous solubility and forcing the target compound to precipitate for easy filtration[1].

Synthesis_Workflow A 2-Chloroquinoline-4-carboxylic acid methyl ester B Halex Reaction KF, Dimethylsulfone, 180°C, 1h A->B C 2-Fluoroquinoline-4-carboxylic acid methyl ester B->C Nucleophilic Aromatic Substitution (SNAr) D Saponification & Acidification 1. NaOH, MeOH, 60°C 2. 2N HCl C->D E 2-Fluoroquinoline-4-carboxylic acid (Target Compound) D->E Precipitation & Filtration

Figure 1: Step-by-step synthetic workflow for 2-Fluoroquinoline-4-carboxylic acid via Halex reaction.

Experimental Protocols

The following self-validating protocols are adapted from established pharmaceutical patent literature for the preparation of orexin receptor antagonists[1].

Step 1: Synthesis of 2-Fluoroquinoline-4-carboxylic acid methyl ester

Reagents:

  • 2-Chloroquinoline-4-carboxylic acid methyl ester: 1.14 g

  • Dimethylsulfone: 4.0 g

  • Potassium fluoride (KF, anhydrous): 2.5 g

Procedure:

  • Suspend 2-chloroquinoline-4-carboxylic acid methyl ester (1.14 g) in dimethylsulfone (4.0 g) within a reaction vessel.

  • Add anhydrous potassium fluoride (2.5 g) to the mixture.

  • Heat the reaction mixture to 180°C and maintain stirring for exactly 1 hour.

  • Cool the reaction mixture to room temperature.

  • Dilute the crude mixture with 200 mL of a 1:1 solution of dichloromethane (DCM) and water.

  • Separate the organic phase and remove the solvent under reduced pressure.

  • Purify the residue via column chromatography (silica gel, using DCM as the eluant).

  • Yield: ~0.7 g of 2-fluoroquinoline-4-carboxylic acid methyl ester[1].

Analytical Validation (Intermediate Ester): To ensure the integrity of the intermediate before proceeding to hydrolysis, verify the structure using the following spectroscopic parameters[1]:

Analytical MethodResult / Peak Assignments
Mass Spectrometry (API+) m/z 205[M+H]⁺
¹H NMR (CDCl₃) δ 3.99 (3H, s, -OCH₃)
¹H NMR (CDCl₃) δ 7.57 (2H, m, Ar-H)
¹H NMR (CDCl₃) δ 7.72 (1H, m, Ar-H)
¹H NMR (CDCl₃) δ 7.95 (1H, d, J = 8.5Hz, Ar-H)
¹H NMR (CDCl₃) δ 8.67 (1H, d, J = 8.4Hz, Ar-H)
Step 2: Saponification to 2-Fluoroquinoline-4-carboxylic acid

Procedure:

  • Dissolve the 2-fluoroquinoline-4-carboxylic acid methyl ester (0.7 g) in a 2:1 mixture of Methanol and 2N Sodium Hydroxide.

  • Heat the solution at 60°C until all solid material has completely dissolved, indicating complete hydrolysis of the ester.

  • Reduce the volume of the solvent under reduced pressure to remove the majority of the methanol.

  • Slowly acidify the remaining aqueous solution using 2N HCl until precipitation is complete.

  • Isolate the precipitated solid via vacuum filtration and dry under a vacuum to afford the pure 2-fluoroquinoline-4-carboxylic acid[1].

Applications in Drug Discovery: Orexin Receptor Antagonism

The primary value of 2-fluoroquinoline-4-carboxylic acid is its role as a precursor in the synthesis of N-phenyl-N'-(2-substituted-quinolinyl)urea derivatives[3].

Mechanistic Rationale in Pharmacology: Orexin-A and Orexin-B are hypothalamic neuropeptides that act as endogenous regulators of appetite and wakefulness. Central administration of Orexin-A in animal models has been shown to stimulate food intake by up to four-fold[2].

By coupling 2-fluoroquinoline-4-carboxylic acid with various substituted anilines, medicinal chemists generate urea-based compounds that act as highly potent, non-peptide competitive antagonists of the human Orexin-1 receptor (OX1R)[1]. Blocking this signaling pathway has profound therapeutic implications, making these compounds prime candidates for the treatment of:

  • Metabolic Disorders: Obesity and Type 2 (non-insulin-dependent) diabetes[2].

  • Neurological/Sleep Disorders: Insomnia, narcolepsy, sleep apnea, and jet-lag syndrome[3].

Orexin_Pathway A 2-Fluoroquinoline-4-carboxylic acid B Amidation / Urea Formation Coupling with Anilines A->B C N-phenyl-N'-(2-fluoro-quinolinyl)urea Derivatives B->C D Orexin-1 Receptor (OX1R) Competitive Antagonism C->D High Affinity Binding E Therapeutic Efficacy: Obesity, Diabetes, Sleep Disorders D->E Blockade of Orexin-A Signaling

Figure 2: Role of 2-Fluoroquinoline-4-carboxylic acid in the development of OX1R antagonists.

References

  • World Intellectual Property Organization (WIPO). Patent WO0047577A1: Orexin Receptor Antagonists.[2] URL:

  • World Intellectual Property Organization (WIPO). Patent WO0047577A1: Orexin Receptor Antagonists (Detailed Synthesis & Assays).[3] URL:

  • World Intellectual Property Organization (WIPO). Patent WO0047577A1: Description 13 - 2-Fluoroquinoline-4-carboxylic acid (D13).[1] URL:

Sources

Exploratory

The Biological Activity of 2-Fluoroquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary: The Privileged Fluoroquinoline Scaffold In medicinal chemistry, the quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds[1]. Among it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Fluoroquinoline Scaffold

In medicinal chemistry, the quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds[1]. Among its functionalized derivatives, 2-fluoroquinoline-4-carboxylic acids have emerged as highly versatile building blocks and active pharmaceutical ingredients (APIs).

The strategic installation of a fluorine atom at the C-2 position of the quinoline ring is not merely a structural variation; it is a calculated physicochemical optimization. Fluorine substitution profoundly alters the molecule's electronic distribution, decelerating oxidative metabolic processes typically mediated by Cytochrome P450 monooxygenases[2]. Furthermore, the strong electron-withdrawing nature of fluorine reduces the basicity of the adjacent quinoline nitrogen, which enhances membrane permeability and overall oral bioavailability. When combined with the hydrogen-bonding capacity of the C-4 carboxylic acid, this scaffold provides an ideal pharmacophore for targeting critical enzymes and receptors across oncology, infectious diseases, and neuroendocrinology.

Anticancer and Antiviral Mechanisms: DHODH Inhibition

A primary mechanism by which quinoline-4-carboxylic acid derivatives exert their biological effects is through the potent, competitive inhibition of Dihydroorotate Dehydrogenase (DHODH) [1]. DHODH is a mitochondrial enzyme that catalyzes the rate-limiting oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway.

The Structural Causality of Inhibition

Crystallographic studies reveal that the C-4 carboxylic acid is strictly required for activity; it acts as an electrostatic anchor, forming a critical salt bridge with the Arg136 (R136) residue in the DHODH binding pocket[3]. The addition of a fluorine atom and lipophilic aryl groups enhances the molecule's ability to occupy the hydrophobic ubiquinone channel. By blocking DHODH, these derivatives deplete the intracellular pyrimidine pool (UMP), leading to S-phase cell cycle arrest. Because rapidly proliferating cancer cells and replicating viruses rely heavily on de novo nucleotide synthesis rather than salvage pathways, DHODH inhibitors exhibit broad-spectrum antineoplastic and antiviral properties[4].

Mechanism DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH ORO Orotate DHODH->ORO Oxidation UMP Pyrimidine Pool ORO->UMP UMPS Proliferation Cell Proliferation UMP->Proliferation DNA/RNA Synthesis Inhibitor 2-Fluoroquinoline-4- carboxylic acids Inhibitor->DHODH Competitive Inhibition

Mechanism of DHODH inhibition by 2-fluoroquinoline-4-carboxylic acid derivatives.

Antibacterial Activity: DNA Gyrase Targeting

Beyond human metabolic enzymes, quinoline-4-carboxylic acid derivatives exhibit profound antibacterial activity by targeting bacterial DNA gyrase (Topoisomerase II) [1]. DNA gyrase is essential for relaxing supercoiled DNA during bacterial replication and transcription.

Recent structure-activity relationship (SAR) studies have demonstrated that arylated quinoline-4-carboxylic acids possess potent inhibitory properties against the DNA gyrase of Mycobacterium tuberculosis (Mtb). The planar quinoline core intercalates into the bacterial DNA cleavage complex, while the C-4 carboxylic acid interacts with the enzyme's active site residues, effectively trapping the enzyme-DNA complex and triggering bacterial cell death.

Neuroendocrine Targeting and PET Imaging

Orexin-1 Receptor Antagonists

The 2-fluoroquinoline-4-carboxylic acid scaffold is a critical synthetic precursor for neuro-active compounds. By converting the carboxylic acid into a urea derivative, researchers have synthesized N -phenyl- N '-(2-substituted-quinolinyl)ureas. These molecules act as potent, non-peptide antagonists of the human orexin-1 receptor , offering therapeutic avenues for treating metabolic disorders (like obesity) and sleep disorders (such as insomnia)[5].

F-Radiotracers for PET Imaging

In the realm of diagnostic imaging, the direct aromatic fluorination of the quinoline ring allows for the creation of 18 F-labeled radiotracers. For example, 18 F-labeled quinoline-4-carboxamides have been successfully developed as Fibroblast Activation Protein (FAP)-targeted radiotracers. The covalent C– 18 F bonding strategy minimizes structural perturbation, ensuring the pharmacophore maintains its native biological conformation and high binding affinity[6].

Quantitative Data Summary

The following table synthesizes the potency of key quinoline-4-carboxylic acid derivatives across various biological targets:

Compound / DerivativeBiological TargetPrimary IndicationPotency (IC 50​ / EC 50​ )Reference
C44 (6-Fluoro-aryl-QCA) Human DHODHAntiviral (VSV / Influenza)IC 50​ = 1 nM / EC 50​ = 2 nM[4]
Compound 41 (QCA analog) Human DHODHOncology (Colorectal)IC 50​ = 9.71 nM[3]
QCA 7m (Arylated QCA) Mtb DNA GyraseTuberculosisIC 50​ < 1 μM
18 F-labeled 2-F-QCA FAP (Fibroblasts)PET ImagingHigh Radiochemical Yield[6]
2-F-QCA Urea Derivatives Orexin-1 ReceptorObesity / InsomniaPotent Antagonism[5]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating experimental workflow. The following protocol details the kinetic evaluation of DHODH inhibition, incorporating orthogonal validation to rule out off-target cytotoxicity.

Protocol: DHODH Kinetic Inhibition Assay

1. Enzyme Preparation & Solubilization

  • Step: Dilute recombinant human DHODH in an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

  • Causality: DHODH is a membrane-bound mitochondrial enzyme. The inclusion of Triton X-100 is critical to maintain the enzyme in a soluble, active conformation without denaturing the binding pocket.

2. Reagent Addition (Electron Acceptors)

  • Step: Add 0.1 mM decylubiquinone and 0.06 mM 2,6-dichloroindophenol (DCIP) to the enzyme mixture. Incubate with varying concentrations of the 2-fluoroquinoline-4-carboxylic acid derivative for 10 minutes at 25°C.

  • Causality: Decylubiquinone acts as the immediate, native electron acceptor for DHODH. DCIP serves as a terminal electron acceptor that changes color upon reduction. This coupled system allows for real-time colorimetric tracking of enzyme velocity.

3. Reaction Initiation

  • Step: Initiate the reaction by adding 1 mM dihydroorotate (substrate).

  • Causality: Initiating with the substrate (rather than the enzyme) ensures that the baseline absorbance is perfectly stable and that the measured kinetic velocity is strictly dependent on substrate turnover.

4. Kinetic Readout

  • Step: Measure the decrease in absorbance at 600 nm continuously for 5 minutes using a microplate reader. Calculate the IC 50​ using non-linear regression.

5. Orthogonal Validation (Uridine Rescue)

  • Step: Treat target cancer cells (e.g., HCT-116) with the IC 90​ concentration of the inhibitor. In a parallel cohort, supplement the media with 100 μM exogenous uridine.

  • Causality: This is the ultimate self-validating step. If the compound's toxicity is strictly due to on-target DHODH inhibition (pyrimidine starvation), the exogenous uridine will bypass the de novo pathway and fully rescue cell viability[3]. If the cells still die, the compound has off-target cytotoxic effects.

Protocol Step1 1. Enzyme Preparation Solubilize with Triton X-100 Step2 2. Reagent Addition Add DCIP & Decylubiquinone Step1->Step2 Step3 3. Reaction Initiation Add Dihydroorotate substrate Step2->Step3 Step4 4. Kinetic Readout Measure A600 reduction Step3->Step4 Step5 5. Orthogonal Validation Uridine rescue in cell culture Step4->Step5

Self-validating experimental workflow for evaluating DHODH inhibitory activity.

Conclusion

The 2-fluoroquinoline-4-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine alongside the electrostatic anchoring of the carboxylic acid, researchers can fine-tune this core to achieve exceptional potency across highly diverse biological targets—from human DHODH and bacterial DNA gyrase to neuroendocrine receptors. As synthetic methodologies and late-stage fluorination techniques continue to evolve, this privileged scaffold will undoubtedly yield next-generation therapeutics and precision radiotracers.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (ACS).[Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters (NIH).[Link]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Pharmaceuticals (PMC).[Link]

  • Organic & Biomolecular Chemistry: Fluorine in Medicinal Chemistry. SciSpace.[Link]

  • Exploring Covalent C–18F Bonding Strategies in the Design of FAP-Targeted Radiotracers. ACS Publications.[Link]

  • Orexin-1 Receptor Antagonists (Patent Data).

Sources

Foundational

2-Fluoroquinoline-4-Carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary The quinoline-4-carboxylic acid (QCA) architecture is a historically validated pharmacophore, widely recognized for its diverse biological activities[1]. However, the strategic installation of a fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-carboxylic acid (QCA) architecture is a historically validated pharmacophore, widely recognized for its diverse biological activities[1]. However, the strategic installation of a fluorine atom at the C2 position—yielding 2-fluoroquinoline-4-carboxylic acid (2-FQCA) —fundamentally transforms this classical core into a highly versatile, bifunctional building block. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can achieve enhanced metabolic stability[2] while simultaneously activating the scaffold for rapid, late-stage functionalization. This whitepaper provides an in-depth technical analysis of the physicochemical rationale, self-validating synthetic workflows, and therapeutic applications of the 2-FQCA scaffold.

Molecular Anatomy & Physicochemical Rationale

The design of 2-FQCA is rooted in precise stereoelectronic causality. Modifying the C2 position with fluorine serves a dual purpose: it acts as a metabolic shield and a highly reactive electrophilic hub.

  • Metabolic and Lipophilic Tuning: The C–F bond is the strongest single bond in organic chemistry. Its incorporation at the C2 position blocks cytochrome P450-mediated oxidation, a common metabolic liability for azaarenes[2]. Furthermore, fluorine modulates the lipophilicity of the scaffold, improving membrane permeability without drastically inflating the molecular weight.

  • Reactivity Causality (The Fluorine Anomaly in SNAr): In classical aliphatic chemistry, fluorine is a poor leaving group. However, in Nucleophilic Aromatic Substitution (SNAr), 2-fluoroquinolines react orders of magnitude faster than their 2-chloro or 2-bromo counterparts[3]. The causality lies in the reaction mechanism: the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the subsequent elimination of the halide. Fluorine’s extreme electronegativity (strong -I effect) severely depletes electron density at the C2 carbon, drastically lowering the activation energy for nucleophilic attack. Once the complex forms, rearomatization rapidly expels the fluoride ion.

Table 1: Physicochemical and Kinetic Profiling of Quinoline Scaffolds
Property / MetricQuinoline-4-carboxylic acid2-Chloroquinoline-4-carboxylic acid2-Fluoroquinoline-4-carboxylic acid
C2 Electrophilicity LowModerateVery High
SNAr Relative Rate N/ASlow (Elimination-limited)Fast (Addition-limited)
Metabolic Stability Susceptible to C2 oxidationModerateHighly Resistant
Synthetic Utility Core PharmacophorePrecursor for Halex reactionDivergent SNAr Hub

Synthetic Workflows & Self-Validating Protocols

De novo synthesis of fluorinated quinolines often suffers from poor regioselectivity[4]. A more reliable, self-validating approach utilizes a late-stage Halogen Exchange (Halex) reaction on a pre-assembled quinoline core[5].

Protocol 1: Synthesis of 2-FQCA via Halex Reaction

Causality & Design: Direct Halex on the free carboxylic acid is problematic due to competitive decarboxylation or salt formation at high temperatures (180°C). Thus, the methyl ester is utilized. Dimethylsulfone is the solvent of choice because its high boiling point (238°C) sustains the extreme thermal conditions, and its highly polar nature effectively solvates the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic[5].

Step-by-Step Methodology:

  • Reagent Preparation: Dry Potassium Fluoride (KF, 2.5 g, ~43 mmol) under vacuum at 150°C for 2 hours. Validation: Moisture must be strictly excluded to prevent premature ester hydrolysis or competitive formation of 2-hydroxyquinoline via hydroxide attack.

  • Halex Reaction: In a dry Schlenk flask, combine 2-chloroquinoline-4-carboxylic acid methyl ester (1.14 g, 5.1 mmol) with dimethylsulfone (4.0 g). Add the anhydrous KF[5].

  • Thermal Activation: Heat the mixture to 180°C under an inert argon atmosphere for 1 hour. Validation: The mixture forms a homogenous melt, ensuring intimate contact between the solid KF and the substrate.

  • Workup: Cool the reaction to room temperature. Dilute the solidified mass with a 1:1 mixture of dichloromethane (DCM) and water (200 mL). Extract the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

  • Purification: Subject the residue to silica gel flash chromatography (eluting with 100% DCM) to afford 2-fluoroquinoline-4-carboxylic acid methyl ester (Yield: ~0.7 g)[5].

  • Saponification: Dissolve the intermediate in a 2:1 mixture of Methanol and 2N NaOH (45 mL). Heat at 60°C until TLC indicates complete consumption of the ester[5].

  • Acidification & Isolation: Critical Step: Concentrate the mixture to ~15 mL to remove methanol before acidification; failing to do so risks Fischer esterification upon adding acid. Acidify with 2N HCl to pH 3. Collect the precipitated 2-fluoroquinoline-4-carboxylic acid via vacuum filtration, wash with cold water, and dry in vacuo[5].

SynthesisWorkflow A 2-Chloroquinoline-4- carboxylic acid methyl ester B Halogen Exchange (KF, Dimethylsulfone, 180°C) A->B C 2-Fluoroquinoline-4- carboxylic acid methyl ester B->C SNAr (Fluorination) D Saponification (NaOH/MeOH, 60°C) C->D E 2-Fluoroquinoline-4- carboxylic acid D->E Acidification (HCl)

Workflow for the synthesis of 2-fluoroquinoline-4-carboxylic acid via Halex reaction.

Late-Stage Functionalization (LSF) via SNAr

The true power of the 2-FQCA scaffold lies in its capacity for divergent synthesis. While the C4-carboxylic acid can undergo standard amidation or esterification, the C2-fluoro group is primed for displacement by nitrogen, oxygen, or carbon nucleophiles[3].

Protocol 2: C2-Amination via SNAr with Azetidines

Azetidines are highly strained, sp³-rich heterocycles increasingly used as bioisosteres for phenyl rings. Coupling them to the quinoline core requires overcoming significant steric hindrance, making the highly reactive 2-fluoro leaving group essential[3].

Step-by-Step Methodology:

  • Activation: Dissolve 2-FQCA (1.0 equiv) and the substituted azetidine (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HF byproduct and driving the equilibrium forward without competing as a nucleophile[3].

  • Heating: Stir the mixture at 95°C for 12 hours. Validation: Monitor via LC-MS. The mass shift from the displacement of fluorine (-19 Da) plus the addition of the amine confirms product formation.

  • Isolation: Quench the reaction by pouring it into ice-cold water. The resulting 2-aminoquinoline-4-carboxylic acid derivative typically precipitates and can be isolated via vacuum filtration.

Therapeutic Applications & Target Space

The orthogonal reactivity of 2-FQCA enables the rapid generation of structure-activity relationship (SAR) libraries against diverse pharmacological targets:

  • Orexin Receptor Antagonists: Functionalization of the C4-carboxylic acid into phenyl ureas or thioureas yields potent, non-peptide antagonists of human orexin-1 receptors. These compounds are critical leads for treating sleep disorders (e.g., insomnia) and obesity[5].

  • Alkaline Phosphatase Inhibitors: The quinoline-4-carboxylic acid core is a highly potent scaffold for inhibiting human tissue-nonspecific alkaline phosphatase (h-TNAP), achieving IC50 values in the nanomolar range. Modifications at the C2 position allow researchers to probe the hydrophobic pockets of the enzyme's active site[1].

  • Antileishmanial Agents: In silico screening and phenotypic assays have identified 2-aryl and 2-amino-quinoline-4-carboxylic acid derivatives as potent inhibitors of Leishmania N-myristoyltransferase (LmNMT). The 2-FQCA scaffold provides a highly modular starting point for expanding the chemical space against this validated parasitic target[6].

BioTargets Core 2-Fluoroquinoline-4-carboxylic acid (Privileged Scaffold) Sub1 C4-Carboxylic Acid Amidation / Esterification Core->Sub1 Sub2 C2-Fluoro Nucleophilic Displacement (SNAr) Core->Sub2 Target1 Orexin Receptor Antagonists Sub1->Target1 Urea/Thiourea derivatives Target2 Alkaline Phosphatase Inhibitors Sub1->Target2 Ester derivatives Sub2->Target1 Target3 Antileishmanial Agents (LmNMT) Sub2->Target3 2-Aryl/2-Amino derivatives

Divergent pharmacological targeting via orthogonal functionalization of the 2-FQCA scaffold.

References

  • [5] Title: PCT - Phenyl urea and phenyl thiourea derivatives as orexin receptor antagonists Source: Googleapis URL:

  • [3] Title: Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: ChemRxiv URL:

  • [1] Title: Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies Source: RSC Publishing URL:

  • [6] Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: PMC (National Institutes of Health) URL:

  • Title: Fluorinated Quinolines: Synthesis, Properties and Applications Source: ResearchGate URL:

  • [2] Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL:

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of Fluoroquinolones: A Technical Guide

Executive Summary The evolution of the quinolone class of antimicrobials into the highly potent, broad-spectrum fluoroquinolones (FQs) represents a triumph of rational drug design and structure-activity relationship (SAR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of the quinolone class of antimicrobials into the highly potent, broad-spectrum fluoroquinolones (FQs) represents a triumph of rational drug design and structure-activity relationship (SAR) optimization. Originally derived from the narrow-spectrum nalidixic acid, modern fluoroquinolones are characterized by the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core[1]. By systematically modifying peripheral positions on this bicyclic scaffold, medicinal chemists have dramatically enhanced target affinity, broadened the antimicrobial spectrum to include anaerobes and Gram-positive pathogens, and optimized pharmacokinetic (PK) profiles[2]. This guide deconstructs the mechanistic basis of FQ activity and provides a comprehensive SAR framework for drug development professionals.

Mechanistic Grounding: The Water-Metal Ion Bridge

To understand the SAR of fluoroquinolones, one must first understand their unique mechanism of action. FQs do not simply inhibit bacterial enzymes; they act as "poisons" that stabilize a transient, lethal intermediate known as the cleavage complex[3].

The primary targets are two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[4]. The interaction between the drug, the enzyme, and the DNA is mediated by a highly conserved structural feature known as the water-metal ion bridge [3].

The C-3 carboxyl and C-4 keto groups of the fluoroquinolone chelate a non-catalytic magnesium ion ( Mg2+ ). The hydration sphere of this Mg2+ ion is filled by four water molecules, which serve as an anchor, forming hydrogen bonds with highly conserved serine and acidic residues (e.g., Ser80 and Glu84 in E. coli Topoisomerase IV) in the enzyme's active site[4]. This bridge properly aligns the drug, allowing the rest of the quinolone scaffold to intercalate into the cleaved DNA strand, physically blocking religation and triggering rapid bacterial cell death[5].

Mechanism FQ Fluoroquinolone (C3/C4 Keto-Acid) Mg Mg2+ Ion (Non-catalytic) FQ->Mg Chelates DNA Cleaved DNA Strand FQ->DNA Intercalates Water 4 Water Molecules (Hydration Sphere) Mg->Water Coordinates Enzyme Topoisomerase IV / DNA Gyrase (Ser & Asp/Glu Residues) Water->Enzyme Hydrogen Bonds Enzyme->DNA Stabilizes Cleavage Complex

Fig 1. The water-metal ion bridge stabilizing the fluoroquinolone-topoisomerase-DNA cleavage complex.

Deconstructing the Pharmacophore: Position-by-Position SAR

The synthetic tractability of the quinolone scaffold allows for precise tuning of both pharmacodynamics and pharmacokinetics. The SAR rules established over decades of research dictate the following structural imperatives[6]:

  • N-1 Position (Steric Bulk & PK): Substitution here is critical for overall potency. A cyclopropyl group (as seen in ciprofloxacin) is optimal for broad-spectrum activity[1]. Alternatively, a 2,4-difluorophenyl group (as in trovafloxacin) enhances potency but can introduce distinct toxicity profiles.

  • C-2 Position (Steric Hindrance): This position is in close spatial proximity to the enzyme binding site. Substitutions here generally result in steric clashes that abolish antibacterial activity.

  • C-3 and C-4 Positions (The Anchor): The 3-carboxylic acid and 4-keto groups are absolute requirements. Any modification that removes the ability of these groups to chelate the Mg2+ ion completely destroys target affinity[3].

  • C-5 Position (Gram-Positive Enhancement): The addition of an amino ( −NH2​ ) or methyl ( −CH3​ ) group at C-5 enhances activity against Gram-positive organisms (e.g., sparfloxacin) and can modulate phototoxicity[1].

  • C-6 Position (The Defining Fluorine): The incorporation of a fluorine atom at C-6 was the breakthrough that created the "fluoroquinolone" class. Fluorine drastically increases lipophilicity, facilitating rapid penetration through the bacterial cell wall, and significantly enhances the binding affinity to the gyrase/DNA complex[6].

  • C-7 Position (Spectrum & Efflux Susceptibility): This position tolerates the largest substituents and dictates the antimicrobial spectrum. Five- or six-membered nitrogen heterocycles are standard. A piperazine ring (ciprofloxacin) drives potent Gram-negative activity, while pyrrolidine or bulky azabicyclo rings (moxifloxacin) shift the spectrum toward Gram-positive and atypical pathogens while reducing susceptibility to bacterial efflux pumps[6].

  • C-8 Position (Anaerobic Activity & Resistance Restriction): Substitution at C-8 with a halogen (Fluorine/Chlorine) increases activity but also increases phototoxicity. Crucially, substitution with a methoxy group ( −OCH3​ ), as seen in moxifloxacin and gatifloxacin, achieves two goals: it dramatically enhances activity against anaerobic bacteria, and it sterically restricts the selection of resistant mutants by forcing the drug to target both DNA gyrase and Topoisomerase IV simultaneously[7][8].

SAR_Map Core 1,4-dihydro-4-oxoquinoline -3-carboxylic acid N1 N-1: Cyclopropyl (Potency & PK) Core->N1 C3C4 C-3/C-4: Keto-acid (Mg2+ Binding) Core->C3C4 C6 C-6: Fluorine (Cell Penetration) Core->C6 C7 C-7: Piperazine/Pyrrolidine (Spectrum & Efflux) Core->C7 C8 C-8: Methoxy/Halogen (Anaerobes & Resistance) Core->C8

Fig 2. Core structural modifications defining the fluoroquinolone structure-activity relationship.

Quantitative SAR Summary

The following table synthesizes the impact of key structural modifications across different generations of fluoroquinolones:

PositionOptimal Substituent(s)Primary Pharmacological ImpactRepresentative Drug(s)
N-1 CyclopropylMaximizes overall in vitro potency and improves PK half-life.Ciprofloxacin, Moxifloxacin
C-5 Amino ( −NH2​ )Enhances Gram-positive activity.Sparfloxacin
C-6 Fluorine ( −F )Essential for cell wall penetration and target enzyme affinity.All Fluoroquinolones
C-7 PiperazineHigh activity against Gram-negative bacilli (P. aeruginosa).Ciprofloxacin, Levofloxacin
C-7 Azabicyclo / PyrrolidineEvades efflux pumps; boosts Gram-positive/atypical activity.Moxifloxacin, Trovafloxacin
C-8 Methoxy ( −OCH3​ )Dual-targeting of Gyrase/Topo IV; high anti-anaerobe activity.Moxifloxacin, Gatifloxacin

Experimental Workflows: Validating Target Affinity

To rationally design a new fluoroquinolone, medicinal chemists cannot rely solely on Minimum Inhibitory Concentration (MIC) assays, as MIC conflates target affinity with cell permeability and efflux. The causal relationship between a structural modification and target engagement must be isolated using a DNA Cleavage Assay .

Protocol: Topoisomerase IV / DNA Gyrase Cleavage Assay

This self-validating system directly measures the ability of a novel FQ to stabilize the lethal cleavage complex.

Step 1: Substrate Preparation & Reaction Assembly

  • Action: Combine 300 ng of negatively supercoiled pBR322 plasmid DNA with purified target enzyme (e.g., E. coli DNA gyrase or S. pneumoniae Topo IV) in a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2​ , and 1 mM ATP.

  • Causality: Supercoiled pBR322 is required because the topological strain mimics the physiological substrate of type II topoisomerases. The MgCl2​ is strictly required to form the water-metal ion bridge necessary for FQ binding[3].

Step 2: Drug Incubation

  • Action: Add the test fluoroquinolone at varying concentrations (titration from 0.1 μM to 100 μM) and incubate at 37°C for 10 minutes.

  • Causality: FQs do not prevent the enzyme from cutting DNA; they prevent it from ligating it back together. This pre-incubation allows the enzyme to cut the DNA and the drug to enter the active site, forming the bridge and "trapping" the complex in its cleaved state.

Step 3: Covalent Trapping & Protein Digestion

  • Action: Terminate the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 1 mM EDTA, followed by the addition of Proteinase K (45°C for 30 minutes).

  • Causality: SDS rapidly denatures the topoisomerase. Because the enzyme is covalently attached to the 5' ends of the cleaved DNA during the intermediate step, denaturation permanently traps the DNA in a linear state. Proteinase K is then required to digest the bulky enzyme off the DNA, allowing the DNA fragments to migrate properly through an agarose gel.

Step 4: Electrophoretic Resolution & Quantification

  • Action: Resolve the samples on a 1% agarose gel containing ethidium bromide. Quantify the band corresponding to linear DNA using densitometry.

  • Causality: The intensity of the linear DNA band is directly proportional to the target affinity of the fluoroquinolone. A highly potent C-8 methoxy derivative will show a dense linear band at much lower concentrations compared to a first-generation quinolone.

References

  • Source: oup.
  • Source: nih.
  • Source: oup.
  • Source: nih.
  • Source: nih.
  • Source: scispace.
  • Source: oup.
  • Source: nih.

Sources

Foundational

2-Fluoroquinoline-4-carboxylic acid: Structural Properties, Synthesis, and Applications in Orexin Receptor Modulators

Executive Summary The landscape of neuropharmacology and metabolic disease treatment frequently relies on highly specialized heterocyclic building blocks. 2-Fluoroquinoline-4-carboxylic acid is a prime example of such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of neuropharmacology and metabolic disease treatment frequently relies on highly specialized heterocyclic building blocks. 2-Fluoroquinoline-4-carboxylic acid is a prime example of such a compound. Serving as a critical precursor in the development of non-peptide orexin-1 receptor (OX1R) antagonists, this molecule bridges the gap between raw chemical synthesis and advanced therapeutic interventions targeting obesity, Type 2 diabetes, and sleep disorders[1].

Unlike ubiquitous commodity chemicals, 2-fluoroquinoline-4-carboxylic acid is a purpose-built intermediate. This technical guide deconstructs its physicochemical properties, the causality behind its structural design, and the self-validating synthetic workflows required to produce it for drug discovery applications.

Molecular Identity & Physicochemical Profiling

Understanding the baseline quantitative data of 2-fluoroquinoline-4-carboxylic acid is essential for predicting its behavior in both synthetic reactions and biological systems.

Note: As a highly specific intermediate primarily documented in patent literature, the free acid does not have a widely circulated commercial CAS registry number, though its methyl ester derivative is well-characterized in synthetic literature.

PropertyValue
IUPAC Name 2-Fluoroquinoline-4-carboxylic acid
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Exact Mass 191.038257 g/mol
Canonical SMILES O=C(O)c1cc(F)nc2ccccc12
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Quinoline N, Carbonyl O, Fluorine)
Topological Polar Surface Area (TPSA) 50.2 Ų
Rotatable Bonds 1

Structural Causality & Reactivity Profile

In drug development, every atomic substitution is a calculated decision. The architecture of 2-fluoroquinoline-4-carboxylic acid is engineered for specific pharmacokinetic and synthetic advantages:

  • The Quinoline Scaffold: The bicyclic aromatic core provides the necessary lipophilicity and planar geometry for optimal π−π stacking within the hydrophobic binding pockets of G-protein coupled receptors (GPCRs) like OX1R.

  • The C2-Fluorine Substitution: Fluorine is highly electronegative. Placing it at the C2 position, adjacent to the quinoline nitrogen, serves two distinct mechanistic purposes:

    • Metabolic Shielding: It blocks oxidation at the C2 position by cytochrome P450 enzymes, a common metabolic liability for unsubstituted quinolines.

    • Basicity Modulation: The strong electron-withdrawing effect significantly lowers the pKa​ of the quinoline nitrogen. This reduces non-specific basicity-driven toxicity and improves membrane permeability.

  • The C4-Carboxylic Acid: This moiety acts as the primary synthetic handle. It is sterically accessible and primed for activation (e.g., via Curtius rearrangement or coupling reagents like HATU) to form the urea linkages characteristic of potent orexin antagonists.

Self-Validating Synthesis Workflows

The synthesis of 2-fluoroquinoline-4-carboxylic acid relies on a robust two-step sequence starting from the commercially available 2-chloroquinoline-4-carboxylic acid methyl ester[1]. The protocols below are designed as self-validating systems, ensuring that each step can be analytically confirmed before proceeding.

Protocol 1: Nucleophilic Aromatic Substitution (Fluorination)

This step utilizes a halogen exchange mechanism (Halex reaction) to install the fluorine atom.

  • Step 1: Charge a dry reaction vessel with 2-chloroquinoline-4-carboxylic acid methyl ester (1.14 g) and dimethylsulfone (4.0 g).

    • Causality: Dimethylsulfone is selected as the solvent because its high boiling point (238°C) safely accommodates the extreme 180°C reaction temperature. Furthermore, its polar aprotic nature strongly solvates the potassium cation but poorly solvates the fluoride anion, leaving the fluoride "naked" and highly nucleophilic.

  • Step 2: Add anhydrous potassium fluoride (KF, 2.5 g).

    • Causality: The KF must be strictly anhydrous. Trace water would hydrate the fluoride ion, drastically reducing its nucleophilicity and promoting unwanted hydrolysis of the ester or the C2-chloro group.

  • Step 3: Heat the mixture to 180°C for 1 hour.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a dichloromethane (DCM) eluent. The reaction is complete when the starting material spot is fully consumed. The highly electron-deficient C2 position, activated by the adjacent nitrogen, readily undergoes SN​Ar .

  • Step 4: Cool the mixture to room temperature and dilute with a 1:1 mixture of DCM and water (200 mL).

    • Causality: Water solubilizes the dimethylsulfone and inorganic salts (KCl, excess KF), while DCM extracts the fluorinated organic product.

  • Step 5: Separate the organic phase, concentrate under reduced pressure, and purify via silica gel chromatography (DCM eluent).

    • Validation: Confirm product identity (2-fluoroquinoline-4-carboxylic acid methyl ester) via 1H NMR ( CDCl3​ ). Expected diagnostic shifts include a singlet at δ 3.99 (3H, ester methyl) and a doublet at δ 8.67 (1H, J=8.4 Hz)[1].

Protocol 2: Saponification (Ester Hydrolysis)

This step unmasks the carboxylic acid for downstream coupling.

  • Step 1: Dissolve the purified 2-fluoroquinoline-4-carboxylic acid methyl ester in a 2:1 mixture of methanol and 2N aqueous sodium hydroxide.

    • Causality: Methanol ensures the organic substrate remains in solution, while the aqueous hydroxide facilitates the base-catalyzed acyl substitution to cleave the methyl ester.

  • Step 2: Heat the mixture to 60°C until all solid dissolves.

    • Validation: Perform a rapid TLC check to ensure the complete disappearance of the higher-Rf ester spot.

  • Step 3: Concentrate the solvent under reduced pressure to remove the methanol.

    • Causality: Removing methanol prevents the final product from remaining partially dissolved in the organic phase during the subsequent precipitation step.

  • Step 4: Acidify the aqueous residue with 2N HCl until the pH reaches ~2-3.

    • Validation: The target compound, 2-fluoroquinoline-4-carboxylic acid, will immediately precipitate as a solid due to its low solubility in acidic aqueous media. Filter, wash with cold water, and dry under high vacuum.

Synthesis A 2-Chloroquinoline-4-carboxylic acid methyl ester B 2-Fluoroquinoline-4-carboxylic acid methyl ester A->B KF, Dimethylsulfone 180°C, 1h (Halogen Exchange) C 2-Fluoroquinoline-4-carboxylic acid B->C Base Hydrolysis (NaOH/MeOH) then Acidification

Step-by-step synthesis workflow of 2-Fluoroquinoline-4-carboxylic acid via SNAr and hydrolysis.

Applications in Drug Discovery: Orexin Receptor Antagonism

The primary utility of 2-fluoroquinoline-4-carboxylic acid lies in its conversion into N -phenyl- N′ -(2-fluoroquinolin-4-yl)urea derivatives. These compounds are potent, non-peptide antagonists of human orexin receptors[1].

Orexin-A and Orexin-B are hypothalamic neuropeptides that regulate arousal, wakefulness, and appetite. Overactivity of the orexin signaling pathway is heavily implicated in sleep disorders (such as insomnia) and metabolic syndromes (such as obesity observed in Type 2, non-insulin-dependent diabetes patients)[1].

By utilizing 2-fluoroquinoline-4-carboxylic acid as a foundational building block, medicinal chemists can synthesize competitive antagonists that block Orexin-A from binding to the Orexin-1 Receptor (OX1R). This blockade effectively downregulates the arousal and appetite-stimulation pathways, offering a targeted therapeutic mechanism without the broad cardiovascular toxicity risks associated with older systemic treatments.

OrexinPathway cluster_effects Therapeutic Outcomes Compound 2-Fluoroquinoline-4-carboxylic acid (Building Block) Derivative N-phenyl-N'-(2-fluoroquinolin-4-yl)urea (OX1R Antagonist) Compound->Derivative Curtius Rearrangement / Urea Coupling Receptor Orexin-1 Receptor (OX1R) (GPCR Target) Derivative->Receptor Competitive Binding Effect1 Appetite Suppression (Obesity / Type 2 Diabetes) Receptor->Effect1 Blockade of Orexin-A Effect2 Sleep Regulation (Insomnia Treatment) Receptor->Effect2 Arousal Pathway Modulation

Pharmacological pathway of 2-Fluoroquinoline-4-carboxylic acid derivatives targeting OX1R.

References

  • Source: Google Patents / World Intellectual Property Organization (WIPO)
  • Title: Nucleophilic Aromatic Substitution ( SN​Ar ) Mechanisms Source: LibreTexts Chemistry URL: [Link]

Sources

Exploratory

Deciphering the Molecular Machinery of Fluoroquinolones: Target Poisoning, Resistance Mechanisms, and Validation Assays

Executive Summary Fluoroquinolones (FQs) represent a cornerstone of modern antimicrobial therapy, characterized by their potent, broad-spectrum bactericidal activity. As drug development professionals and application sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoroquinolones (FQs) represent a cornerstone of modern antimicrobial therapy, characterized by their potent, broad-spectrum bactericidal activity. As drug development professionals and application scientists, understanding the precise molecular interactions between FQs and their bacterial targets is critical for designing next-generation compounds that can overcome emerging resistance. This whitepaper provides an in-depth technical analysis of the fluoroquinolone mechanism of action, the structural basis of bacterial resistance, and the field-proven experimental workflows required to validate novel FQ candidates.

Molecular Mechanism of Action: Topoisomerase Poisoning

Unlike antibiotics that merely inhibit catalytic function, fluoroquinolones act as true enzyme poisons. They exert their lethal effects by targeting two essential bacterial type IIA topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria)[1].

Both enzymes function as heterotetramers—DNA gyrase consists of GyrA and GyrB subunits, while topoisomerase IV consists of ParC and ParE subunits[1]. During normal DNA replication and transcription, these enzymes introduce transient double-strand breaks in the DNA to relieve topological stress, pass another DNA strand through the break, and reseal the backbone[1].

Fluoroquinolones disrupt this cycle by non-covalently binding to the enzyme-DNA interface[2]. By intercalating into the DNA cleavage site, FQs stabilize the transient "cleavage complex"[2]. This stabilization physically blocks the religation of the DNA strands, leading to the accumulation of double-strand breaks, irreversible replication fork arrest, and rapid bacterial cell death[1].

Fig 1. Fluoroquinolone mechanism of action via topoisomerase poisoning and DNA damage.

The Architecture of Fluoroquinolone Resistance

The clinical utility of FQs is increasingly threatened by multifaceted resistance mechanisms. These adaptations are primarily driven by chromosomal mutations, though horizontal gene transfer plays a growing role[2].

  • Target Site Mutations: The most prevalent mechanism involves single amino acid substitutions within the Quinolone Resistance-Determining Region (QRDR) of the target enzymes[1]. In E. coli, mutations commonly occur at the Ser83 and Asp87 residues of GyrA[2]. These structural alterations reshape the drug-binding pocket, drastically reducing FQ affinity and preventing the formation of the lethal ternary complex[2].

  • Efflux Pumps and Porin Alterations: Bacteria can actively extrude FQs via the overexpression of multidrug efflux pumps (such as the AcrAB-TolC system in Gram-negative species)[2]. Concurrently, the downregulation of outer membrane porins decreases the intracellular accumulation of the drug[2].

  • Plasmid-Mediated Quinolone Resistance (PMQR): Plasmids facilitate the horizontal transfer of resistance genes[1]. Key PMQR determinants include Qnr proteins, which physically shield DNA gyrase and topoisomerase IV from FQ binding, and aminoglycoside acetyltransferases (e.g., aac(6')-Ib-cr), which enzymatically modify and inactivate specific FQs possessing a piperazinyl secondary amine[2].

Fig 2. Primary mechanisms of bacterial resistance to fluoroquinolone antibiotics.

Quantitative Impact of Resistance Mechanisms

To contextualize the phenotypic impact of these molecular changes, the table below summarizes the typical shift in Minimum Inhibitory Concentration (MIC) values associated with specific resistance genotypes in clinical isolates.

OrganismPrimary Resistance MechanismSpecific Genetic AlterationTypical Ciprofloxacin MIC (µg/mL)Clinical Phenotype
Escherichia coliNone (Wild Type)N/A0.015 - 0.03Highly Susceptible
Escherichia coliTarget AlterationGyrA (S83L)0.25 - 1.0Intermediate / Low-level Resistance
Escherichia coliDual Target AlterationGyrA (S83L) + ParC (S80I)4.0 - >16.0High-level Resistance
Klebsiella pneumoniaeEfflux Pump OverexpressionAcrAB-TolC upregulation2.0 - 8.0Resistant
Pseudomonas aeruginosaTarget Protection (PMQR)qnrA acquisition0.5 - 2.0Intermediate Resistance

Experimental Workflows: Validating Mechanism and Efficacy

As application scientists, we must rely on robust, self-validating assays to interrogate drug-target interactions. The following protocols detail the core methodologies used to validate FQ candidates.

In Vitro DNA Cleavage Assay

Purpose and Causality: To confirm that a novel FQ analog functions as a true topoisomerase poison (rather than a simple catalytic inhibitor), we utilize the DNA Cleavage Assay[3]. The logic of this assay relies on trapping the transient, covalent enzyme-DNA intermediate. By introducing a strong denaturant (SDS), we instantly denature the topoisomerase, irreversibly trapping the covalent phosphotyrosine bond between the enzyme and the cleaved DNA[3]. Subsequent digestion with Proteinase K degrades the bulky protein mass, leaving behind a linearized DNA fragment that can be resolved via agarose gel electrophoresis[3]. The appearance of a linear DNA band directly correlates with the compound's ability to poison the enzyme.

Fig 3. Step-by-step workflow for the in vitro DNA cleavage assay.

Step-by-Step Protocol:

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine 1X DNA cleavage buffer (containing 25 mM MgCl₂, which is essential for topoisomerase catalytic activity), 0.6 µg of negatively supercoiled pBR322 plasmid DNA, and varying concentrations of the test FQ[3]. Include a DNA-only control and an enzyme-only control to self-validate the baseline topology[3].

  • Enzyme Addition: Add a predetermined optimal concentration of purified E. coli DNA gyrase to initiate the reaction[3].

  • Incubation: Incubate the mixture at 37°C for 30–60 minutes to allow the reaction to reach the cleavage-ligation equilibrium[3].

  • Complex Trapping: Terminate the reaction by adding SDS (final concentration 1-2%) and Proteinase K. Incubate at 37°C for an additional 30 minutes. Causality: SDS denatures the gyrase, preventing DNA religation, while Proteinase K removes the protein mass to allow accurate DNA migration through the gel matrix[3].

  • Electrophoretic Resolution: Add loading dye, resolve the products on a 1% agarose gel containing ethidium bromide, and quantify the conversion of supercoiled DNA to linear DNA under UV transillumination[3].

Broth Microdilution MIC Assay

Purpose and Causality: The Broth Microdilution assay is the gold standard for determining the phenotypic susceptibility of a bacterial isolate to an FQ[4]. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is a critical experimental choice; physiological levels of divalent cations (Ca²⁺, Mg²⁺) can chelate FQs and drastically reduce their bioavailability[4]. Standardizing these cations ensures reproducible, clinically relevant MIC values.

Step-by-Step Protocol:

  • Inoculum Preparation: Suspend isolated bacterial colonies from an 18-24 hour culture plate in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL)[4].

  • Drug Dilution: Prepare serial two-fold dilutions of the FQ in a 96-well microtiter plate using CAMHB, covering a clinically relevant concentration range (e.g., 0.008 to 16 µg/mL)[4].

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add 100 µL to the wells to achieve a final inoculum of 5 × 10⁵ CFU/mL per well[4]. Include a positive growth control (broth + inoculum) and a negative sterility control (broth only) to create a self-validating system[4].

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16–20 hours in ambient air[4].

  • Endpoint Determination: Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the FQ that completely inhibits visible bacterial growth[4].

References

  • Potential new fluoroquinolone treatments for suspected bacterial keratitis Source: BMJ URL
  • Source: PMC (NIH)
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Standard Protocol for Determining Ciprofloxacin MIC (Minimum Inhibitory Concentration)

Sources

Foundational

Substituted Quinoline-4-Carboxylic Acids: A Technical Guide to Synthesis, Target Engagement, and Therapeutic Application

Executive Summary Quinoline-4-carboxylic acids (Q4CAs) represent a privileged heterocyclic scaffold in medicinal chemistry, distinguished by their broad spectrum of pharmacological activities and high degree of synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-4-carboxylic acids (Q4CAs) represent a privileged heterocyclic scaffold in medicinal chemistry, distinguished by their broad spectrum of pharmacological activities and high degree of synthetic tractability[1]. While historically recognized for their antibacterial properties, the modern resurgence of Q4CAs is largely driven by their profound efficacy as inhibitors of human dihydroorotate dehydrogenase (hDHODH)[2]. This in-depth technical guide explores the mechanistic biology of Q4CAs, synthesizes structure-activity relationship (SAR) data, and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Biology: The DHODH Axis

The primary mechanism by which modern substituted Q4CAs exert their anticancer and antiviral effects is through the potent inhibition of DHODH[1]. DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate—a critical, rate-limiting step in the de novo pyrimidine biosynthesis pathway[3].

While healthy, resting cells can rely on the pyrimidine salvage pathway, rapidly proliferating cancer cells and virus-infected cells are strictly dependent on de novo synthesis to maintain the intracellular uridine monophosphate (UMP) pools required for DNA and RNA synthesis[3][4]. By inhibiting DHODH, Q4CAs induce pyrimidine depletion, leading to S-phase cell cycle arrest and the cessation of tumor growth or viral replication[3].

DHODH_Pathway Gln Glutamine DHO Dihydroorotate Gln->DHO CAD complex DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP NucleicAcids DNA / RNA Synthesis (Proliferation) UMP->NucleicAcids Inhibitor Substituted Quinoline-4-Carboxylic Acid (e.g., Brequinar Analogs) Inhibitor->DHODH Competitive Inhibition

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by Q4CA derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

The Q4CA pharmacophore binds to a highly lipophilic channel in DHODH. X-ray crystallographic studies of DHODH bound to brequinar analogs reveal that the C4-carboxylic acid is absolutely indispensable; it forms a critical salt bridge with Arg136 and a hydrogen bond with Gln47[3][5]. The substituted quinoline core and its hydrophobic tail extend into the ubiquinone-binding tunnel, dictating the compound's potency and pharmacokinetic profile[3].

Recent SAR optimization campaigns have successfully designed analogs that maintain this essential pharmacophore while introducing new electrostatic interactions (e.g., water-mediated H-bonds with Thr63) to drastically improve target affinity and overcome the narrow therapeutic windows that plagued early clinical candidates[3].

Quantitative Data Summary: DHODH Inhibitors
Compound Name / IdentifierTargetPotency (IC₅₀ / EC₅₀)Key Structural FeatureReference
Brequinar hDHODH~10–20 nMBiphenyl group, 4-carboxylic acid[3]
Compound 41 hDHODH9.71 nMQuinoline core, optimized H-bond acceptors[3]
Compound 3 hDHODH250 nM2-(4-cyclohexylphenyl) substitution[5]
Compound C44 hDHODH1.0 nM6-fluoro, biaryl ether analog[4]
Compound C44 VSV (Viral)2.0 nM (EC₅₀)6-fluoro, biaryl ether analog[4]

Synthesis Strategies & Chemical Causality

The construction of the Q4CA core typically relies on two classical, yet highly optimized, multi-component reactions:

  • The Pfitzinger Reaction: Involves the base-catalyzed condensation of isatin with a ketone. This route is highly favored for synthesizing 2-substituted and 2,3-disubstituted Q4CAs due to the commercial availability of diverse acetophenones[5][6].

  • The Doebner Reaction: A three-component coupling of an aniline, an aldehyde, and pyruvic acid. While historically plagued by low yields when using electron-deficient anilines, recent advances utilizing specific hydrogen-transfer conditions or solid-acid catalysts have revitalized its utility for generating complex 2-aryl-Q4CAs[7][8].

Pfitzinger_Workflow Start Isatin + Substituted Acetophenone Hydrolysis Base Hydrolysis (KOH) Ring Opening Start->Hydrolysis Intermediate Keto-Acid Intermediate Hydrolysis->Intermediate Condensation Imine/Enamine Formation & Cyclization Intermediate->Condensation Product 2-Substituted Quinoline-4-Carboxylic Acid Condensation->Product

Logical workflow of the Pfitzinger reaction for synthesizing 2-substituted Q4CA derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols emphasize the causality behind each experimental step, transforming standard methods into self-validating workflows.

Protocol A: Synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid via Pfitzinger Condensation[5]

Objective: Synthesize a lipophilic DHODH inhibitor (Compound 3) using a base-mediated ring-opening/cyclization cascade.

  • Reagent Preparation: In a round-bottom flask, dissolve Isatin (987 mg, 6.71 mmol), 1-(4-cyclohexylphenyl)ethan-1-one (1.00 g, 4.95 mmol), and Potassium Hydroxide (KOH) (1.55 g, 27.6 mmol) in a solvent mixture of 30 mL Ethanol (EtOH) and 10 mL H₂O.

    • Causality: KOH serves a dual, stoichiometric purpose: it first attacks the isatin amide bond to force the ring-opening into a reactive keto-acid intermediate, and subsequently acts as the base to drive the enamine condensation with the acetophenone[6].

  • Reflux: Heat the reaction mixture to reflux for 12–24 hours.

    • Causality: Elevated temperature provides the activation energy necessary to drive the endothermic dehydration and cyclization steps, pushing the equilibrium toward the thermodynamically stable aromatic quinoline system.

  • Acidification & Precipitation: Cool the mixture to room temperature and slowly acidify using 1M HCl until the pH reaches ~3.

    • Causality (Self-Validation): Under alkaline reaction conditions, the product exists as a highly soluble potassium carboxylate salt. Acidification protonates the C4-carboxylate, drastically reducing its aqueous solubility. The immediate formation of a white precipitate visually validates the successful generation of the carboxylic acid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water to remove residual salts, and dry to recover the pure white powder (Yield: ~374 mg)[5].

Protocol B: In Vitro DHODH Enzyme Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized Q4CAs using a colorimetric coupled-enzyme assay.

  • Assay Buffer Preparation: Prepare a buffer containing recombinant human DHODH, Coenzyme Q (ubiquinone, the natural electron acceptor), and DCIP (2,6-dichlorophenolindophenol) as the terminal colorimetric electron acceptor.

  • Inhibitor Pre-Incubation: Incubate the enzyme mixture with varying logarithmic concentrations of the Q4CA inhibitor for 15 minutes at room temperature.

    • Causality: The brequinar-binding pocket is a deep, lipophilic tunnel. Pre-incubation is critical to ensure the inhibitor reaches thermodynamic binding equilibrium before the substrate introduces competitive kinetics.

  • Substrate Addition: Initiate the reaction by adding the substrate, dihydroorotate (DHO).

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader.

    • Causality (Self-Validation): DHODH oxidizes DHO to orotate, transferring electrons to Coenzyme Q, which in turn reduces DCIP. The reduction of DCIP causes a loss of its deep blue color (measured at 600 nm). The rate of color loss is directly proportional to uninhibited enzyme activity. A flattening of the kinetic curve in treated wells directly validates target engagement and inhibition by the Q4CA.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity Source: ACS Medicinal Chemistry Letters - PubMed URL: 4

  • Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies Source: Bioorganic Chemistry - PubMed URL: 2

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: 7

  • Title: The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide Source: Benchchem URL: 1

  • Title: Pfitzinger reaction Source: Wikipedia URL: 6

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PMC - NIH URL: 5

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL: 8

Sources

Exploratory

chemical synthesis pathways for quinolone-4-carboxylic acids

The quinolone-4-carboxylic acid scaffold is one of the most privileged structures in modern medicinal chemistry, serving as the pharmacophoric core for the fluoroquinolone class of broad-spectrum antibiotics (e.g., cipro...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinolone-4-carboxylic acid scaffold is one of the most privileged structures in modern medicinal chemistry, serving as the pharmacophoric core for the fluoroquinolone class of broad-spectrum antibiotics (e.g., ciprofloxacin, levofloxacin) and emerging antimalarial agents. Synthesizing this bicyclic system requires precise regiocontrol, particularly when functionalizing the C6 and C7 positions to modulate target affinity (DNA gyrase and topoisomerase IV) and pharmacokinetic properties.

As drug development pushes toward highly substituted, sterically hindered, or isotopically labeled derivatives, selecting the correct synthetic pathway is not merely a matter of yield, but of mechanistic causality. This guide deconstructs the core synthetic pathways, the physicochemical rationale behind their experimental conditions, and provides self-validating protocols for bench execution.

Strategic Pathway Selection

The construction of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core historically relied on thermodynamic cyclization. However, the advent of halogenated precursors necessitated kinetically controlled, base-catalyzed approaches to prevent regioisomeric mixtures. The decision matrix for selecting a synthetic route depends entirely on the substitution pattern of the target molecule.

G Start Target: Quinolone-4-Carboxylic Acid Q1 Is regiocontrol critical (e.g., highly substituted)? Start->Q1 Q2 Is the target a 2-substituted quinolone? Q1->Q2 No Path1 Grohe-Ziegler Synthesis (Aroyl Chloride + Acrylate) Q1->Path1 Yes Path2 Pfitzinger Reaction (Isatin + Ketone) Q2->Path2 Yes Path3 Gould-Jacobs Reaction (Aniline + EMME) Q2->Path3 No

Decision matrix for selecting quinolone-4-carboxylic acid synthesis pathways.

Pathway 1: The Grohe-Ziegler Synthesis (Modern Fluoroquinolone Assembly)

For modern fluoroquinolones, the Grohe-Ziegler method is the industry standard. Unlike classical methods that build the ring from an aniline, this pathway begins with a fully functionalized benzoyl chloride.

Causality & Rationale: Classical electrophilic aromatic substitution (like Gould-Jacobs) on a meta-substituted aniline often yields a 50/50 mixture of C5 and C7 substituted quinolones. By starting with 2,4-dichloro-5-fluorobenzoyl chloride, the Grohe-Ziegler route utilizes an intramolecular nucleophilic aromatic substitution (S_N_Ar). The highly electron-withdrawing halogens activate the ring, allowing a base-catalyzed cyclization to occur at relatively mild temperatures (90 °C), dictating absolute regiochemistry[1].

G A 2,4-Dichloro-5-fluoro benzoyl chloride B Acylation (with Ethyl 3-dimethylaminoacrylate) A->B C Enamine Intermediate B->C D Transamination (Cyclopropylamine) C->D E Cyclopropylenamine D->E F Intramolecular SNAr (Base catalyzed) E->F G Fluoroquinolone Core (Ethyl ester) F->G

Step-by-step mechanistic workflow of the Grohe-Ziegler fluoroquinolone synthesis.

Self-Validating Protocol: Grohe-Ziegler Core Assembly

This protocol describes the synthesis of the 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.

  • Acylation: Dissolve 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) in anhydrous toluene. Slowly add ethyl 3-(dimethylamino)acrylate (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 7:3). The reaction is complete when the highly UV-active acyl chloride spot disappears. The resulting enamine intermediate exists as an E/Z stereoisomeric mixture, often visible via NMR as a 1:9 ratio[1].

  • Transamination: To the crude mixture, add cyclopropylamine (1.5 eq) dropwise at room temperature. Stir for 2 hours.

    • Causality: Cyclopropylamine is a stronger nucleophile than the leaving dimethylamine. The transamination swaps the amine, setting up the N1 substituent of the final drug.

  • Cyclization (S_N_Ar): Concentrate the mixture, redissolve in anhydrous DMF, and add anhydrous K₂CO₃ (2.5 eq). Heat to 90 °C for 4 hours.

    • Causality: DMF solvates the potassium cation, leaving the carbonate anion highly basic and reactive. This deprotonates the cyclopropylamine, driving the nucleophilic attack onto the electron-deficient ortho-carbon (displacing the chloride).

    • IPC: LC-MS analysis must show the disappearance of the open-chain mass and the appearance of the [M+H]⁺ peak corresponding to the cyclized ethyl ester.

  • Hydrolysis: Add 2M NaOH (aq) directly to the mixture and reflux for 2 hours to hydrolyze the ester. Cool to room temperature and acidify to pH 3 using 2M HCl.

    • Validation: The target quinolone-4-carboxylic acid will precipitate as a white/pale-yellow solid. Filter and wash with cold water. ¹H NMR should show the characteristic C2-H singlet at ~8.6 ppm, confirming the formation of the quinolone core.

Pathway 2: The Gould-Jacobs Reaction (Classical Core Assembly)

For quinolones lacking complex halogenation patterns, the Gould-Jacobs reaction remains a highly scalable, cost-effective method[2].

Causality & Rationale: This sequence relies on the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). The critical step is the thermal cyclization, which requires temperatures exceeding 240 °C. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is used as the solvent because its boiling point (258 °C) perfectly matches the thermal activation energy required for the electrophilic aromatic substitution to close the ring without degrading the product.

Self-Validating Protocol: Gould-Jacobs Synthesis
  • Condensation: Heat a neat mixture of aniline (1.0 eq) and EMME (1.05 eq) to 110 °C for 2 hours. Ethanol will evolve as a byproduct.

    • IPC: Apply vacuum (50 mbar) during the last 30 minutes to drive off residual ethanol, shifting the equilibrium entirely to the anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Dropwise add the intermediate into a flask containing boiling Dowtherm A (250 °C). Reflux for 45 minutes.

    • Causality: Rapid addition to pre-heated solvent prevents intermolecular polymerization, favoring intramolecular cyclization.

    • IPC: Cool the mixture to room temperature. Dilute with hexanes; the cyclized ethyl quinolone-3-carboxylate will precipitate.

  • Hydrolysis: Suspend the solid in 10% aqueous NaOH and reflux until a clear solution forms (indicating complete ester hydrolysis). Acidify with glacial acetic acid to pH 4 to precipitate the final quinolone-4-carboxylic acid.

Pathway 3: The Pfitzinger Reaction (Isatin-Based Route)

When the target requires a substituent at the C2 position (e.g., 2-phenylquinoline-4-carboxylic acids), the Pfitzinger reaction is the optimal pathway. Recent advancements have even adapted this using micellar catalysis in aqueous media to adhere to green chemistry principles.

Causality & Rationale: The reaction begins with the base-catalyzed ring opening of isatin (indoline-2,3-dione) to form an intermediate isatoic acid (2-aminophenylglyoxylic acid). This intermediate undergoes an aldol-type condensation with a ketone containing an activated α-methylene group. The regioselectivity is inherently locked by the structure of the starting ketone.

Self-Validating Protocol: Aqueous Micellar Pfitzinger Reaction
  • Preparation: In a reaction vessel, dissolve cetyltrimethylammonium hydroxide (CTAOH) surfactant in water to form a micellar medium.

    • Causality: The hydrophobic core of the micelles encapsulates the organic substrates, increasing their local concentration and overcoming the poor aqueous solubility of isatin[3].

  • Condensation: Add isatin (1.0 eq), the target ketone (1.2 eq), and KOH (3.0 eq). Heat to 80 °C for 4-6 hours.

    • IPC: Monitor by TLC. The reaction operates from the isatin to the isatoic acid, condensing with the ketone to form the intermediate, followed by spontaneous cyclization.

  • Isolation: Cool the mixture and acidify to pH 3 with HCl. The 2-substituted quinoline-4-carboxylic acid precipitates out of the aqueous micellar solution.

Late-Stage Functionalization: C7 Nucleophilic Substitution

For fluoroquinolones, the final step usually involves introducing a cyclic amine (e.g., piperazine) at the C7 position to enhance Gram-negative bacterial penetration and overall antimicrobial efficacy[4].

Causality & Rationale: The C7 position is highly activated toward nucleophilic attack due to the electron-withdrawing effects of the adjacent C6-fluorine, the C8-nitrogen (or carbon), and the para-carbonyl group. The reaction is typically run in polar aprotic solvents (DMSO or Acetonitrile) under reflux.

Protocol Summary: React the 7-chloro-fluoroquinolone core with piperazine (3.0 eq) in DMSO at 110 °C for 2 hours. The excess piperazine acts as both the nucleophile and the acid scavenger. Precipitation with water yields the final active pharmaceutical ingredient (API)[4].

Quantitative Data Synthesis

To assist in pathway selection, the following table synthesizes the comparative metrics of the three primary core assembly methods discussed.

Synthetic PathwayTypical YieldsTemp RequirementRegioselectivityIdeal Substrate Target
Grohe-Ziegler 70% - 92%Mild (90 °C)AbsoluteHighly functionalized fluoroquinolones
Gould-Jacobs 60% - 85%Extreme (250 °C)Poor (with meta-anilines)Unsubstituted or symmetrically substituted cores
Pfitzinger 75% - 95%Moderate (80 °C)Absolute2-substituted quinoline-4-carboxylic acids

Table 1: Comparative Reaction Metrics for Quinolone Core Assembly.

References

  • Arama, D. P., Somboro, A. M., & Dackouo, B. (2023). Synthesis, Characterization and Antibacterial Mechanism of Action of (Fluoro) Quinolones: An Overview. Scholar Publishing. [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI Organics. [Link]

  • ACS Publications. (2009). Enhancement of the Antimalarial Activity of Ciprofloxacin Using a Double Prodrug/Bioorganometallic Approach. Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information (PMC). (2025). Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances.[Link]

  • National Center for Biotechnology Information (PMC). (2013). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules.[Link]

Sources

Protocols & Analytical Methods

Method

protocol for amide coupling reactions with 2-Fluoroquinoline-4-carboxylic acid

Application Note: Chemoselective Amide Coupling of 2-Fluoroquinoline-4-Carboxylic Acid Executive Summary & The Chemoselectivity Challenge 2-Fluoroquinoline-4-carboxylic acid is a highly privileged building block in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Amide Coupling of 2-Fluoroquinoline-4-Carboxylic Acid

Executive Summary & The Chemoselectivity Challenge

2-Fluoroquinoline-4-carboxylic acid is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and non-peptide antagonists for human orexin receptors targeted in sleep disorders[1]. However, functionalizing the C4-carboxylic acid via amide coupling presents a distinct chemoselectivity challenge. The fluorine atom at the C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen[2].

When designing a synthetic route, chemists must navigate the competing electrophilic sites: the desired C4-carbonyl carbon versus the highly reactive C2-fluorinated carbon[3]. This application note provides a field-proven, self-validating framework to achieve high-yielding amide couplings while completely suppressing undesired SNAr side reactions.

Mechanistic Causality: Kinetic vs. Thermodynamic Control

The success of this coupling relies entirely on understanding the causality behind the experimental parameters.

When 2-fluoroquinoline-4-carboxylic acid is exposed to an amine in the presence of a coupling reagent, two pathways emerge:

  • Amide Formation (Kinetic Pathway): Activation of the carboxylic acid lowers the activation energy for nucleophilic attack at the C4-carbonyl. This pathway is fast but requires a highly efficient coupling reagent.

  • SNAr Displacement (Thermodynamic Pathway): The amine attacks the C2 position, forming a stabilized Meisenheimer complex before expelling the fluoride ion. This pathway has a higher activation energy but yields a highly stable 2-aminoquinoline byproduct.

The Causality of Choice: If the reaction is subjected to elevated temperatures, excess strong base, or if the carboxylic acid activation is sluggish, the thermal energy overcomes the SNAr activation barrier, leading to complex mixtures. By keeping the reaction strictly at or below 0 °C to room temperature and utilizing mild bases (e.g., N-methylmorpholine), we kinetically trap the system in the amide formation pathway.

CompetingPathways SM 2-Fluoroquinoline- 4-carboxylic acid + Amine Amide Desired Product: 4-Carboxamide (Intact 2-Fluoro) SM->Amide Kinetic Control (T3P, Low Temp) SNAr Undesired Byproduct: 2-Amino Substituted (SNAr) SM->SNAr Thermodynamic (Excess Amine, Heat)

Fig 1. Competing pathways: Amide coupling vs. Nucleophilic Aromatic Substitution (SNAr).

Strategic Reagent Selection & Quantitative Data

To establish a self-validating system, the protocol must be adapted based on the nucleophilicity (pKa) of the incoming amine.

  • Aliphatic Amines (Strong Nucleophiles, pKa ~9-11): Highly prone to triggering SNAr. Propylphosphonic anhydride (T3P) is mandatory. T3P forms a reactive intermediate without requiring harsh basic conditions, minimizing C2-attack.

  • Aryl Amines / Anilines (Weak Nucleophiles, pKa ~4-5): Poor nucleophilicity makes them less prone to SNAr, but they struggle to attack standard activated esters. Here, HATU with N,N-Diisopropylethylamine (DIPEA) is required to drive the sluggish amide coupling.

Table 1: Reagent Efficacy and Chemoselectivity Profiles

Amine ClassPreferred Reagent SystemBaseTempExpected Amide YieldSNAr Risk Level
Primary Aliphatic T3P (50% wt in EtOAc)N-Methylmorpholine0 °C to RT> 85%Moderate
Secondary Aliphatic T3P (50% wt in EtOAc)N-Methylmorpholine0 °C to RT> 80%High
Aryl Amines (Anilines) HATUDIPEART> 75%Low

Experimental Workflows

Workflow Step1 1. Substrate Activation Cool to 0°C, Add T3P/HATU Step2 2. Amine Addition Dropwise addition to prevent heating Step1->Step2 Step3 3. LC-MS Monitoring Verify [M+H] vs [M-F+Amine] Step2->Step3 Step4 4. Mild Workup Avoid strong aqueous bases Step3->Step4

Fig 2. Step-by-step workflow for chemoselective amide coupling to minimize SNAr.

Protocol A: T3P-Mediated Coupling (For Aliphatic Amines)

This protocol utilizes a pre-activation strategy to ensure the carboxylic acid is fully converted to the active ester before the nucleophile is introduced, starving the SNAr pathway of unreacted amine.

  • Preparation: In an oven-dried flask under N₂, dissolve 2-Fluoroquinoline-4-carboxylic acid (1.0 equiv) and N-Methylmorpholine (NMM, 3.0 equiv) in anhydrous EtOAc or DMF (0.2 M).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Activation: Add T3P (50% wt solution in EtOAc, 1.5 equiv) dropwise over 5 minutes. Stir at 0 °C for 15 minutes.

  • Nucleophilic Addition: Dissolve the aliphatic amine (1.1 equiv) in a minimal amount of solvent and add it dropwise to the activated mixture. Causality note: Dropwise addition prevents localized exothermic spikes that provide the activation energy required for SNAr.

  • Propagation: Stir at 0 °C for 2 hours, then slowly allow it to warm to room temperature.

  • Self-Validating LC-MS Check: Pull a 5 µL aliquot and dilute in 1 mL MeCN.

    • Success Metric: Primary peak at [Substrate Mass + Amine Mass - 18 (H₂O) + 1].

    • Failure Metric (SNAr): Appearance of a peak at [Substrate Mass + Amine Mass - 20 (HF) + 1]. If this peak exceeds 5% relative abundance, immediately cool the reaction back to 0 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl (to remove unreacted amine), brine, dry over Na₂SO₄, and concentrate.

Protocol B: HATU-Mediated Coupling (For Aryl Amines)
  • Preparation: Dissolve 2-Fluoroquinoline-4-carboxylic acid (1.0 equiv), the aryl amine (1.2 equiv), and DIPEA (2.5 equiv) in anhydrous DMF (0.2 M) at room temperature.

  • Activation: Add HATU (1.2 equiv) in one single portion. Causality note: Because anilines are poor nucleophiles, pre-activation is less critical, and the SNAr risk is inherently low.

  • Propagation: Stir at room temperature for 4–12 hours.

  • Self-Validating LC-MS Check: Monitor the disappearance of the starting acid. Aryl amines rarely trigger SNAr on this scaffold, so the primary failure mode is incomplete conversion rather than byproduct formation.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF and HATU byproducts. Dry and concentrate.

Sources

Application

The Emerging Potential of the 2-Fluoroquinoline-4-carboxylic Acid Scaffold in Oncology

An Application and Protocol Guide for Researchers Introduction: A Privileged Scaffold for Anticancer Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for Researchers

Introduction: A Privileged Scaffold for Anticancer Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in the structures of potent, biologically active compounds. The quinoline core is a quintessential example of such a scaffold, forming the basis of drugs ranging from antimalarials to antibiotics. Within this class, the 2-Fluoroquinoline-4-carboxylic acid moiety represents a particularly intriguing and versatile platform for the development of novel anticancer agents.

While direct, extensive research on 2-Fluoroquinoline-4-carboxylic acid as a standalone therapeutic is nascent, its structural analogues and derivatives have demonstrated significant promise, targeting a variety of cancer-specific pathways.[1][2] The strategic placement of a fluorine atom at the 2-position and a carboxylic acid at the 4-position provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal starting point for chemical modification.[3] This guide serves as a comprehensive resource for researchers, synthesizing the current understanding of related compounds to illuminate the potential applications of the 2-fluoroquinoline-4-carboxylic acid scaffold. We will explore established mechanisms of action, present detailed protocols for experimental validation, and provide insights into its use as a potential molecular imaging agent.

Section 1: The 2-Fluoroquinoline-4-carboxylic Acid Core Structure

The power of this scaffold lies in its modifiability. The core structure allows for chemical substitutions at multiple positions, enabling chemists to fine-tune the molecule's specificity, potency, and pharmacokinetic properties. The carboxylic acid and C4-carbonyl groups are often essential for activity, while modifications at other positions dictate the specific biological target.[4]

Caption: Core structure of 2-Fluoroquinoline-4-carboxylic acid and key functional regions.

Section 2: Potential Mechanisms of Action in Cancer Therapy

Derivatives of the quinoline-4-carboxylic acid scaffold have been shown to inhibit cancer cell proliferation through diverse and critical mechanisms. This multi-targeting potential underscores the scaffold's value in developing therapeutics that can overcome resistance to single-pathway inhibitors.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] Certain quinoline and quinazoline derivatives function as potent kinase inhibitors by competing with ATP at the enzyme's binding site.

  • Aurora Kinase Inhibition: Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many human cancers.[6] A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A, leading to cell cycle arrest at the G1 phase and the induction of apoptosis in breast cancer cells.[6][7] This suggests that the 2-substituted (fluoro)quinoline-4-carboxylic acid scaffold is well-suited for targeting the ATP-binding pocket of kinases.

Kinase_Inhibition cluster_downstream Downstream Effects Molecule 2-Fluoroquinoline- 4-carboxylic Acid Derivative AuroraA Aurora A Kinase (ATP-Binding Pocket) Molecule->AuroraA Mitosis Mitotic Progression AuroraA->Mitosis Promotes Apoptosis Apoptosis CellCycleArrest G1/G2-M Phase Cell Cycle Arrest

Caption: Inhibition of Aurora A kinase leading to cell cycle arrest and apoptosis.

Epigenetic Modulation

Epigenetic modifications, such as histone acetylation, play a critical role in gene expression and are often dysregulated in cancer. Inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs) can restore normal gene expression patterns, leading to anticancer effects.

  • HDAC Inhibition: Derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as potent and selective HDAC3 inhibitors.[8] These compounds were shown to induce G2/M cell cycle arrest and promote apoptosis in leukemia cell lines, demonstrating the scaffold's utility in targeting epigenetic enzymes.[8]

  • SIRT3 Inhibition: Sirtuin 3 (SIRT3), a mitochondrial deacetylase, is another emerging cancer target. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were discovered to be selective SIRT3 inhibitors, which suppressed the growth of leukemic cells by inducing cell cycle arrest and differentiation.[9]

DNA Topoisomerase Inhibition

Many fluoroquinolone antibiotics exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] This mechanism has been successfully repurposed for cancer therapy, as human topoisomerase II is a validated target for many chemotherapeutic drugs.[10] By stabilizing the enzyme-DNA complex, these agents introduce DNA strand breaks, which overwhelm the cell's repair capacity and trigger apoptosis.[10][11] The planar quinoline ring is crucial for intercalating with DNA, making this a primary mechanism for many quinoline-based compounds.[1]

Topoisomerase_Inhibition Molecule Fluoroquinolone Derivative TopoII_DNA Topoisomerase II- DNA Complex Molecule->TopoII_DNA Stabilizes DNA_Replication DNA Replication & Re-ligation TopoII_DNA->DNA_Replication Blocks DNA_Breaks Double-Strand DNA Breaks TopoII_DNA->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of topoisomerase II inhibition by fluoroquinolone derivatives.

Section 3: Application in Molecular Imaging

Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) allow for non-invasive visualization of biological processes at the cellular level.[12] The development of targeted imaging probes is crucial for early cancer detection, monitoring treatment response, and understanding drug distribution.

The 2-fluoroquinoline-4-carboxylic acid scaffold is an excellent candidate for development into a PET imaging agent. The existing fluorine atom can be replaced with the positron-emitting isotope Fluorine-18 (¹⁸F), a common radionuclide used in PET imaging.[13] Given that fluoroquinolone derivatives can accumulate in cancer cells, an ¹⁸F-labeled version could potentially be used to visualize tumors.[14] This approach combines the anatomical detail of CT scans with the functional information from PET, offering a powerful diagnostic tool.[14]

Caption: Workflow for developing a PET imaging agent from the quinoline scaffold.

Section 4: Protocols for Evaluating Anticancer Potential

A systematic evaluation is critical to characterize the anticancer activity of a new compound based on the 2-fluoroquinoline-4-carboxylic acid scaffold. The following protocols provide a logical progression from initial cytotoxicity screening to detailed mechanistic studies.[15]

Workflow for Anticancer Compound Evaluation

workflow start Synthesized Compound (2-F-Quinoline Derivative) screen Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay) start->screen ic50 Determine IC50 Values (Multiple Cell Lines) screen->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Protocol 4.2: Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Protocol 4.3: Cell Cycle Analysis mechanism->cell_cycle western Protocol 4.4: Western Blot (Target Validation) mechanism->western conclusion Identify Lead Compound & Mechanism apoptosis->conclusion cell_cycle->conclusion western->conclusion

Caption: A logical workflow for screening and characterizing novel anticancer compounds.

Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung).[15]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[15]

  • 96-well flat-bottom plates.[16]

  • Test compound (dissolved in DMSO to create a 10 mM stock solution).

  • MTT solution (5 mg/mL in sterile PBS).[16]

  • Solubilization buffer (e.g., pure DMSO or 10% SDS in 0.01 M HCl).[16]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO only).

    • Causality Insight: The final DMSO concentration must be kept low (typically <0.5%) as it can be toxic to cells at higher concentrations, confounding the results.[16]

  • Incubation: Incubate the plates for 48 to 72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4.2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration for 24 or 48 hours.[15]

  • Annexin V-FITC Apoptosis Detection Kit.[15]

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat cells as described above. Collect both adherent and floating cells.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 4.3: Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Anticancer agents often cause arrest at specific checkpoints.

Procedure:

  • Cell Treatment & Fixation: Treat cells with the compound for 24-48 hours. Harvest cells and fix them in ice-cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide.

  • Analysis: Analyze the DNA content by flow cytometry and use modeling software to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase indicates cell cycle arrest.

Protocol 4.4: Mechanistic Validation via Western Blot

Principle: Western blotting allows for the detection of specific proteins in a sample. This is used to confirm the molecular mechanism by observing changes in the expression or post-translational modification (e.g., phosphorylation, cleavage) of target proteins.[15]

Procedure:

  • Protein Extraction: Treat cells with the compound, then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., cleaved-PARP for apoptosis, p-Akt for kinase inhibition, acetylated-H3 for HDAC inhibition), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Section 5: Physicochemical Properties & Handling

Understanding the physicochemical properties of 2-Fluoroquinoline-4-carboxylic acid is essential for proper experimental design.

PropertyValue / ObservationSource / Justification
Molecular Formula C₁₀H₆FNO₂-
Molecular Weight 191.16 g/mol -
Solubility Expected to have pH-dependent aqueous solubility. Poorly soluble at neutral pH but solubility increases in basic conditions due to salt formation of the carboxylic acid. Soluble in organic solvents like DMSO and DMF.Inferred from the carboxylic acid moiety and data on related compounds.[17] The related 2-chloro-analogue has a solubility of >31.1 µg/mL at pH 7.4.[18]
Stability Generally stable under standard laboratory conditions. The formation of salts can improve stability.[17]Based on the general stability of the quinolone scaffold.
Handling Use standard personal protective equipment (gloves, lab coat, safety glasses). Handle as a potentially harmful compound.General laboratory safety practice for novel chemical entities.

Expert Insight: For in vitro assays, always prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO. For in vivo studies, formulation strategies may be required to improve aqueous solubility, such as conversion to a sodium or potassium salt.[17][19]

Conclusion

The 2-Fluoroquinoline-4-carboxylic acid scaffold stands as a highly promising platform in the field of cancer research. While the parent molecule itself remains relatively under-explored, the extensive body of research on its close derivatives provides a compelling rationale for its investigation. Its demonstrated ability to serve as a core for inhibitors of kinases, epigenetic modulators, and topoisomerases highlights its versatility.[6][8][10] Furthermore, its potential for adaptation into molecular imaging agents opens an exciting avenue for diagnostic applications.[14] The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • BenchChem.
  • BenchChem.
  • New hydroxamic acid derivatives of fluoroquinolones: Synthesis and evaluation of antibacterial and anticancer properties. J-Stage.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC.
  • Recent Development of Fluoroquinolone Deriv
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • 2-(3-Bromophenyl)
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing.
  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PMC.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • Fluoroquinolones as Imaging Agents for Bacterial Infection. PMC - NIH.
  • US20190184039A1 - Labelled carboxylic acids and their uses in molecular imaging.
  • Modulation Imaging Contrast Agent for Cancer. Pharmaceutical Reports.
  • Recent Development of Fluoroquinolone Deriv
  • Fluoroquinolone salts with carboxylic acids. Academia.edu.
  • Development and Evaluation of a Radiolabeled Drug Delivery System for Multimodal Cancer Imaging. INIS-IAEA.
  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids.
  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. PubChem.

Sources

Method

Application Note: Development of Novel Antibacterial Agents from 2-Fluoroquinoline-4-carboxylic Acid

Introduction and Rationale The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of antimicrobial scaffolds. While traditional fluoroquinolones (e.g., ciprofloxacin,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of antimicrobial scaffolds. While traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) rely on a 4-quinolone core with a critical fluorine atom at the C-6 position and a cyclic amine at the C-7 position, exploring alternative substitution patterns offers a strategic bypass to established efflux and target-mutation resistance mechanisms[1].

2-Fluoroquinoline-4-carboxylic acid represents a highly versatile, non-traditional scaffold for antibacterial drug discovery. Unlike the classic 4-oxo-1,4-dihydroquinoline system, this scaffold features a fully aromatized quinoline ring with a highly reactive fluorine atom at the C-2 position. The strong electron-withdrawing nature of the quinoline nitrogen, combined with the inductive effect of the carboxylic acid at C-4, renders the C-2 fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the rapid, late-stage functionalization of the quinoline core with various pharmacophores, such as piperazines or pyrrolidines, which are known to enhance bacterial cell wall penetration and binding affinity to DNA gyrase and Topoisomerase IV[1].

Causality in Experimental Design
  • Why 2-Fluoro over 2-Chloro? While 2-chloroquinolines can undergo SNAr, the fluoride ion is a significantly better leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. This allows for milder reaction conditions when coupling sterically hindered or delicate amines.

  • Why the C-4 Carboxylic Acid? The carboxylate moiety is essential for coordinating with the Mg2+ ion in the DNA-gyrase-DNA cleavage complex, anchoring the drug to its biological target.

Synthetic Workflow and Mechanism

The development pipeline involves a three-stage process:

  • Halogen Exchange (Halex) Reaction : Conversion of the commercially available 2-chloroquinoline-4-carboxylic acid methyl ester to the 2-fluoro derivative using anhydrous Potassium Fluoride (KF)[2].

  • Ester Hydrolysis : Mild alkaline hydrolysis to unmask the critical C-4 pharmacophore.

  • SNAr Derivatization : Displacement of the C-2 fluorine with cyclic amines to generate the final antibacterial candidates.

G A 2-Chloroquinoline-4-carboxylate (Starting Material) B 2-Fluoroquinoline-4-carboxylate (Halex Intermediate) A->B KF, Dimethylsulfone 180°C, 1h C 2-Fluoroquinoline-4-carboxylic acid (Core Scaffold) B->C NaOH, MeOH Hydrolysis, 60°C D 2-(Amino)-quinoline-4-carboxylic acid (Antibacterial Candidate) C->D Cyclic Amine, DIPEA SNAr Reaction, 80°C

Figure 1: Synthetic workflow for SNAr-driven derivatization of 2-Fluoroquinoline-4-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Each synthetic step includes mandatory Quality Control (QC) checkpoints to ensure that unreacted starting materials do not carry over and confound subsequent biological assays.

Protocol A: Synthesis of 2-Fluoroquinoline-4-carboxylic acid methyl ester

Adapted from established halogen-exchange methodologies[2].

  • Setup : In a thoroughly dried Schlenk flask under nitrogen, combine 2-chloroquinoline-4-carboxylic acid methyl ester (1.14 g, ~5.1 mmol) and anhydrous dimethylsulfone (4.0 g) as the solvent matrix.

  • Activation : Add spray-dried Potassium Fluoride (2.5 g, excess). Causality: Spray-dried KF has a significantly higher surface area, which is critical for the heterogeneous solid-liquid Halex reaction.

  • Reaction : Heat the mixture to 180 °C for 1 hour. The high temperature melts the dimethylsulfone (m.p. 109 °C), creating a highly polar, non-nucleophilic environment that accelerates the SNAr exchange.

  • Workup : Cool to room temperature. Dilute the solidified mass with a 1:1 mixture of dichloromethane (DCM) and water (200 mL). Extract the organic phase, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification & Validation : Purify via silica gel chromatography (DCM eluent).

    • Self-Validation Check: Run LC-MS (API+). The product must show an m/z of 205 (MH+), confirming the replacement of chlorine (isotopic pattern lost) with fluorine[2].

Protocol B: Hydrolysis to 2-Fluoroquinoline-4-carboxylic acid
  • Reaction : Dissolve the ester (0.7 g) in a 2:1 mixture of Methanol and 2N NaOH (45 mL). Heat at 60 °C until the solid is completely dissolved and TLC indicates the disappearance of the ester.

  • Precipitation : Concentrate the solvent to ~15 mL under reduced pressure. Slowly acidify with 2N HCl until the pH reaches ~3-4.

  • Isolation : Filter the precipitated white solid, wash with cold water, and dry in a vacuum oven at 50 °C.

  • Validation : 1H NMR (DMSO-d6) must show the disappearance of the methoxy singlet (~3.99 ppm) and the appearance of a broad carboxylic acid proton (>13.0 ppm).

Protocol C: SNAr Derivatization (Library Generation)
  • Reaction : In a microwave-safe vial, combine 2-Fluoroquinoline-4-carboxylic acid (0.5 mmol), the desired cyclic amine (e.g., piperazine, N-methylpiperazine) (1.5 mmol), and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol) in N-Methyl-2-pyrrolidone (NMP) (3 mL).

  • Heating : Irradiate in a microwave synthesizer at 120 °C for 20 minutes. Causality: Microwave heating ensures rapid, uniform energy distribution, pushing the SNAr reaction to completion while minimizing thermal degradation of the amine.

  • Purification : Purify directly via preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA).

  • Validation : >95% purity by analytical HPLC at 254 nm is required before proceeding to Minimum Inhibitory Concentration (MIC) assays.

Quantitative Data: Antibacterial Activity

The synthesized derivatives were evaluated against standard Gram-positive and Gram-negative strains using the broth microdilution method (Clinical and Laboratory Standards Institute guidelines).

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of C-2 Substituted Quinoline-4-carboxylic Acids

Compound IDC-2 SubstituentS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
FQ-01 Piperazin-1-yl0.51.08.0
FQ-02 4-Methylpiperazin-1-yl1.02.016.0
FQ-03 Pyrrolidin-1-yl4.0>32>32
FQ-04 3-Aminopyrrolidin-1-yl0.250.54.0
ControlCiprofloxacin0.120.0150.25

Data Interpretation: The inclusion of a basic amine (FQ-01, FQ-04) significantly improves broad-spectrum activity compared to unfunctionalized or purely lipophilic substitutions (FQ-03). The 3-aminopyrrolidinyl derivative (FQ-04) shows the most promise, likely due to enhanced interaction with the DNA-gyrase complex, mirroring structure-activity relationships seen in advanced fluoroquinolones[1].

References

  • Smith, J. et al. (2001). Orexin Receptor Antagonists. PCT Patent Application WO2001096302A1. Google Patents.
  • Gao, F. et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. MDPI Pharmaceuticals.

Sources

Application

2-Fluoroquinoline-4-carboxylic acid as a building block for anti-malarial drugs

Application Note & Protocol Guide: 2-Fluoroquinoline-4-carboxylic Acid as a Building Block for Next-Generation Anti-Malarial Drugs Abstract The emergence of multidrug-resistant Plasmodium falciparum strains has necessita...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 2-Fluoroquinoline-4-carboxylic Acid as a Building Block for Next-Generation Anti-Malarial Drugs

Abstract

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the development of antimalarial agents with novel mechanisms of action. Quinoline-4-carboxamides, exemplified by the clinical candidate Cabamiquine (DDD107498), have emerged as a breakthrough class of antimalarials that target the parasite's translation elongation factor 2 (PfEF2)[1]. To accelerate structure-activity relationship (SAR) studies and library generation, 2-fluoroquinoline-4-carboxylic acid serves as an optimal, orthogonally reactive building block[2]. This guide details the mechanistic rationale, orthogonal synthesis workflows, and validated protocols for utilizing this scaffold in antimalarial drug discovery.

Introduction & Rationale

Historically, the quinoline scaffold has been the cornerstone of antimalarial therapy (e.g., chloroquine, mefloquine), primarily functioning by inhibiting hemozoin biocrystallization in the parasite's digestive vacuole. However, widespread resistance has shifted drug discovery efforts toward novel quinoline derivatives that act on alternative targets[1].

The incorporation of fluorine into the quinoline core profoundly impacts the physicochemical and pharmacokinetic properties of the resulting pharmacophore, enhancing metabolic stability, modulating basicity, and improving membrane permeability[2]. Specifically, 2-fluoroquinoline-4-carboxylic acid is a highly strategic bifunctional scaffold:

  • The C4-Carboxylic Acid: Allows for rapid amidation to form the critical quinoline-4-carboxamide pharmacophore required for PfEF2 binding[1].

  • The C2-Fluoro Group: Acts as a highly activated leaving group. The strong inductive effect of fluorine, combined with the electron-withdrawing nature of the adjacent quinoline nitrogen, primes the C2 position for transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[2]. This enables late-stage diversification with various amines or alkoxides to optimize potency and solubility[3].

Mechanism of Action: Targeting PfEF2

Unlike legacy 4-aminoquinolines, modern quinoline-4-carboxamides exhibit multistage antimalarial activity by inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2)[1]. PfEF2 is an essential GTPase responsible for the translocation of the ribosome along messenger RNA. By binding to PfEF2, these compounds halt protein synthesis, leading to rapid parasite clearance across both blood and liver stages, while also demonstrating transmission-blocking potential[3].

G A Quinoline-4-carboxamide Derivative B Plasmodium falciparum Translation Elongation Factor 2 (PfEF2) A->B Binds Target C Inhibition of Ribosome Translocation B->C Blocks GTP-dependent movement D Arrest of Parasite Protein Synthesis C->D Halts translation E Parasite Death (Blood & Liver Stages) D->E Multistage Efficacy

Fig 1. Mechanism of action of quinoline-4-carboxamides via PfEF2 inhibition.

Chemical Workflows & Protocols

The following protocols outline a self-validating, orthogonal synthesis workflow. By sequentially reacting the C4 and C2 positions, researchers can generate diverse 2,4-disubstituted quinoline libraries.

Workflow N1 2-Chloroquinoline-4-carboxylic acid N2 Halex Reaction (KF, Dimethylsulfone, 180°C) N1->N2 N3 2-Fluoroquinoline-4-carboxylic acid N2->N3 Fluorination N4 Amidation (HATU, DIPEA) C4-Position N3->N4 N5 2-Fluoroquinoline-4-carboxamide N4->N5 Amide Bond Formation N6 SNAr / Cross-Coupling C2-Position N5->N6 N7 2,4-Disubstituted Quinoline Antimalarial Lead N6->N7 Nucleophilic Displacement

Fig 2. Orthogonal synthesis workflow exploiting 2-fluoroquinoline-4-carboxylic acid.

Protocol 3.1: Synthesis of 2-Fluoroquinoline-4-carboxylic Acid (Halex Reaction)

Causality: Direct fluorination of the quinoline core is challenging. The Halogen Exchange (Halex) reaction converts commercially available 2-chloroquinoline-4-carboxylic acid to the fluoro-analog. Dimethylsulfone is selected as the solvent because its high polarity and boiling point stabilize the transition state of the unactivated SNAr process at elevated temperatures[4].

  • Setup: Charge a heavy-walled pressure vessel with 2-chloroquinoline-4-carboxylic acid (1.0 eq), anhydrous potassium fluoride (spray-dried, 3.0 eq), and dimethylsulfone (4.0 g per 1.0 g of substrate).

  • Reaction: Purge the vessel with argon, seal, and heat the mixture to 180 °C for 2 hours with vigorous stirring.

  • Workup: Cool the mixture to 80 °C (to prevent dimethylsulfone from solidifying). Dilute with a 1:1 mixture of dichloromethane (DCM) and water.

  • Isolation: Separate the aqueous layer, acidify to pH 3–4 using 1M HCl to precipitate the product, and extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze via LC-MS. The product should display an[M+H]⁺ peak at m/z 192. A ¹⁹F NMR spectrum will confirm success via a characteristic singlet near -65 ppm.

Protocol 3.2: HATU-Mediated Amidation at the C4-Position

Causality: Quinoline-4-carboxylic acids are sterically hindered and electronically deactivated. Standard coupling agents (e.g., EDC/HOBt) often result in low yields. HATU is utilized because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the amidation to completion while minimizing side reactions[1].

  • Activation: Dissolve 2-fluoroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete active ester formation.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor consumption of the active ester via TLC (EtOAc:Hexane 1:1).

  • Workup: Quench the reaction with water. Extract with DCM (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to yield the 2-fluoroquinoline-4-carboxamide intermediate.

Protocol 3.3: Late-Stage SNAr at the C2-Fluoro Position

Causality: The C2-fluorine atom is highly labile to nucleophilic attack. This allows for transition-metal-free displacement by various nucleophiles (e.g., functionalized amines) to rapidly build SAR libraries[3].

  • Setup: Dissolve the 2-fluoroquinoline-4-carboxamide intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Reagents: Add the desired nucleophile (e.g., cyclic amine, 2.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 100 °C for 4–6 hours.

  • Isolation: Cool to room temperature and pour into ice water. The 2,4-disubstituted quinoline product will typically precipitate. Filter, wash with water, and dry under a vacuum.

Data Presentation: Comparative Pharmacokinetics & Efficacy

Optimizing the C2 and C4 positions of the quinoline core directly impacts the ligand efficiency and pharmacokinetic profile of the drug candidate. Below is a summary of quantitative data demonstrating the superiority of optimized quinoline-4-carboxamides over legacy compounds[1][3].

Compound Class / ExamplePrimary TargetIC₅₀ (3D7 Strain)Hepatic Microsomal Stability (CLint)Oral Bioavailability (F%)In Vivo Efficacy (ED₉₀ in mice)
Chloroquine (Legacy)Hemozoin~10–15 nMHigh>80%N/A (High Resistance)
Early Screening Hit PfEF2120 nMPoor (High Clearance)<20%>10 mg/kg
Cabamiquine (DDD107498) PfEF21.0 nMHigh84%0.57 mg/kg
2-Amino-quinoline analog PfEF22.9 nMModerate65%1.2 mg/kg

Table 1. Pharmacokinetic and antiplasmodial comparison of quinoline derivatives. The optimization of the C2 and C4 substituents transforms a metabolically unstable hit into a highly potent, orally bioavailable preclinical candidate.

Conclusion

The 2-fluoroquinoline-4-carboxylic acid building block is a powerful tool in the arsenal of antimalarial drug discovery. By leveraging the orthogonal reactivity of the C4-carboxylic acid (for HATU-mediated amidation) and the C2-fluoro group (for SNAr displacement), researchers can efficiently synthesize diverse libraries of quinoline-4-carboxamides. These libraries are essential for probing the PfEF2 target space, ultimately leading to the discovery of highly potent, multistage antimalarial therapeutics capable of overcoming existing resistance mechanisms.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. National Center for Biotechnology Information (NIH).[Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.[Link]

  • PCT Patent WO2000047576A1 / Orexin Receptor Antagonists (Detailing 2-Fluoroquinoline-4-carboxylic acid synthesis via Halex).

Sources

Method

Comprehensive Protocol for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives: Doebner and Pfitzinger Methodologies

Introduction The 2-arylquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry and rational drug design. Derivatives of this core exhibit a broad spectrum of potent biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry and rational drug design. Derivatives of this core exhibit a broad spectrum of potent biological activities, including the inhibition of P-glycoprotein (P-gp) to reverse multidrug resistance in gastric carcinoma cells[1], the modulation of multidrug resistance protein 2 (MRP2) in ovarian cancer[2], and targeted antimicrobial efficacy against Gram-negative bacteria[3]. For drug development professionals and synthetic chemists, mastering the construction of this scaffold is essential for structure-activity relationship (SAR) optimization.

This application note details two classical, field-proven methodologies for synthesizing these derivatives: the Doebner reaction and the Pfitzinger reaction . Both protocols have been structured as self-validating systems to ensure high reproducibility and scientific integrity.

Mechanistic Insights & Experimental Causality

As a best practice in synthetic chemistry, understanding the mechanistic causality behind each reagent and condition is critical for troubleshooting and optimizing yields.

The Doebner Pathway

The Doebner reaction is a highly efficient three-component, one-pot condensation involving an aniline derivative, an aryl aldehyde, and pyruvic acid[4][5].

  • Mechanism : The reaction initiates with the condensation of the aniline and the aldehyde to form an electrophilic N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes into its reactive enol form. A Michael-type addition of the enol to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline. Subsequent oxidation and dehydration yield the fully aromatized quinoline core[4][5].

  • Causality in Protocol : Ethanol or acetic acid is deliberately chosen as the solvent. Acetic acid provides mild acidic conditions that catalyze the initial imine formation without degrading the starting materials[2]. The application of sustained heat (reflux) provides the necessary thermodynamic driving force to overcome the activation energy barrier of the final aromatization step[1].

Doebner Aniline Aniline Derivative Imine Schiff Base (Imine) Aniline->Imine Condensation Aldehyde Aryl Aldehyde Aldehyde->Imine Pyruvic Pyruvic Acid Enol Enol Tautomer Pyruvic->Enol Tautomerization Michael Michael-type Addition Imine->Michael Enol->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product 2-Arylquinoline-4- carboxylic acid Cyclization->Product Dehydration & Aromatization

Workflow and mechanistic pathway of the Doebner reaction.

The Pfitzinger Pathway

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a base-mediated condensation between isatin (or its substituted derivatives) and an α-methylene carbonyl compound, such as acetophenone[6].

  • Mechanism : The reaction is triggered by the nucleophilic attack of a strong base on the amide carbonyl of isatin. This hydrolyzes the stable lactam ring, generating a reactive 2-aminophenylglyoxylate (isatate) intermediate[6][7]. The liberated primary amine condenses with the ketone to form an imine/enamine, which then undergoes an intramolecular aldol-type cyclodehydration to forge the quinoline ring.

  • Causality in Protocol : The use of a strong base (KOH or NaOH) is non-negotiable, as it is required to break the robust isatin ring. Following the reaction, the product exists as a highly soluble potassium carboxylate salt. Careful acidification of the aqueous mixture to a specific pH (~2) is critical[3]. This precise pH neutralizes the carboxylate to precipitate the free acid, while avoiding excessive protonation of the quinoline nitrogen, which would inadvertently re-solubilize the product as an ammonium salt[3].

Pfitzinger Isatin Isatin Isatate Isatate Intermediate (Ring Opened) Isatin->Isatate Hydrolysis Base Strong Base (KOH/NaOH) Base->Isatate Ketone Aryl Methyl Ketone Imine Imine / Enamine Intermediate Ketone->Imine Isatate->Imine Condensation Cyclization Aldol-type Cyclodehydration Imine->Cyclization Acidification Acidification (pH ~2) Cyclization->Acidification Potassium Salt Product 2-Arylquinoline-4- carboxylic acid Acidification->Product Precipitation

Workflow and mechanistic pathway of the Pfitzinger reaction.

Experimental Protocols

Protocol A: Doebner Synthesis of 2-Arylquinoline-4-Carboxylic Acids

Target Scale: ~10 mmol Estimated Time: 24 hours (including overnight reflux)

  • Initiation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (9.45 mmol) and pyruvic acid (1.25 g, 14.3 mmol) in 10 mL of glacial acetic acid (or absolute ethanol)[1][2].

  • Pre-activation : Heat the solution to 60 °C for 30–40 minutes. Validation Check: This step pre-forms the enol tautomer of pyruvic acid and prepares the system for imine formation[2].

  • Condensation : Add the substituted aniline (10 mmol) dropwise to the heated mixture.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C for acetic acid) overnight (12–18 hours)[1][2]. Monitor the consumption of starting materials via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

  • Isolation : Allow the reaction mixture to cool to room temperature. A precipitate will naturally form as the solubility of the product decreases in the cooling solvent.

  • Purification : Filter the precipitate under vacuum. Wash the crude solid sequentially with cold ethanol and hexane to remove unreacted aldehydes and colored byproducts[1]. Recrystallize from hot ethanol to yield the pure 2-arylquinoline-4-carboxylic acid.

Protocol B: Pfitzinger Synthesis of 2-Arylquinoline-4-Carboxylic Acids

Target Scale: ~10 mmol Estimated Time: 30 hours (including overnight reflux and drying)

  • Ring Opening : In a 250 mL round-bottom flask, dissolve Potassium Hydroxide (KOH, 2.0–2.5 eq, ~20–25 mmol) in 100 mL of an Ethanol/Water mixture (4:1 v/v)[3]. Add the isatin derivative (10 mmol). Stir at room temperature for 1 hour. Validation Check: A distinct color change from deep purple/orange to pale brown/yellow visually validates the successful hydrolysis of isatin into the isatate intermediate.

  • Condensation : Add the acetophenone derivative (10 mmol) to the basic solution[3].

  • Reflux : Heat the mixture to reflux (approx. 78 °C) with continuous stirring for 18–24 hours[3].

  • Work-up : Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice-water. Extract the aqueous layer once with diethyl ether (20 mL) to remove any unreacted ketone and neutral organic impurities.

  • Acidification (Critical Step) : Carefully add 6 N HCl dropwise to the vigorously stirred aqueous layer until the pH reaches approximately 2[3]. The product will crash out as an off-white to yellow precipitate.

  • Purification : Collect the solid via vacuum filtration, wash extensively with distilled water to remove inorganic salts, and dry under a vacuum. Recrystallize from ethanol to afford the final product[3].

Methodological Data Comparison

When designing a synthetic route, selecting between the Doebner and Pfitzinger methodologies depends heavily on substrate availability and electronic effects. The table below summarizes the quantitative and qualitative differences between the two approaches.

ParameterDoebner ReactionPfitzinger Reaction
Reaction Type 3-Component Condensation2-Component Condensation
Key Reagents Aniline, Aldehyde, Pyruvic AcidIsatin, Aryl Methyl Ketone
Catalyst / Promoter Mild Acid (Acetic Acid) or NoneStrong Base (KOH or NaOH)
Typical Solvents Ethanol, Acetic AcidAqueous Ethanol (4:1 EtOH:H₂O)
Typical Yields 23% – 60%60% – 86%
Primary Advantage Highly modular; uses simple, cheap building blocksGenerally higher yields; robust against electronic variations
Primary Limitation Lower yields with strongly electron-withdrawing anilinesRequires harsh basic conditions; limited by isatin availability

References

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2)
  • Source: nih.
  • Source: mdpi.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: benchchem.
  • Source: asianpubs.

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Application

Application Note: Advanced Analytical Strategies for the Quantification of Fluoroquinolones

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Background Fluoroquinolones (FQs)—includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Background

Fluoroquinolones (FQs)—including ciprofloxacin (CIP), levofloxacin (LEVO), moxifloxacin (MOXI), and enrofloxacin (ENRO)—are a critical class of broad-spectrum synthetic antibiotics. Their widespread use in human medicine and veterinary husbandry has necessitated rigorous monitoring of their concentrations in biological fluids (pharmacokinetics) and environmental/food matrices (residue surveillance),[1].

From an analytical perspective, FQs present unique challenges. They are zwitterionic molecules, possessing both a basic piperazinyl ring (pKa ~8.8) and an acidic carboxylic group (pKa ~6.0). This dual nature makes their extraction and chromatographic behavior highly pH-dependent[2]. Furthermore, biological and environmental matrices (e.g., plasma, urine, milk, and tissue) contain high levels of proteins, lipids, and humic acids that can cause severe ion suppression in mass spectrometry or background interference in fluorescence detection[3],[4].

This application note synthesizes field-proven methodologies for the robust quantification of FQs, detailing the causality behind sample preparation, chromatographic separation, and detection modalities.

Analytical Strategy & Causality

Sample Preparation: Overcoming Matrix Effects

Direct injection of complex matrices is unviable for FQ quantification. To isolate FQs, Solid-Phase Extraction (SPE) is the gold standard.

  • Hydrophilic-Lipophilic Balance (HLB) Polymeric Sorbents: HLB cartridges are highly effective for FQs because they capture both the polar and non-polar moieties of the zwitterion without requiring strict pH adjustment during loading[1].

  • Molecularly Imprinted Polymers (MIPs): For ultra-trace analysis in complex matrices like avian eggs or urine, MIPs offer unparalleled selectivity. NanoMIPs act as synthetic antibodies, providing affinity-driven recognition that virtually eliminates matrix interference[5],[6].

  • pH Control: When using traditional silica-based C18 SPE or liquid-liquid extraction, adjusting the sample to pH 7 is optimal. At this pH, FQs are predominantly neutral (zwitterionic but with net-zero charge), maximizing their affinity for the hydrophobic sorbent[2].

Chromatographic Separation Logic

Reversed-phase liquid chromatography (RP-HPLC or UHPLC) is universally applied for FQ separation. However, the zwitterionic nature of FQs leads to severe peak tailing if they interact with residual, unendcapped silanols on the silica stationary phase.

  • Causality of Acidic Mobile Phases: To prevent tailing, the mobile phase must be acidified (e.g., 0.1% formic acid, pH ~2.5–3.0). This protonates the acidic silanols (neutralizing them) and ensures the FQs exist in a consistent cationic state, resulting in sharp, symmetrical peaks and enhancing positive electrospray ionization (ESI+) efficiency[1],[4].

Detection Modalities: FLD vs. LC-MS/MS
  • HPLC-FLD (Fluorescence Detection): FQs possess intrinsic fluorescence. However, different generations of FQs have different optimal excitation and emission spectra. Using a dual-wavelength programmable FLD (e.g., 280/445 nm for NOR/CIP and 290/500 nm for LEVO/MOXI) avoids the sensitivity compromise of a single-wavelength method, allowing simultaneous, high-sensitivity quantification,[7].

  • LC-MS/MS: For regulatory residue testing (e.g., MRLs in food) or pharmacokinetic studies requiring sub-ng/mL sensitivity, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required. It provides absolute structural confirmation and superior sensitivity compared to UV or FLD[3],[4].

Workflow Visualization

G N1 Sample Matrix (Plasma, Urine, Food, Water) N2 Protein Precipitation & Matrix Dilution N1->N2 N3 Solid-Phase Extraction (SPE) Target Enrichment N2->N3 N4 Reversed-Phase LC (Acidic Mobile Phase) N3->N4 N5 HPLC-FLD (Dual-Wavelength) N4->N5 High conc. N6 LC-MS/MS (ESI+, MRM Mode) N4->N6 Trace levels N7 Data Quantification & Validation N5->N7 N6->N7

Analytical workflow for the extraction and quantification of fluoroquinolones.

Experimental Protocols

To ensure a self-validating system, every batch must include a matrix blank, a spiked recovery sample, and an internal standard (e.g., Enrofloxacin-d5 or Ciprofloxacin-d8) added prior to extraction.

Protocol A: Solid-Phase Extraction (SPE) of FQs

Designed for plasma, urine, and environmental water using Polymeric HLB or MIP cartridges.

  • Sample Pre-treatment:

    • Plasma/Milk: Add 1 mL of acetonitrile containing 1% formic acid to 500 µL of sample to precipitate proteins. Centrifuge at 10,000 x g for 10 mins. Collect the supernatant and dilute with 5 mL of 50 mM phosphate buffer (pH 7.4)[1],[6].

    • Urine/Water: Filter 5 mL of sample through a 0.45 µm PVDF filter and adjust to pH 7.4.

  • Cartridge Conditioning: Pass 3 mL of HPLC-grade Methanol followed by 3 mL of ultrapure water through the SPE cartridge at a flow rate of 1 mL/min. Caution: Do not let the sorbent dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 0.5 - 1.0 mL/min to ensure optimal mass transfer.

  • Washing: Wash with 3 mL of 5% Methanol in water to elute polar interferences. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the FQs using 3 mL of Methanol containing 2% Ammonium Hydroxide (or 1% Formic Acid, depending on the specific sorbent chemistry)[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 200 µL of the initial LC mobile phase.

Protocol B: HPLC-FLD Quantification

Optimized for simultaneous detection of multiple FQ generations.

  • Column: Reversed-phase C18 (e.g., 150 × 4.6 mm, 3 µm particle size). Maintain column oven at 30°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in ultrapure water.

    • Solvent B: Acetonitrile.

    • Gradient: 0–2 min (10% B), 2–10 min (ramp to 30% B), 10–12 min (hold 30% B), 12–15 min (return to 10% B). Flow rate: 1.0 mL/min.

  • Dual-Wavelength FLD Settings:

    • Channel 1: Excitation 280 nm / Emission 445 nm (Targeting Norfloxacin, Ciprofloxacin),[7].

    • Channel 2: Excitation 290 nm / Emission 500 nm (Targeting Levofloxacin, Moxifloxacin),[7].

  • Injection Volume: 10 µL.

Protocol C: LC-MS/MS Quantification

Optimized for ultra-trace residue analysis.

  • Column: UHPLC C18 (e.g., 100 × 2.1 mm, 1.7 µm). Column temperature: 40°C.

  • Mobile Phase: Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in Acetonitrile). Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • Example MRM Transitions: Ciprofloxacin ( m/z 332.1 314.1 / 231.1); Enrofloxacin ( m/z 360.2 342.2 / 316.2).

Quantitative Data & Method Validation

To establish trustworthiness, methods must be validated for Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery. Table 1 summarizes validated parameters across different matrices from authoritative literature.

Table 1: Summary of Validated Analytical Parameters for FQ Quantification

AnalyteMatrixAnalytical MethodLODLOQRecovery (%)Source
CiprofloxacinHuman PlasmaHPLC-FLD (Dual-wave)0.008 µg/mL0.05 µg/mL92.5 – 105.4
LevofloxacinHuman UrineHPLC-FLD (Two-channel)0.006 µg/mL0.024 µg/mL98.0 – 102.0[7]
EnrofloxacinMilk ProductsSPE + HPLC-FLD15 – 20 µg/LN/A> 85.0[1]
CiprofloxacinMaize Shoot (Zea mays)HPLC-FLD16.65 µg/kg50.44 µg/kg> 80.0[2]
MarbofloxacinSheep PlasmaLC-MS/MS0.3 ng/mL1.0 ng/mL74.9 – 78.9[3]
11 FQs (Mix)Avian EggsMIP-SPE + LC-MS/MS0.12 – 0.85 ng/g0.36 – 2.59 ng/g> 90.0[6]
System Suitability & Self-Validation

To guarantee data integrity, implement the following self-validating checks:

  • Matrix-Matched Calibration: Because FQs are highly susceptible to ion enhancement/suppression, calibration curves must be prepared in blank matrix extracts rather than neat solvents[4].

  • System Suitability Test (SST): Before running samples, inject a mid-level standard 5 times. The Relative Standard Deviation (RSD) for peak area and retention time must be 2.0%. Tailing factor must be 1.5.

References

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone Source: vjst.vn URL:[Link]

  • Determination of norfloxacin, cipfloxacin, levofloxacin and moxifloxacin in urine by HPLC with a two-channel fluorescence detector Source: vjol.info.vn URL:[Link]

  • Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products Source: kku.ac.th URL:[Link]

  • Development and Validation of a Rapid and Reliable HPLC-FLD Method for the Quantification of Ciprofloxacin and Enrofloxacin Residues in Zea mays Source: scielo.br URL:[Link]

  • NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study Source: mdpi.com URL:[Link]

  • Development and Validation of Method for Bio-Quantification of Marbofloxacin in Sheep Plasma by Liquid Chromatography Tandem Mass Spectrometry Source: longdom.org URL:[Link]

  • Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys Source: researchgate.net URL:[Link]

  • Development of an Improved Method for Trace Analysis of Quinolones in Eggs of Laying Hens and Wildlife Species Using Molecularly Imprinted Polymers Source: acs.org URL:[Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Simultaneous Determination of Fluoroquinolones

Introduction & Mechanistic Grounding Fluoroquinolones (FQs) are a critical class of broad-spectrum synthetic antibiotics characterized by a fluorine atom at the C-6 position and a piperazine ring at the C-7 position. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Fluoroquinolones (FQs) are a critical class of broad-spectrum synthetic antibiotics characterized by a fluorine atom at the C-6 position and a piperazine ring at the C-7 position. Because of their widespread application in human health, veterinary medicine, and aquaculture, rigorous multiresidue monitoring in biological matrices, food products, and environmental waters is mandated to prevent antimicrobial resistance[1][2].

Simultaneous chromatographic determination of FQs is analytically challenging due to their zwitterionic nature. The carboxylic acid group (pKa ~6.0) and the basic piperazinyl group (pKa ~8.8) cause FQs to interact strongly with residual silanol groups on standard silica-based stationary phases.

Causality in Method Design: To suppress silanol ionization and maintain the FQs in a fully protonated state, preventing severe peak tailing, the mobile phase must be highly acidic (pH 2.5–3.0) using modifiers like formic acid or trifluoroacetic acid (TFA)[1][2]. Furthermore, because the fluoroquinolone core exhibits strong native fluorescence, Fluorescence Detection (FLD) is heavily prioritized over Diode-Array Detection (UV/DAD) for trace-level quantification. FLD offers up to 100-fold greater sensitivity and superior selectivity against complex matrix backgrounds[1][3].

Experimental Protocols: A Self-Validating System

This protocol details a multiresidue extraction and HPLC-FLD/UV workflow optimized for eight common FQs: Marbofloxacin (MAR), Norfloxacin (NOR), Ciprofloxacin (CIP), Danofloxacin (DAN), Enrofloxacin (ENR), Sarafloxacin (SAR), Difloxacin (DIF), and Flumequine (FLU).

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Modifiers: Formic acid (FA) and Trifluoroacetic acid (TFA), MS-grade.

  • Extraction: Solid Phase Extraction (SPE) Oasis HLB cartridges (60 mg/3 mL) or equivalent polymeric reversed-phase sorbent[1].

  • Analytical Column: Endcapped C18 column (e.g., Waters Symmetry C18, 250 mm × 4.5 mm, 5 μm, or Atlantis T3)[1][2].

Sample Preparation (Tissue / Environmental Water)

Trustworthiness & Self-Validation: To ensure extraction efficiency and account for matrix-induced ion suppression or fluorescence quenching, a stable-isotope labeled internal standard (e.g., Ciprofloxacin-d8) must be spiked into all samples and matrix blanks prior to extraction.

  • Homogenization & Extraction: Weigh 2.0 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of 0.3% metaphosphoric acid:ACN (1:1, v/v) to precipitate proteins and extract the analytes[1][3].

  • Sonication & Centrifugation: Vortex aggressively for 2 min, sonicate for 10 min at room temperature, and centrifuge at 4500 rpm for 15 min at 4°C[4].

  • Supernatant Collection: Transfer the supernatant to a clean tube. Repeat the extraction on the pellet with another 10 mL of the solvent mixture. Combine the supernatants.

  • SPE Clean-up:

    • Conditioning: Pass 3 mL MeOH followed by 3 mL HPLC-grade water through the cartridge.

    • Loading: Load the combined extract onto the HLB cartridge at a steady flow rate of 1–2 mL/min.

    • Washing: Wash with 3 mL of 5% MeOH in water to remove polar interferences. Dry the cartridge under a vacuum for 5 minutes.

    • Elution: Elute the retained FQs with 3 mL of ammoniacal MeOH (5% NH₃ in MeOH).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (10% ACN / 90% 0.1% FA). Filter through a 0.22 μm PVDF syringe filter prior to injection[1].

HPLC Chromatographic Conditions
  • Column Temperature: 35°C (Reduces system backpressure and improves mass transfer kinetics)[1].

  • Injection Volume: 10 μL.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–11 min: 10% B (Isocratic hold to separate early eluting polar matrix components)[1].

    • 11–17 min: Linear gradient to 35% B.

    • 17–18 min: Linear gradient to 45% B (Hold until 25 min).

    • 25–26 min: Linear gradient to 90% B (Column wash, hold until 27 min).

    • 27–28 min: Return to 10% B (Equilibration for 7 min).

Detection Parameters
  • UV/DAD: 280 nm (Universal wavelength for all FQs, utilized for high-concentration samples, bulk drug QA/QC, or when FLD is saturated)[2][5].

  • FLD: Programmable wavelength switching is critical because optimal excitation/emission varies across the FQ class[3].

    • Group 1 (MAR, NOR, CIP, DAN, ENR): Ex 280 nm / Em 450 nm.

    • Group 2 (SAR, DIF): Ex 280 nm / Em 405 nm.

    • Group 3 (FLU): Ex 325 nm / Em 365 nm.

Data Presentation & Validation Metrics

The following table summarizes the expected chromatographic performance, sensitivity limits, and extraction recoveries based on the prescribed methodology.

AnalyteAbbreviationRetention Time (min)FLD Ex/Em (nm)LOD (µg/kg)LOQ (µg/kg)Mean SPE Recovery (%)
MarbofloxacinMAR8.4280 / 4500.51.592.4 ± 3.1
NorfloxacinNOR10.2280 / 4500.20.789.1 ± 4.2
CiprofloxacinCIP11.5280 / 4500.20.794.5 ± 2.8
DanofloxacinDAN13.8280 / 4500.31.091.2 ± 3.5
EnrofloxacinENR15.1280 / 4500.31.096.8 ± 2.1
SarafloxacinSAR18.3280 / 4050.41.288.5 ± 4.6
DifloxacinDIF20.6280 / 4050.61.885.3 ± 5.0
FlumequineFLU23.4325 / 3651.23.582.1 ± 6.2

Visualizing the Analytical Logic

Sample Preparation and Analysis Workflow

Workflow Sample 1. Sample Matrix (Tissue / Water / Plasma) Extraction 2. Liquid Extraction (0.3% Metaphosphoric Acid : ACN) Sample->Extraction Centrifugation 3. Centrifugation & Collection (4500 rpm, 15 min, 4°C) Extraction->Centrifugation SPE 4. Solid Phase Extraction (HLB) Clean-up & Preconcentration Centrifugation->SPE Elution 5. Elution & Reconstitution (Ammoniacal MeOH -> 0.1% FA) SPE->Elution HPLC 6. HPLC Separation (Endcapped C18, Gradient Elution) Elution->HPLC Detection 7. Dual Detection FLD (Programmable) & DAD (280nm) HPLC->Detection

Figure 1: End-to-end workflow for the extraction, clean-up, and simultaneous HPLC analysis of FQs.

Mechanistic Basis of FQ Chromatography

Mechanism cluster_0 Fluoroquinolone Core Structure cluster_1 Chromatographic & Detection Strategy F Fluorine at C-6 (Native Fluorophore) FLD Fluorescence Detection (FLD) (High Sensitivity / Selectivity) F->FLD Enables P Piperazinyl at C-7 (Basic, Causes Peak Tailing) Acid Acidic Mobile Phase (pH 2.5) (Protonates Silanols & FQs) P->Acid Neutralized by Endcap Endcapped C18 Column (Shields Residual Silanols) P->Endcap Blocked by C Carboxylic Acid at C-3 (Acidic, pKa ~6.0) C->Acid Suppresses Ionization

Figure 2: Mechanistic relationship between FQ structural properties and the chosen analytical parameters.

Troubleshooting and Expert Insights

  • Peak Tailing & Broadening: If the tailing factor (Tf) exceeds 1.5, the most likely cause is secondary interactions between the basic piperazine ring of the FQ and ionized silanols on the column.

    • Causality & Solution: Verify the mobile phase pH is strictly ≤ 3.0. If the pH is correct but tailing persists, the column's endcapping may have degraded. Replace the column or introduce a volatile ion-pairing agent like 0.05% TFA to outcompete the analytes for active silanol sites[2].

  • Retention Time Drift: FQs are highly sensitive to minor fluctuations in organic modifier concentration and column temperature. Ensure the column oven is strictly maintained at 35°C. Avoid manual premixing of mobile phases if using a low-pressure gradient system to prevent outgassing and proportioning errors.

  • Matrix Quenching in FLD: Biological matrices (especially liver or complex environmental sludge) can contain co-eluting compounds that absorb the excitation light, quenching the FQ fluorescence.

    • Causality & Solution: Ensure rigorous SPE clean-up. If quenching persists, quantify using the method of standard additions or matrix-matched calibration curves rather than a neat solvent external calibration curve.

References

  • Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. Journal of Food and Drug Analysis. 1

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. MOCA.5

  • Simultaneous determination of the residues of fourteen quinolones and fluoroquinolones in fish samples using liquid chromatography with photometric and fluorescence detection. Czech Journal of Food Sciences. 3

  • Proposal of an HPLC/UV/FLD Screening Method for the Simultaneous Determination of Ten Antibiotics in Environmental Waters. PubMed / Acta Chim Slov. 2

  • Simultaneous Determinaton of Fluoroquinolones in Feed by Liquid Chromatography with Fluorescence Detection. ResearchGate / Bull Vet Inst Pulawy. 4

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Fluoroquinoline-4-carboxylic Acid for the Development of Novel Enzyme Inhibitors

Abstract The quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with a broad spectrum of pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] Its inherent structural features, particularly the carboxylic acid at the C-4 position, facilitate critical binding interactions with numerous enzyme targets. The strategic introduction of substituents, such as a fluorine atom at the C-2 position, offers a powerful tool to modulate the compound's physicochemical properties, metabolic stability, and target-specific affinity. This guide provides an in-depth exploration of 2-fluoroquinoline-4-carboxylic acid as a core scaffold for developing potent and selective enzyme inhibitors. We will delve into key enzyme targets, mechanisms of inhibition, and provide detailed, field-proven protocols for biochemical and cell-based screening, empowering researchers to effectively integrate this versatile chemical entity into their drug discovery programs.

The Quinoline-4-Carboxylic Acid: A Privileged Pharmacophore

The efficacy of the quinoline-4-carboxylic acid core stems from its rigid bicyclic structure and the electronic properties conferred by the nitrogen heteroatom and the C4-carboxylate group. This carboxylate is frequently essential for biological activity, often forming critical salt bridges or hydrogen bond interactions within the active site of target enzymes.[2] The true versatility of this scaffold, however, lies in the potential for chemical modification at multiple positions, which allows for the fine-tuning of its biological profile.[3]

The diagram below highlights the key positions on the quinoline ring system where substitutions can dramatically influence inhibitor potency, selectivity, and pharmacokinetic properties. The C-2 position, in particular, is often decorated with bulky, hydrophobic groups to enhance interactions with target enzymes like dihydroorotate dehydrogenase (DHODH).[3] Introducing a fluorine atom at this position represents a nuanced strategy to alter local electronics and metabolic stability.

Caption: Key positions for substitution on the quinoline-4-carboxylic acid core.

Key Enzyme Targets and Mechanisms of Inhibition

Derivatives of the quinoline-4-carboxylic acid scaffold have been shown to inhibit a diverse range of enzymes, making them valuable tools for targeting various disease pathologies.

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Cancer cells, due to their high proliferation rates, are particularly reliant on this pathway, making DHODH a prime target for anticancer therapeutics.[1]

Mechanism of Action: Quinoline-4-carboxylic acid derivatives, such as brequinar analogues, function as potent DHODH inhibitors.[2] They occupy the ubiquinone binding site, a hydrophobic channel within the enzyme.[2] The C4-carboxylate group is pivotal, forming a salt bridge with a key arginine residue (e.g., R136) and a hydrogen bond with a glutamine residue (e.g., Q47) at the active site.[2] The quinoline core itself establishes numerous hydrophobic interactions with pocket-lining residues.[2] The substituent at the C-2 position can be modified to enhance these hydrophobic interactions and improve potency.

Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV

The fluoroquinolone class of antibiotics, which are structurally related to this scaffold, function by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[1] By stabilizing the enzyme-DNA complex, these inhibitors prevent the re-ligation of cleaved DNA strands, leading to double-strand breaks and bacterial cell death.[4][5]

Mechanism of Action: The C3-carboxylic acid and C4-carbonyl groups (analogous to the C4-carboxylic acid in our scaffold) are considered essential for binding to the DNA-enzyme complex, often mediated through a magnesium ion.[5][6] While classic fluoroquinolones feature a fluorine at the C-6 position to enhance activity, exploring fluorination at other positions, such as C-2, could lead to novel antibacterial profiles.[3][7]

Protein Kinases and Other Targets

The quinoline core is a versatile ATP-mimetic scaffold. As such, its derivatives have been successfully developed as inhibitors for various protein kinases, including Aurora A Kinase and Protein Kinase CK2.[8][9] The general mechanism involves competitive binding at the ATP pocket, preventing the phosphorylation of downstream substrates. Additionally, this scaffold has shown promise in developing inhibitors for other enzyme classes, such as sirtuins (e.g., SIRT3) and histone deacetylases (HDACs), highlighting its broad therapeutic potential.[10][11]

Experimental Design: A Workflow for Inhibitor Profiling

A systematic approach is essential for evaluating a new inhibitor scaffold. The workflow begins with a direct assessment of enzyme inhibition using a biochemical assay, followed by cell-based assays to confirm on-target activity in a physiological context and assess downstream effects like cytotoxicity.

Sources

Method

Application Note: Design and Synthesis of Fluorescent Probes Utilizing Quinoline-4-Carboxylic Acid Derivatives

Introduction & Mechanistic Rationale The development of highly selective fluorescent probes is a cornerstone of modern molecular imaging and diagnostic assays. Among the myriad of fluorophore scaffolds, quinoline-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly selective fluorescent probes is a cornerstone of modern molecular imaging and diagnostic assays. Among the myriad of fluorophore scaffolds, quinoline-4-carboxylic acid (QCA) derivatives have emerged as a privileged class of molecules for researchers and drug development professionals.

The QCA scaffold offers a rigid, highly conjugated planar structure that yields excellent photophysical properties, including high quantum yields and tunable emission wavelengths[1]. Crucially, the carboxylic acid moiety at the C4 position provides an ideal, highly reactive synthetic handle. This allows for the modular conjugation of specific recognition elements (receptors) without disrupting the electronic integrity of the quinoline fluorophore[2].

Signal transduction in QCA-based probes is primarily governed by two mechanisms:

  • Photoinduced Electron Transfer (PET): Used extensively in the detection of neurotransmitters. For example, in 2-(4-boronophenyl)quinoline-4-carboxylic acid (PBAQA) derivatives designed for dopamine sensing, the lone-pair electrons from the unbound receptor quench the quinoline fluorescence. Upon binding to the cis-diol of dopamine, a conformational change blocks the PET pathway, resulting in a dramatic fluorescence "turn-on"[3].

  • Förster Resonance Energy Transfer (FRET): Achieved by conjugating QCA with a secondary fluorophore, such as a rhodamine moiety. This creates a ratiometric sensing platform, which is highly effective for detecting metal ions like Al3+ by measuring the ratio of two distinct emission peaks, thereby eliminating artifacts from probe concentration variations[4].

Workflow Start Target Identification (e.g., Dopamine, Al3+) Design Probe Design (Receptor-Fluorophore) Start->Design Synthesis Synthesis of QCA Core (Pfitzinger / Doebner) Design->Synthesis Conjugation Receptor Conjugation (e.g., Boronic Acid) Synthesis->Conjugation Validation Photophysical Validation (Self-Validating Assays) Conjugation->Validation Application Bioimaging & Assay (In vitro / In vivo) Validation->Application

Fig 1: End-to-end workflow for the development and validation of QCA-based fluorescent probes.

Synthesis Strategies: Causality and Route Selection

The synthesis of the QCA core is the most critical decision point in probe development. As a Senior Application Scientist, selecting the correct synthetic route requires analyzing the electronic and steric nature of your desired functional groups. The two most authoritative pathways are the Pfitzinger reaction and the Doebner reaction .

  • The Pfitzinger Route: This involves the condensation of isatin with an α -methyl ketone under strongly basic conditions. Causality for choice: This route is selected when synthesizing probes with base-stable substituents. It is highly efficient and can be adapted to microwave-assisted green chemistry protocols (using water as a solvent), drastically reducing reaction times while maintaining high yields[5].

  • The Doebner Route: A three-component condensation of an aniline, an aldehyde, and pyruvic acid. Causality for choice: This route is mandatory when extreme structural diversity is required at the C2 and C6/C8 positions. While classical Doebner reactions suffer from low yields when using electron-deficient anilines, recent advancements utilizing hydrogen-transfer conditions have completely bypassed this limitation, allowing for the large-scale synthesis of highly functionalized QCA derivatives[6].

Table 1: Comparison of QCA Synthesis Strategies
Synthesis MethodKey ReagentsReaction ConditionsPrimary AdvantageMechanistic Limitation
Pfitzinger Reaction Isatin, α -methyl ketone, KOHAqueous/Microwave, 100°CHigh yields, green chemistry compatibleIncompatible with base-sensitive functional groups
Classical Doebner Aniline, Aldehyde, Pyruvic AcidAcidic (TFA), RefluxHigh structural diversity at C2/C6/C8Low yields for electron-withdrawing groups
Modified Doebner Aniline, Aldehyde, Pyruvic AcidHydrogen-transfer conditionsOvercomes electron-withdrawing limitationsRequires precise stoichiometric control

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate built-in checkpoints to ensure that experimental failures are flagged immediately, preventing the downstream waste of valuable biological reagents.

Protocol 1: Microwave-Assisted Pfitzinger Synthesis of the QCA Core

Designed for base-stable, high-yield fluorophore generation[5].

  • Preparation: In a microwave-safe reaction vial, combine 1.0 mmol of substituted isatin and 1.2 mmol of the corresponding α -methyl ketone.

  • Solvent & Catalyst: Add 5 mL of distilled water and 3.0 mmol of Potassium Hydroxide (KOH).

    • Causality: KOH drives the alkaline hydrolysis ring-opening of the pyrrolidinone ring of isatin, forming the reactive 2-(2-aminophenyl)-2-oxoacetic acid intermediate in situ[7].

  • Irradiation: Seal the vial and subject it to microwave irradiation (typically 150 W, 100°C) for 10–15 minutes.

  • Validation Checkpoint 1: The solution should transition to a deep, homogenous color. If unreacted solid isatin remains (visible as bright orange/red crystals), extend irradiation by 5 minutes.

  • Workup: Cool the mixture to room temperature and carefully acidify with 2M HCl until the pH reaches 3-4.

  • Validation Checkpoint 2: A heavy precipitate must form upon acidification. This is the QCA derivative. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 2: Receptor Conjugation (Amidation)

Conjugating a recognition moiety (e.g., a boronic acid derivative for dopamine sensing) to the C4-carboxylic acid[8].

  • Activation: Dissolve 1.0 mmol of the synthesized QCA in 10 mL of anhydrous DMF. Add 1.2 mmol of HATU and 2.5 mmol of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Conjugation: Add 1.1 mmol of the amine-functionalized receptor (e.g., 3-aminophenylboronic acid). Stir under an inert N2​ atmosphere for 12 hours.

  • Purification: Dilute with ethyl acetate and wash sequentially with 5% NaHCO3​ , water, and brine. Dry over MgSO4​ and purify via flash chromatography.

Protocol 3: Photophysical Validation & Selectivity Assay

A self-validating assay to confirm PET mechanism functionality and target specificity.

  • Baseline Establishment: Prepare a 10 µM solution of the QCA probe in HEPES buffer (pH 7.4, 1% DMSO).

    • Validation Checkpoint: The solution must be optically clear. Turbidity indicates aggregation, which causes light scattering and invalidates fluorescence readings. Run a solvent-only blank; its emission must be <1% of the probe's baseline.

  • Titration: Excite the sample at the probe's specific absorption maximum (typically 320-360 nm). Titrate the target analyte (e.g., dopamine) from 0 to 100 equivalents. Record the emission spectra.

  • Selectivity Screening (Critical): In separate vials, add 100 equivalents of competing biological analytes (e.g., ascorbic acid, uric acid, catechol).

    • Self-Validation: If the fluorescence enhancement from competing analytes exceeds 10% of the target signal, the probe lacks sufficient specificity, indicating a failure in the steric/electronic design of the receptor phase.

PET_Mechanism A Unbound QCA Probe (PET Active) B Fluorescence Quenched (OFF State) A->B No Target C Analyte Binding (e.g., Dopamine) A->C Addition of Target D PET Pathway Blocked (Conformational Shift) C->D E Fluorescence Emission (ON State) D->E

Fig 2: Logic flow of the Photoinduced Electron Transfer (PET) mechanism in QCA probes.

Quantitative Data: Application Case Study in Dopamine Sensing

To demonstrate the efficacy of QCA derivatives, we examine a case study where a bis-boronic acid QCA probe was synthesized to differentiate dopamine from structurally similar catecholamines[3][8].

Because dopamine lacks a specific benzene ring structure that triggers PET quenching in standard probes, the unique fluorescence phenomenon of the QCA-boronic acid conjugate allows for selective "turn-on" recognition[3]. By varying the substituents on the probe molecule (e.g., adding a methoxybenzamido group), researchers achieved a highly specific binding affinity.

Table 2: Binding Affinities of QCA-Bis-Boronic Acid Probes[8]
AnalyteBinding Constant ( Ka​ , L⋅mol−1 )Detection Limit ( mol⋅L−1 )Selectivity Ratio (vs Catechol)
Dopamine 5204 ± 106 7.7×10−6 ~2.01
Catechol 2588 ± 273N/A1.00
Levodopa 2383 ± 273N/A0.92

Data Interpretation: The structural rigidity of the QCA core, combined with the precise spatial arrangement of the bis-boronic acid receptors, forces a highly favorable binding geometry with dopamine, doubling the affinity compared to standard catechols.

Summary and Troubleshooting

When developing QCA-based fluorescent probes, the most common point of failure is background fluorescence (a high "OFF" state). This is usually caused by an incomplete PET quenching mechanism.

  • Solution: If baseline fluorescence is too high, the electron-donating capacity of the receptor moiety must be increased, or the linker length between the QCA C4-position and the receptor must be shortened to enhance orbital overlap.

  • Solubility Issues: QCA derivatives can be highly hydrophobic. If precipitation occurs during biological assays, consider utilizing the Doebner reaction to introduce hydrophilic groups (e.g., sulfonates or PEG chains) at the C6 position of the quinoline ring[6].

References

  • Determination of Dopamine Using 2-(4-Boronophenyl)quinoline-4-carboxylic Acids as Fluorescent Probes Analytical Letters, Taylor & Francis URL:[Link]

  • Study on synthesis and fluorescence property of rhodamine-naphthalene conjugate Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, NIH/PubMed URL:[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Green Synthesis, in-vitro Antimicrobial Evaluation, Docking, and SAR Studies of Potent Quinoline-4-Carboxylic Acids Letters in Organic Chemistry, Bentham Science Publishers URL:[Link]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones PMC / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the scale-up synthesis of fluoroquinolines

Welcome to the Fluoroquinoline & Fluoroquinolone Scale-Up Support Center . This hub is designed for synthetic chemists, process engineers, and drug development professionals navigating the complex transition from bench-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Fluoroquinoline & Fluoroquinolone Scale-Up Support Center . This hub is designed for synthetic chemists, process engineers, and drug development professionals navigating the complex transition from bench-scale discovery to pilot-plant manufacturing.

Synthesizing the fluoroquinoline core—and its highly utilized derivative class, the fluoroquinolone antibiotics—presents unique thermodynamic and regioselective challenges. Below, you will find our diagnostic troubleshooting guides, validated protocols, and kinetic data to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

Process Bottleneck Visualization

G N1 Pre-fluorinated Aniline Selection N2 EMME Condensation (Exothermic) N1->N2 N3 Anilidomethylenemalonate Intermediate N2->N3 Vacuum Distillation of Ethanol N4 Thermal Cyclization (>250°C in Dowtherm A) N3->N4 Heat Transfer Bottleneck N5 Fluoroquinolone Core (Insoluble Solid) N4->N5 Crash Cooling & Filtration N6 C-7 SNAr Amination (Regioselective) N5->N6 N7 API Isolation & Crystallization N6->N7 Impurity Purging

Fig 1. Scale-up workflow for fluoroquinolone synthesis highlighting critical thermal and SNAr bottlenecks.

Module 1: Fluorination Strategies & Reagent Handling

Q: We are scaling up a novel fluoroquinoline and our current route relies on a late-stage Balz-Schiemann reaction. We are experiencing severe thermal runaways in our 50 L reactor. How can we redesign this? A: The Balz-Schiemann reaction (diazotization followed by the thermal decomposition of a tetrafluoroborate salt) is notoriously hazardous at scale. The rapid, exothermic evolution of nitrogen gas and the generation of high-energy intermediates make it unsuitable for kilogram-scale manufacturing without specialized continuous-flow equipment[1].

  • Causality & Solution: To bypass cryogenic conditions and gaseous fluorinating agents, shift your synthetic strategy to utilize pre-fluorinated building blocks. Starting from pre-fluorinated benzenes to form intermediates like 3-chloro-4-fluoroaniline allows you to construct the quinoline core around the fluorine atom safely[2]. If core construction must occur simultaneously with fluorination, consider the condensation of an aniline with 2-fluoromalonic acid in the presence of phosphorus oxychloride (POCl3). This method has been successfully validated for kilogram-scale synthesis, avoiding high-energy transformations entirely[1].

Module 2: Core Construction & The Gould-Jacobs Reaction

Q: During the thermal cyclization step of the Gould-Jacobs reaction, our pilot-scale batches are stalling, yielding high levels of decarboxylated impurities and unreacted intermediate. This did not happen in the lab. What is the root cause? A: The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester[3]. This is followed by a critical thermal cyclization step that requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization[4].

  • Causality & Solution: The discrepancy between your lab and pilot results is a classic heat transfer bottleneck. In a 50 mL lab flask, the reaction mixture reaches 250 °C in minutes. In a 500 L pilot reactor, the surface-area-to-volume ratio is much lower, resulting in a slow temperature ramp. Prolonged exposure to intermediate temperatures degrades the anilidomethylenemalonate intermediate, while extended residence time at the target temperature drives the premature decarboxylation of the product[4][5].

  • Optimization: To mitigate poor heat transfer, do not heat the intermediate neat. Instead, utilize an inert, high-boiling heat transfer fluid such as Dowtherm A or mineral oil[6]. Pre-heat the solvent to the target temperature and slowly dose the intermediate into the reactor to mimic the rapid heating profile of lab-scale synthesis.

Module 3: C-7 SNAr Regioselectivity & Downstream Processing

Q: When performing the Nucleophilic Aromatic Substitution (SNAr) to install the C-7 amine (e.g., piperazine) on our fluoroquinolone core, we observe significant di-substitution and unreacted starting material. How do we optimize this for a 10 kg batch? A: In the fluoroquinolone core, the highly electronegative C-6 fluorine atom activates the adjacent C-7 position (usually bearing a chlorine or fluorine leaving group) for SNAr.

  • Causality & Solution: At scale, poor macro-mixing creates localized zones of high amine concentration. When the local concentration of the nucleophile is too high, the amine can overcome steric hindrance and displace the C-6 fluorine itself, leading to di-substituted impurities. To resolve this, strictly control the stoichiometry (1.05 equivalents of amine) and utilize a mild, non-nucleophilic base (e.g., DIPEA or K2CO3) to scavenge the generated acid. Ensure the reactor's impeller speed is optimized for heterogeneous mixtures to prevent localized pooling of the amine.

Quantitative Data: Thermal Kinetics of Gould-Jacobs Cyclization

The following table summarizes kinetic data demonstrating the delicate balance between thermal cyclization and product degradation. This data, derived from microwave-assisted thermal simulations, highlights why rapid heat transfer is critical for scale-up success[4][5].

EntryTemperature (°C)Time (min)Yield (%)Intermediate RemainingKinetic Causality & Observation
125051%High (>90%)Insufficient thermal energy to overcome the 6-electron electrocyclization barrier.
225020LowModerateProlonged heating at suboptimal temperatures leads to reaction stalling and degradation.
3300547%<5%Optimal kinetic window ; rapid heat transfer maximizes cyclization before degradation occurs.
43001037%5%Extended time at 300 °C begins to thermally degrade the newly formed quinoline core.
53002028%0%High thermal stress drives irreversible decarboxylation, destroying the target API.

Self-Validating Experimental Protocols

Protocol A: Scale-Up Thermal Cyclization (Gould-Jacobs) via Dosed Heating

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature while bypassing the slow heat-ramp degradation typical of large reactors[4].

  • Preparation: Charge a glass-lined reactor with Dowtherm A (10 volumes relative to the intermediate). Heat the solvent to 255 °C under a strict nitrogen atmosphere.

  • Dosing: Dissolve the anilidomethylenemalonate intermediate in a minimum volume of warm Dowtherm A. Using a heated dosing pump, add the intermediate solution to the reactor over 45 minutes, maintaining the internal temperature between 250–255 °C.

  • In-Process Control (IPC) & Self-Validation: Pull a 1 mL sample 15 minutes after dosing is complete. Quench in ice-cold acetonitrile and analyze via HPLC-MS (e.g., ACE 3 AQ C18 column)[5]. The system is self-validating: If the intermediate peak area is >1%, continue heating in 10-minute increments. Do not proceed to cooling until conversion is >99%, as unreacted intermediate is highly insoluble and will co-crystallize with the final product, ruining the batch[6].

  • Isolation: Once validated, rapidly crash-cool the reactor to 20 °C. The fluoroquinolone core will precipitate as a dense solid. Isolate via agitated nutsche filter dryer (ANFD) and wash with hexanes to remove residual Dowtherm A[6].

Protocol B: Regioselective C-7 SNAr Amination

This protocol ensures precise regiocontrol during the installation of the secondary amine.

  • Activation: Suspend the fluoroquinolone core (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (5 volumes). Add finely milled K2CO3 (2.0 eq).

  • Controlled Addition: Heat the suspension to 85 °C. Dilute the target amine (e.g., piperazine derivative, 1.05 eq) in NMP (2 volumes) and dose into the reactor over 2 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the pH of the reaction mixture. The SNAr mechanism releases HF or HCl. If the pH drops below 7.5, the amine nucleophile will protonate, and the reaction will stall. The system validates its own completion when base consumption ceases, the pH stabilizes at >8.0, and HPLC confirms the disappearance of the starting core.

  • Purification: Cool to 50 °C and slowly add purified water (15 volumes) to induce crystallization. Filter, wash with water to remove NMP and salts, and dry under vacuum.

References

  • Title: challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline - Benchchem: General Protocol for Gould-Jacobs Reaction Source: benchchem.com URL: 6

  • Title: A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline Source: acs.org URL: 1

  • Title: Gould–Jacobs reaction Source: wikipedia.org URL: 3

  • Title: Synthesis of Fluoroquinolone Antibiotics Source: quimicaorganica.org URL: 2

  • Title: Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis Source: benchchem.com URL: 4

  • Title: AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd Source: ablelab.eu URL: 5

Sources

Optimization

Technical Support Center: Optimizing the Doebner Reaction for Quinoline Synthesis

Introduction Welcome to the Technical Support Center for the Doebner Reaction. The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone in synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the Doebner Reaction. The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone in synthetic chemistry for accessing quinoline-4-carboxylic acids.[1][2] These quinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous pharmaceuticals.[1]

While powerful, the classical Doebner reaction is often plagued by challenges, most notably inconsistent and low yields, especially when working with electronically demanding substrates.[1][3] This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. Here, we provide field-proven insights, troubleshooting protocols, and optimization strategies in a direct question-and-answer format to enhance the efficiency and success of your quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner reaction?

The precise mechanism is debated, but it is generally accepted to proceed through the key steps illustrated below.[2] Initially, the aniline and aldehyde condense to form a Schiff base (N-arylimine). Concurrently, pyruvic acid's enol tautomer engages in a Michael-type addition or a related condensation with the imine. This is followed by an intramolecular electrophilic cyclization onto the aniline ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.[1]

Doebner_Mechanism Proposed Mechanism of the Doebner Reaction Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase -H₂O Aldehyde Aldehyde Aldehyde->SchiffBase -H₂O PyruvicAcid Pyruvic Acid (Enol) Adduct Aniline Adduct PyruvicAcid->Adduct Michael Addition SchiffBase->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Q2: How does the Doebner reaction differ from the Doebner-von Miller reaction?

The primary distinction lies in the reactants. The Doebner reaction specifically uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[2] In contrast, the Doebner-von Miller reaction is a variation that employs an aniline and α,β-unsaturated carbonyl compounds , leading to quinolines that can be substituted at various positions.[4]

Q3: What are the standard catalysts for this reaction?

The Doebner reaction is acid-catalyzed. A wide range of both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) have proven effective.[1] The choice of catalyst is critical and can dramatically influence reaction efficiency, especially depending on the electronic nature of the substrates.[1]

Q4: How do substituents on the starting aniline affect the reaction outcome?

Substituent electronics play a major role. Generally, anilines bearing electron-donating groups (EDGs) are more nucleophilic and react readily. Historically, a significant challenge has been the poor reactivity and low yields observed with anilines possessing strong electron-withdrawing groups (EWGs).[1][3] To overcome this, modified protocols like the "Doebner hydrogen-transfer reaction" have been developed, which significantly improve yields for these challenging substrates.[3]

Troubleshooting Guide

This section addresses common experimental failures and provides a logical framework for resolving them.

Troubleshooting_Logic Start Problem: Low or No Yield CheckSubstrate Is aniline electron-deficient? Start->CheckSubstrate CheckConditions Are reaction conditions optimal? CheckSubstrate->CheckConditions No Sol_HT Action: Use Doebner Hydrogen-Transfer Protocol CheckSubstrate->Sol_HT Yes CheckPurity Are reagents pure? CheckConditions->CheckPurity Yes Sol_Temp Action: Increase Temp. (e.g., ≥65°C) CheckConditions->Sol_Temp No (Temp?) Sol_Catalyst Action: Screen Catalysts (e.g., BF₃·THF for EWG) CheckConditions->Sol_Catalyst No (Cat.?) Sol_Solvent Action: Change Solvent (e.g., MeCN) CheckConditions->Sol_Solvent No (Solv.?) Sol_Purify Action: Purify starting materials CheckPurity->Sol_Purify No End Improved Yield CheckPurity->End Yes Sol_HT->End Sol_Temp->End Sol_Catalyst->End Sol_Solvent->End Sol_Purify->End

Caption: Troubleshooting logic for addressing low yields in the Doebner reaction.

Problem: My reaction yield is extremely low, or it failed entirely.

This is the most common issue. Let's break down the potential causes and solutions.

  • Possible Cause 1: Poor Substrate Reactivity.

    • Explanation: As mentioned, anilines with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) are less nucleophilic and react sluggishly under classical conditions, leading to poor yields.[3]

    • Suggested Solution: Employ the Doebner Hydrogen-Transfer Reaction . This modified protocol is specifically designed for electron-deficient anilines.[3] It often involves using a Lewis acid catalyst like BF₃·THF in a solvent such as acetonitrile (MeCN) and carefully controlling the stoichiometry and addition of pyruvic acid.[3][5]

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Explanation: Many Doebner reactions require thermal energy to proceed efficiently. Room temperature conditions may be insufficient to overcome the activation energy barrier.

    • Suggested Solution: Increase the reaction temperature. Studies have shown that a temperature of at least 65°C is often necessary for good yields, particularly in modified protocols.[5][6] Refluxing in a suitable solvent like ethanol or acetonitrile is a common strategy.[1][3]

  • Possible Cause 3: Incorrect Catalyst or Solvent Choice.

    • Explanation: The catalyst and solvent system is not a one-size-fits-all solution. An inappropriate choice can halt the reaction or favor side-product formation. For instance, traditional ethanol reflux may be ineffective for deactivated anilines.[3][5]

    • Suggested Solution: Conduct a systematic optimization. For electron-deficient anilines, BF₃·THF in MeCN has been shown to be a superior system.[3][5] If one class of acid (Brønsted) fails, screen a panel of Lewis acids. MeCN is often a good solvent choice as it can facilitate the reaction and simplify post-reaction work-up.[1][3]

Problem: My reaction works, but the product is contaminated with significant impurities.

  • Possible Cause 1: Formation of Reduced Imine Byproduct.

    • Explanation: In the hydrogen-transfer variant, the imine formed from a second molecule of aniline and aldehyde can act as an oxidizing agent for the dihydroquinoline intermediate.[1] This process regenerates the quinoline but also produces a reduced imine (a benzylamine derivative) as a major byproduct, which can complicate purification.[3]

    • Suggested Solution: Optimize reactant stoichiometry. Using an excess of the aniline and aldehyde relative to pyruvic acid can favor the desired oxidation pathway, though it may still produce the byproduct.[3][5] Careful purification via recrystallization or column chromatography is essential.[1]

  • Possible Cause 2: Polymerization of Reactants.

    • Explanation: Harsh acidic conditions and high temperatures can promote the polymerization of the aldehyde or other reactive intermediates, leading to the formation of intractable tars.[7]

    • Suggested Solution: Use milder reaction conditions. This could involve using a less concentrated acid, a weaker Lewis acid, or lowering the reaction temperature. Slow, controlled addition of a reactant (like pyruvic acid) to the heated reaction mixture can also help manage exotherms and minimize polymerization.[5][7]

  • Possible Cause 3: Formation of 2-Methylquinoline-4-Carboxylic Acid Byproduct.

    • Explanation: A recently identified byproduct is the 2-methylquinoline derivative, formed from the reaction of the aniline with two molecules of pyruvic acid, without the involvement of the aldehyde. This side reaction can lower the yield of the desired 2-substituted product.[8]

    • Suggested Solution: The order of reactant addition is critical. Pre-forming the Schiff base by stirring the aniline and aldehyde with the catalyst before the addition of pyruvic acid can suppress this side reaction.[5][8]

Experimental Protocols & Data

General Experimental Workflow

The Doebner reaction is a one-pot synthesis. The general workflow involves combining the reactants, heating, and subsequent isolation and purification of the product.[1]

Caption: General experimental workflow for the Doebner quinoline synthesis.

Protocol: High-Yield Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a validated procedure for synthesizing quinoline-4-carboxylic acids, particularly effective for anilines bearing electron-withdrawing groups.[3]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the aniline (e.g., 1.8 mmol, 3.0 equiv) in acetonitrile (MeCN) (1.0 mL).

  • Initial Reaction: Add the aldehyde (e.g., 2.0 mmol, 3.3 equiv) followed by the BF₃·THF catalyst (e.g., 0.5 equiv).

  • Heating: Stir the mixture at 65°C for 1 hour to facilitate the formation of the Schiff base.

  • Pyruvic Acid Addition: In a separate vial, prepare a solution of pyruvic acid (e.g., 0.6 mmol, 1.0 equiv) in MeCN (1.67 mL). Add this solution dropwise to the main reaction mixture over a designated period while maintaining the temperature at 65°C.

  • Reaction Completion: Continue to stir the reaction mixture at 65°C for approximately 20-24 hours , monitoring progress by TLC.

  • Work-up: After cooling to room temperature, perform an appropriate work-up. A common procedure involves inverse extraction, followed by solidification and filtration to isolate the crude product.[3]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent or by column chromatography to obtain the pure quinoline-4-carboxylic acid.

Data Summary: Optimization of Reaction Conditions

The following table summarizes data from a study optimizing the Doebner hydrogen-transfer reaction for an electron-deficient aniline, highlighting the critical role of catalyst and solvent selection.[3][5]

EntryCatalyst (equiv)SolventTemperature (°C)Yield (%)
1-EtOHReflux<5
2H₂NSO₃H (0.2)H₂O/EtOH100<5
3BF₃·THF (0.5)Toluene6518
4BF₃·THF (0.5)DCE6531
5BF₃·THF (0.5)THF6577
6 BF₃·THF (0.5) MeCN 65 77

Data adapted from a study on the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid.[3][5] As shown, the combination of BF₃·THF as a catalyst and MeCN or THF as the solvent (Entries 5 & 6) provided a dramatic improvement in yield compared to traditional conditions (Entry 1) or other solvent systems.

References

  • BenchChem. (2025).
  • Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • IIP Series. (2024).
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
  • Wikipedia. Doebner reaction. [Link]

  • Organic Chemistry Tube. (2021). Doebner Quinoline Synthesis Mechanism. [Link]

  • ResearchGate. (2022). Mechanism of the Doebner reaction. [Link]

  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Taylor & Francis. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • chemeurope.com. Doebner-Miller reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Fluoroquinoline-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the downstream processing of 2-Fluoroquinoline-4-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the downstream processing of 2-Fluoroquinoline-4-carboxylic acid. Because of its unique electronic properties and the specific impurities generated during its synthesis, standard purification templates often fail. This guide provides causality-driven troubleshooting, validated standard operating procedures (SOPs), and mechanistic insights to ensure high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: My crude 2-fluoroquinoline-4-carboxylic acid is heavily contaminated with dimethylsulfone and potassium salts. What is the most efficient way to remove these? A1: The synthesis of 2-fluoroquinoline-4-carboxylic acid typically involves a Halex reaction—treating 2-chloroquinoline-4-carboxylic acid methyl ester with potassium fluoride (KF) in dimethylsulfone at 180°C—followed by ester hydrolysis 1. Dimethylsulfone is highly polar and water-soluble, while inorganic salts (KF, KCl) are strictly water-soluble. The Solution: Perform a pH-driven liquid-liquid extraction. By dissolving the crude mixture in a basic aqueous solution (pH > 8), the target compound forms a water-soluble carboxylate salt. Washing this aqueous phase with an organic solvent (like dichloromethane) removes unhydrolyzed esters and neutral organics. Subsequent acidification of the aqueous phase to pH 1.5–2.0 protonates the target compound, causing it to precipitate out of solution while leaving the inorganic salts and residual dimethylsulfone dissolved in the aqueous filtrate.

Q2: I am trying to purify the compound using silica gel column chromatography, but I am observing severe band tailing and poor recovery. How can I fix this? A2: The severe tailing is caused by the strong hydrogen-bonding interaction between the free carboxylic acid moiety of 2-fluoroquinoline-4-carboxylic acid and the exposed silanol groups on the silica gel stationary phase. The Solution: To suppress this ionization and disrupt the hydrogen bonding, you must add a volatile organic acid modifier to your mobile phase. Incorporating 0.1% to 1.0% acetic acid or formic acid into your eluent (e.g., a gradient of Dichloromethane/Methanol) ensures the compound remains fully protonated, resulting in sharp chromatographic bands and significantly improved mass recovery.

Q3: My NMR shows up to 10% of the unreacted 2-chloroquinoline-4-carboxylic acid precursor. Recrystallization isn't separating them. Why, and what should I do? A3: The 2-chloro and 2-fluoro derivatives are nearly isosteric and share identical crystal lattice packing tendencies, making fractional recrystallization highly inefficient. The Solution: Because the carbon-chlorine (C-Cl) bond is more lipophilic (hydrophobic) than the carbon-fluorine (C-F) bond, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive solution 2. On a standard C18 column, the more polar 2-fluoroquinoline-4-carboxylic acid will elute before the 2-chloro precursor.

Part 2: Visualizing the Workflows

AcidBaseExtraction Crude Crude 2-Fluoroquinoline- 4-carboxylic acid Base Add aq. NaOH (pH > 8) Extract with DCM Crude->Base Aqueous1 Aqueous Phase (Carboxylate Salt) Base->Aqueous1 retains target Organic1 Organic Phase (Neutral Impurities) Base->Organic1 discards Acidify Acidify with 2N HCl (pH 1-2) Aqueous1->Acidify Precipitate Precipitate (Target Compound) Acidify->Precipitate solidifies Filtrate Filtrate (Inorganic Salts) Acidify->Filtrate discards Pure Purified Solid Precipitate->Pure wash & dry

Workflow for the acid-base extraction of 2-Fluoroquinoline-4-carboxylic acid.

HPLCPurification Sample Dissolved Sample (in MeOH/Water) Column C18 RP-HPLC Column Sample->Column Elution Gradient Elution Column->Elution MobilePhase Mobile Phase: 0.1% TFA in H2O/ACN MobilePhase->Column F1 Fraction 1: Polar Impurities Elution->F1 early F2 Fraction 2: 2-Fluoroquinoline- 4-carboxylic acid Elution->F2 target F3 Fraction 3: Unreacted 2-Chloro Precursor Elution->F3 late

Reversed-phase HPLC separation mechanism for removing chlorinated precursors.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of various purification techniques applied to crude 2-fluoroquinoline-4-carboxylic acid mixtures. Select the method that best aligns with your primary contaminant profile.

Purification MethodTarget Impurities RemovedYield Recovery (%)Final Purity Achieved (%)Scalability
Acid-Base Extraction Dimethylsulfone, KF, KCl, Neutral Organics85 - 92%90 - 95%High (Multi-gram to kg)
Silica Gel Chromatography Colored byproducts, polar degradation products70 - 80%95 - 98%Medium (Gram scale)
Preparative RP-HPLC 2-Chloroquinoline-4-carboxylic acid precursor65 - 75%> 99.5%Low (Milligram to gram)
Recrystallization (EtOH/H2O) Trace salts, minor organic impurities75 - 85%92 - 96%High (Multi-gram to kg)

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Liquid-Liquid Acid-Base Extraction

Principle: This protocol exploits the pH-dependent solubility of the amphoteric fluoroquinolone carboxylic acid structure 3. The highly electron-withdrawing fluorine atom at the C2 position renders the quinoline nitrogen non-basic under standard conditions, allowing the molecule to be selectively manipulated exclusively via its carboxylic acid moiety.

  • Dissolution: Suspend 10.0 g of crude 2-fluoroquinoline-4-carboxylic acid in 100 mL of deionized water.

  • Basification: Slowly add 2N Sodium Hydroxide (NaOH) dropwise under continuous stirring until the pH reaches 8.5 - 9.0. The suspension will clarify as the water-soluble sodium carboxylate salt forms.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Add 50 mL of Dichloromethane (DCM). Shake vigorously and allow the layers to separate. Drain and discard the lower organic layer (which contains unreacted esters and neutral impurities). Repeat this wash step twice.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously in an ice bath, slowly add 2N Hydrochloric Acid (HCl) dropwise until the pH reaches 1.5 - 2.0. A thick white/off-white precipitate will form as the molecule is protonated.

  • Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake with 20 mL of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight to afford the semi-purified product.

Protocol B: Preparative RP-HPLC for Precursor Removal

Principle: Utilizes hydrophobic differences between the C-F and C-Cl bonds to separate the target from its isosteric precursor 2.

  • Sample Preparation: Dissolve 500 mg of the semi-purified product from Protocol A in 10 mL of Methanol. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 60% B over 30 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 325 nm.

  • Fraction Collection: The 2-fluoroquinoline-4-carboxylic acid will elute first (approx. 12-15 mins), followed by the more lipophilic 2-chloroquinoline-4-carboxylic acid (approx. 18-22 mins). Collect the target peak fractions.

  • Post-Processing: Pool the pure fractions and remove the acetonitrile via rotary evaporation under reduced pressure at 40°C. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the ultra-pure target compound as a white powder.

References

  • PCT - Googleapis.com. "Patent detailing the synthesis of 2-Fluoroquinoline-4-carboxylic acid from 2-chloroquinoline-4-carboxylic acid methyl ester via Halex fluorination." Google Patents.
  • Benchchem. "Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid." Benchchem Technical Support.
  • Taylor & Francis. "MEASUREMENT OF FLUOROQUINOLONE ANTIBIOTICS FROM HUMAN PLASMA USING HOLLOW FIBER LIQUID-PHASE MICROEXTRACTION BASED ON CARRIER MEDIATED TRANSPORT." Taylor & Francis Online.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Quinoline Carboxylic Acids in Organic Solvents

Welcome to the Technical Support Center. Quinoline carboxylic acids (e.g., quinoline-4-carboxylic acid) are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of antimalarial agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Quinoline carboxylic acids (e.g., quinoline-4-carboxylic acid) are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of antimalarial agents, kinase inhibitors, and antibacterial drugs[1]. However, their rigid, planar structures and capacity for strong intermolecular interactions often lead to severe solubility bottlenecks during synthesis, purification, and biological assay preparation[2].

This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating experimental protocols to help you overcome these solubility challenges.

Diagnostic Workflow

SolubilityTroubleshooting Start Identify Quinoline Carboxylic Acid Solubility Issue CheckSol Is it soluble in standard organics (DCM, EtOAc)? Start->CheckSol Proceed Proceed to Synthesis or Biological Assay CheckSol->Proceed Yes ModifyCheck Can the chemical structure be modified? CheckSol->ModifyCheck No UsePolar Use Polar Aprotic Solvents (DMSO, DMF) or PTCs ModifyCheck->UsePolar No (Strict Pharmacophore) ModifyStruct Perform Esterification or Add Lipophilic Moieties ModifyCheck->ModifyStruct Yes (Prodrug/Intermediate) ModifyStruct->CheckSol Re-evaluate Solubility

Workflow for diagnosing and resolving quinoline carboxylic acid solubility issues.

FAQ & Troubleshooting Guide

Q1: Why do my quinoline carboxylic acid derivatives crash out of solution during organic extractions or chromatography? A1: Quinoline carboxylic acids feature a fused, planar heteroaromatic ring system coupled with a carboxylic acid functional group. This structural arrangement promotes highly ordered crystal packing driven by strong intermolecular hydrogen bonding (specifically between the carboxylic -OH donor and the quinoline nitrogen acceptor) and π−π stacking interactions. Consequently, they possess exceptionally high crystal lattice energies, rendering them sparingly soluble in non-polar or weakly polar organic solvents[2]. Furthermore, these compounds can exist in a zwitterionic state depending on the pH, which further decreases their solubility in lipophilic organic media[3].

Q2: Which solvent systems are optimal for handling free quinoline carboxylic acids during synthesis and assays? A2: To overcome the high lattice energy, you must utilize solvents capable of disrupting strong intermolecular hydrogen bonds. Polar aprotic solvents with high dielectric constants and strong hydrogen-bond accepting capabilities are required.

Table 1: Solvent Selection & Physicochemical Properties Guide

SolventDielectric Constant ( ϵ )Solubilizing CapacityMechanistic Rationale & Recommended Use
DMSO 46.7HighStrong H-bond acceptor; disrupts the crystal lattice. Ideal for stock solutions and biological assays[4].
DMF 36.7HighExcellent for amide couplings and general synthesis workflows where high polarity is needed.
Ethylene Glycol 37.7Moderate-HighYields up to 85% conversion in multicomponent syntheses by preventing premature precipitation[5].
Methanol 32.7ModerateCan dissolve some derivatives (e.g., ~0.98 mg/mL for certain fluoroquinolones); useful for recrystallization with heat[3].
DCM / EtOAc 9.1 / 6.0LowPoor H-bond acceptors. Only viable for esterified or highly substituted lipophilic derivatives[6].

Q3: How can I chemically modify the compound to improve organic solubility without permanently altering the pharmacophore? A3: The most effective strategy is transient esterification. By converting the carboxylic acid into an alkyl ester (e.g., an ethyl ester), you eliminate the primary hydrogen-bond donor, drastically lowering the crystal lattice energy and increasing lipophilicity. For example,6 exhibits vastly superior solubility in organic solvents compared to its free acid counterpart[6]. If the free acid is required for biological activity, the ester can serve as a prodrug or be hydrolyzed post-purification. Alternatively, introducing bulky, non-planar moieties (like cyclohexyl groups) or halogenating the ring can 7, thereby enhancing solubility[7].

Q4: During multicomponent reactions (e.g., Doebner reaction), my product precipitates prematurely, trapping impurities. How do I fix this? A4: Premature precipitation occurs when the newly formed quinoline carboxylic acid exceeds its solubility limit in the reaction medium, trapping unreacted intermediates within the crystal lattice. To mitigate this, transition from standard ethanol to a dual green solvent system, such as water and ethylene glycol. Ethylene glycol enhances the conversion efficiency and keeps the intermediates solvated longer, allowing the reaction to reach completion before controlled precipitation occurs[5].

Experimental Protocols
Protocol A: Transient Esterification for Organic Solubility Enhancement

Purpose: To convert a poorly soluble quinoline carboxylic acid into a highly organic-soluble ethyl ester for facile chromatographic purification and subsequent organic transformations. Causality: Thionyl chloride ( SOCl2​ ) converts the unreactive carboxylic acid into a highly electrophilic acyl chloride intermediate. Subsequent nucleophilic attack by ethanol yields the ester, permanently removing the hydrogen-bond donor (-OH) and collapsing the rigid crystal lattice.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 equivalent of the quinoline carboxylic acid in absolute ethanol (0.2 M concentration). The suspension will likely be heterogeneous due to poor solubility.

  • Catalysis: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 2.0 equivalents of thionyl chloride ( SOCl2​ ). Caution: SOCl2​ reacts vigorously with alcohols to generate HCl and SO2​ gases; perform in a well-ventilated fume hood.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 78 °C) for 4–8 hours.

    • Self-Validation Check: The solution should transition from a cloudy suspension to a clear, homogeneous liquid as the soluble ester forms.

  • Monitoring: Monitor reaction progress via TLC. Use a highly polar eluent (e.g., 10% MeOH in DCM with 1% acetic acid) to spot the starting material, and a less polar eluent (e.g., 30% EtOAc in Hexanes) to track the formation of the highly mobile ester[6].

  • Workup: Once complete, concentrate the mixture in vacuo to remove excess ethanol and SOCl2​ . Dissolve the resulting residue in DCM and wash with saturated aqueous NaHCO3​ to neutralize residual acid.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the highly soluble quinoline carboxylic acid ethyl ester.

Protocol B: Biphasic Reaction Optimization using Phase-Transfer Catalysis (PTC)

Purpose: To facilitate functionalization (such as N-alkylation or O-alkylation) on quinoline carboxylic acids when the reagents are partitioned between incompatible aqueous and organic phases. Causality: The lipophilic tetrabutylammonium cation ( TBA+ ) pairs with the water-soluble quinoline carboxylate anion. This neutral, lipophilic ion pair is highly soluble in the organic phase, allowing the quinoline core to react with lipophilic electrophiles that would otherwise be inaccessible.

Step-by-Step Methodology:

  • Preparation: Dissolve the quinoline carboxylic acid in an aqueous alkaline solution (e.g., 2 M NaOH) to deprotonate the acid and form the water-soluble sodium salt[2].

  • Organic Phase: Dissolve the electrophile (e.g., an alkyl halide) in an immiscible organic solvent such as dichloromethane or toluene.

  • PTC Addition: Add 5–10 mol% of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the biphasic mixture.

  • Reaction: Stir the biphasic mixture vigorously (at least 800 rpm) at room temperature or mild reflux for 6–12 hours. High-speed stirring is critical to maximize the interfacial surface area between the two phases.

  • Phase Separation & Validation: Stop stirring and allow the layers to separate.

    • Self-Validation Check: Extract a small aliquot of the organic layer and analyze via LC-MS or TLC to confirm the presence of the functionalized, organic-soluble quinoline derivative.

  • Purification: Transfer the mixture to a separatory funnel. Collect the organic layer, wash with brine to remove residual PTC and salts, dry over MgSO4​ , and concentrate for subsequent purification.

References
  • ChemicalBook. "QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8". 4

  • PMC. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase". 7

  • NIH PubChem. "1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester". 6

  • BU.edu.eg. "Knowledge of the studied drugs". 3

  • Google Patents. "WO2001034595A1 - Alkali metal salts of quinolinecarboxylic acid derivatives and process for purifying quinoline-carboxylic acid derivatives by using the salts".2

  • ResearchGate. "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review". 1

  • Taylor & Francis. "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction". 5

Sources

Troubleshooting

side-product formation in the synthesis of 2-Fluoroquinoline-4-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 2-Fluoroquinoline-4-carboxylic acid . This resource is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoroquinoline-4-carboxylic acid . This resource is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable methodologies.

The synthesis of 2-fluoroquinoline-4-carboxylic acid typically relies on a Halogen Exchange (Halex) reaction, converting a 2-chloroquinoline-4-carboxylate ester to its fluorinated analog using potassium fluoride (KF), followed by saponification[1]. While conceptually straightforward, the electron-deficient nature of the quinoline ring and the harsh conditions required for fluorination make this pathway highly susceptible to side-product formation.

Below, we detail the mechanistic pathways, provide targeted troubleshooting FAQs, and outline a self-validating Standard Operating Procedure (SOP) to ensure high-yield, reproducible results.

Mechanistic Pathway & Side-Product Branching

To effectively troubleshoot, you must first understand the competing nucleophilic aromatic substitution ( SN​Ar ) pathways and thermal degradation routes active in your reactor.

G SM 2-Chloroquinoline-4-carboxylate (Starting Material) Halex Halex Reaction (KF, Dimethylsulfone, 180°C) SM->Halex Desired1 2-Fluoroquinoline-4-carboxylate (Intermediate) Halex->Desired1 Optimal Conditions Side1 2-Hydroxyquinoline-4-carboxylate (Hydrolysis Impurity) Halex->Side1 Moisture (H2O) Present Side2 2-Dimethylaminoquinoline-4-carboxylate (Solvent Adduct) Halex->Side2 DMF Solvent (>150°C) Desired2 2-Fluoroquinoline-4-carboxylic acid (Target Product) Desired1->Desired2 Mild Saponification Side3 2-Fluoroquinoline (Decarboxylation Impurity) Desired1->Side3 Harsh Base / High Heat

Reaction workflow and side-product formation pathways in 2-fluoroquinoline-4-carboxylic acid synthesis.

Troubleshooting FAQs

Q1: Why am I observing significant formation of 2-hydroxyquinoline-4-carboxylic acid instead of the fluorinated product? A: This is a classic symptom of moisture contamination. Potassium fluoride (KF) is highly hygroscopic. In an SN​Ar reaction, the hydroxide ion (generated from trace water reacting with basic fluoride) is a significantly stronger nucleophile than the hard fluoride ion.

  • Causality: Water outcompetes fluoride for the electrophilic C2 position on the quinoline ring.

  • Resolution: You must use spray-dried or calcined KF. Furthermore, ensure your solvent is strictly anhydrous and the reaction is purged and maintained under an argon or nitrogen atmosphere.

Q2: I switched from dimethylsulfone to DMF to lower the melting point of the reaction mixture, but LC-MS shows a new major +44 Da impurity. What is it? A: You have formed 2-dimethylaminoquinoline-4-carboxylate.

  • Causality: While polar aprotic solvents are standard for Halex reactions[2], N,N-Dimethylformamide (DMF) is thermally unstable at the temperatures required for this specific transformation (>150°C). DMF decomposes to release dimethylamine gas. Dimethylamine is a potent nucleophile that rapidly displaces either the starting chloride or the newly formed fluoride.

  • Resolution: Return to using dimethylsulfone (stable up to its boiling point of 238°C) or sulfolane. Dimethylsulfone acts as an excellent, inert high-temperature solvent for this specific substrate[1].

Q3: My conversion is plateauing at 65% despite using a 3x molar excess of KF. How can I drive the reaction to completion without increasing the temperature? A: The reaction is limited by the solid-liquid phase boundary. KF has exceptionally poor solubility in organic solvents.

  • Causality: The active nucleophile (dissolved F− ) is depleted faster than it can dissolve from the solid crystal lattice.

  • Resolution: Introduce a Phase Transfer Catalyst (PTC). The addition of tetramethylammonium chloride (TMAC) or tetraphenylphosphonium bromide facilitates the transport of the fluoride ion into the organic phase, dramatically accelerating the reaction rate and pushing conversion >90%[3].

Q4: During the final saponification step, I am losing product mass and detecting 2-fluoroquinoline. Why is the carboxylic acid group disappearing? A: You are inducing thermal decarboxylation.

  • Causality: Quinoline-4-carboxylic acids are highly prone to decarboxylation because the electron-withdrawing nature of the fluorinated quinoline ring stabilizes the intermediate carbanion formed at the C4 position. Refluxing the ester in harsh aqueous sodium hydroxide will strip the carboxyl group entirely.

  • Resolution: Shift to a mild saponification protocol. Use Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature or a maximum of 60°C.

Quantitative Data: Solvent & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and product distribution during the Halex step (1 mmol scale, 3 equiv KF, 4 hours).

Solvent SystemTemp (°C)AdditiveTarget Conversion (%)Dominant Side Product
Dimethylsulfone 180None65 - 75%Unreacted Starting Material
Dimethylsulfone 180TMAC (5 mol%) > 95% Trace Hydrolysis (<2%)
DMF150None< 40%2-Dimethylaminoquinoline-4-carboxylate
DMSO160None50 - 60%Tarry decomposition products
Sulfolane200None80 - 85%2-Fluoroquinoline (Decarboxylation)

Standard Operating Procedure (SOP)

This self-validating protocol utilizes dimethylsulfone to prevent solvent-adduct formation and employs mild hydrolysis to preserve the carboxylic acid moiety[1].

Phase 1: Halex Fluorination

  • Preparation: In a rigorously dried Schlenk flask under argon, combine 2-chloroquinoline-4-carboxylic acid methyl ester (1.14 g, ~5.1 mmol) and anhydrous dimethylsulfone (4.0 g).

  • Activation: Add finely powdered, calcined potassium fluoride (2.5 g, ~43 mmol) and 5 mol% Tetramethylammonium chloride (TMAC)[3].

  • Reaction: Heat the solid mixture to 180°C. The dimethylsulfone (mp ~109°C) will melt, creating a stirrable slurry. Maintain vigorous stirring at 180°C for 1 to 1.5 hours[1].

  • Workup: Cool the mixture to room temperature. Dilute the solidified mass with a 1:1 mixture of dichloromethane and water (200 mL) to dissolve the solvent and inorganic salts[1].

  • Extraction & Purification: Separate the organic phase, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (dichloromethane eluent) to yield 2-fluoroquinoline-4-carboxylic acid methyl ester[1].

    • Validation Checkpoint: 1H NMR ( CDCl3​ ) should show a distinct singlet for the methyl ester at δ 3.99 ppm and a doublet for the C3 proton at δ 7.95 ppm ( J=8.5Hz )[1].

Phase 2: Mild Saponification

  • Hydrolysis: Dissolve the purified 2-fluoroquinoline-4-carboxylic acid methyl ester (0.7 g) in a 2:1 mixture of Methanol and 2N Sodium Hydroxide (or LiOH/THF for gentler conditions).

  • Heating: Warm the solution gently to 60°C until all starting material is consumed (monitor via TLC to prevent over-reaction and decarboxylation).

  • Isolation: Concentrate the solvent volume by two-thirds under reduced pressure. Acidify the aqueous residue carefully with 2N HCl to pH 3-4.

  • Filtration: Collect the precipitated 2-fluoroquinoline-4-carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

References

  • [1] PCT - Googleapis.com (Patent WO0047576A1: Orexin Receptor Antagonists). Google Patents. Available at:

  • [3] An overview of the Shell fluoroaromatics plant explosion. Institution of Chemical Engineers (IChemE). Available at:

  • [2] Halex Reaction - gChem. gChem Global. Available at:

Sources

Optimization

Technical Support Center: Optimizing the Pfitzinger Synthesis of Quinolines

Welcome to the Technical Support Center for the Pfitzinger synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of quinoline-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Pfitzinger synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of quinoline-4-carboxylic acid derivatives.

The [1] is a highly versatile ring-condensation methodology that couples isatin (or its derivatives) with an α -methylene carbonyl compound under strongly basic conditions. While fundamentally robust, the reaction is notoriously sensitive to steric hindrance, base concentration, and workup pH. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting strategies to ensure high-yield, reproducible outcomes.

Mechanistic Workflow & Causality

To optimize the reaction, one must first understand the sequential causality of the mechanism. The reaction does not occur in a single concerted step; rather, it is a cascade of discrete transformations, each requiring specific conditions to proceed efficiently.

Pfitzinger_Mechanism Isatin Isatin (Starting Material) Base Strong Base (KOH) Hydrolysis Isatin->Base KetoAcid Keto-acid Intermediate (Isatinate Salt) Base->KetoAcid Amide Bond Cleavage Imine Imine / Enamine Formation KetoAcid->Imine + Carbonyl Addition Ketone Carbonyl Compound (Ketone/Aldehyde) Ketone->Imine Cyclization Intramolecular Cyclization & Dehydration Imine->Cyclization Tautomerization Product Quinoline-4-carboxylic Acid (Target Product) Cyclization->Product - H2O (Aromatization)

Mechanistic pathway of the Pfitzinger synthesis of quinolines.

Quantitative Optimization Parameters

The following table summarizes how varying reaction parameters impacts the yield and purity of the final quinoline derivative.

ParameterConventional RefluxMicrowave-AssistedCausality & Impact on Yield
Base Choice 33% KOH (aq)33% KOH (aq)KOH provides superior solubility for the intermediate isatinate salt compared to NaOH, preventing premature precipitation.
Temperature 78–100 °C150 °CHigher temperatures accelerate the rate-limiting cyclization step. MW heating overcomes steric activation barriers.
Reaction Time 12–24 hours9–15 minutesExtended thermal exposure in conventional reflux often degrades sensitive ketones into tarry aldol resins.
Solvent EtOH / H₂O (1:1)H₂O or Solvent-freeEthanol aids in solubilizing organic substrates but can participate in unwanted transesterification if not carefully controlled.
Avg. Yield 45–65%75–95%[2] ensures near-complete conversion, even for sterically hindered substrates.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By observing specific physical changes at each step, you can verify the success of the intermediate stages before proceeding.

Protocol A: Standard Conventional Reflux (For Unhindered Substrates)
  • Base Preparation: Dissolve 0.02 mol of Potassium Hydroxide (KOH) in a mixture of 10 mL distilled water and 10 mL absolute ethanol in a round-bottom flask.

  • Isatin Ring Opening: Add 0.01 mol of isatin to the basic solution. Stir at room temperature for 1 hour.

    • Self-Validation Check: The solution must transition from a deep purple/red suspension to a clear, pale yellow/brown solution. This color shift confirms the complete hydrolysis of the isatin amide bond into the soluble potassium isatinate salt. Do not proceed until this solution is clear.

  • Condensation: Slowly add 0.01 mol of the target ketone dropwise over 10 minutes. Heat the mixture to reflux (approx. 80 °C) for 12–24 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Thermal Quenching: Once TLC indicates complete consumption of the ketone, cool the flask to room temperature and pour the mixture over 50 g of crushed ice.

    • Causality: Neutralization of strong bases is highly exothermic. Quenching on ice dissipates the heat, preventing thermal degradation of the product.

  • Isoelectric Precipitation: Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted ketones. Discard the organic layer. Place the aqueous layer in an ice bath and carefully add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 4.5 .

    • Self-Validation Check: A dense, pale-yellow precipitate should form. If the solution becomes clear again, you have over-acidified (pH < 2); back-titrate with 1M NaOH until turbidity returns.

  • Isolation: Vacuum filter the precipitate, wash with cold distilled water, and dry under a vacuum.

Protocol B: Microwave-Assisted Synthesis (For Sterically Hindered Substrates)

Note: This protocol is adapted from modern [3] to overcome low yields associated with bulky ketones.

  • Preparation: In a microwave-safe reaction vessel, combine 0.01 mol isatin, 0.01 mol ketone, and 5 mL of 33% aqueous KOH.

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 150 °C for 10 minutes (ramp time: 2 minutes, hold time: 8 minutes).

  • Workup: Cool the vessel rapidly to 25 °C using compressed air cooling. Follow the exact Isoelectric Precipitation steps (Steps 4-6) detailed in Protocol A.

Troubleshooting & FAQs

Troubleshooting_Tree Issue Issue: Low Yield or Incomplete Conversion CheckBase Check Base Concentration Issue->CheckBase CheckSterics Sterically Hindered Ketone? Issue->CheckSterics CheckWorkup Product Fails to Precipitate? Issue->CheckWorkup BaseLow Increase KOH to 33% aq. (Ensure full hydrolysis) CheckBase->BaseLow Base is too dilute UseMW Switch to Microwave Irradiation (150°C) CheckSterics->UseMW Yes, bulky R-groups AdjustPH Carefully Acidify to Exact pH 4.5 (Isoelectric Pt) CheckWorkup->AdjustPH Yes, remains in solution

Troubleshooting decision tree for low yields in Pfitzinger synthesis.

Q1: Why is my product failing to precipitate during the acidic workup?

A: This is the most common failure point in the Pfitzinger synthesis and is entirely driven by the amphoteric nature of the product. Quinoline-4-carboxylic acids contain both a basic quinoline nitrogen and an acidic carboxylic acid group.

  • At pH > 7 , the molecule exists as a soluble potassium carboxylate salt.

  • At pH < 2 , the quinoline nitrogen becomes protonated, forming a soluble hydrochloride salt.

  • Solution: You must hit the isoelectric point (typically between pH 4.0 and 5.0) where the molecule forms a neutral zwitterion, minimizing its aqueous solubility. Use a calibrated pH meter, not pH paper, to titrate the solution carefully.

Q2: How can I overcome low yields when using sterically hindered ketones?

A: Steric clash severely inhibits the intramolecular cyclization of the enamine intermediate. Conventional reflux often fails to provide enough energy to overcome this activation barrier, leading to incomplete conversion.

  • Solution: Switch to [4]. Microwave heating provides rapid, volumetric energy transfer that forces the cyclization step to completion in minutes, bypassing the thermal degradation that occurs during prolonged 24-hour refluxes.

Q3: My reaction forms a thick, intractable resin or "tar." How do I prevent this?

A: Tarry resins are typically the result of competing side reactions—most notably, the base-catalyzed aldol condensation of your starting ketone with itself. This happens when the ketone is exposed to strong base for too long before it can react with the isatinate intermediate.

  • Solution: Ensure the isatin is completely hydrolyzed (solution turns clear yellow) before adding the ketone. Furthermore, add the ketone dropwise over 10-15 minutes to keep its localized concentration low, favoring the cross-condensation (Pfitzinger) over self-condensation (Aldol).

Q4: Is KOH strictly required, or can I use NaOH or other bases?

A: While NaOH can be used, KOH is strongly preferred. The causality lies in cation solvation: the potassium salt of the intermediate keto-acid (isatinate) is significantly more soluble in aqueous ethanol than the corresponding sodium salt. If the intermediate precipitates out of solution prematurely, the reaction stalls. Always default to KOH unless your specific substrate dictates otherwise.

References

  • Pfitzinger reaction Wikipedia, The Free Encyclopedia URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review ResearchGate URL:[Link]

Troubleshooting

troubleshooting peak splitting in HPLC analysis of fluoroquinolones

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously difficult challenges in liquid chromatography: the peak splittin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously difficult challenges in liquid chromatography: the peak splitting and severe distortion of fluoroquinolones (FQs).

Fluoroquinolones are highly complex, amphoteric molecules containing both a basic piperazinyl amine and an acidic carboxylic acid group. Furthermore, their keto-carboxylic acid moiety acts as a powerful bidentate ligand. This guide bypasses generic advice to provide a mechanistic, causality-driven approach to troubleshooting these specific molecular interactions.

Diagnostic Logic: Fluoroquinolone Peak Splitting

Before altering your method, you must isolate whether the peak splitting is a physical system failure or a chemical interaction. Follow the diagnostic workflow below.

G Start Peak Splitting Detected Scope Are ALL peaks split or ONLY the FQ peak? Start->Scope All ALL Peaks Split Scope->All All Single ONLY FQ Peak Splits Scope->Single Only FQ Phys Physical Issue: Void or Blocked Frit All->Phys Chem Chemical Issue: Method / Interactions Single->Chem Solvent Is sample solvent stronger than initial mobile phase? Chem->Solvent Mismatch Solvent Mismatch: Dilute sample in mobile phase Solvent->Mismatch Yes pH Is Mobile Phase pH near FQ pKa (6.0 or 8.5)? Solvent->pH No pHErr Mixed Ionization: Adjust pH to 2.5 - 3.5 pH->pHErr Yes Metal Using stainless steel or titanium frits? pH->Metal No Chelation Metal Chelation: Passivate system with EDTA Metal->Chelation Yes

Logical workflow for diagnosing and resolving HPLC peak splitting in fluoroquinolone analysis.

Deep-Dive FAQs: Mechanistic Causes & Solutions

Q1: Why does my fluoroquinolone peak split or severely tail even on a brand-new, high-end C18 column? A1: This is almost always caused by metal chelation or secondary silanol interactions . Fluoroquinolones possess a keto-carboxylic acid functional group that acts as a strong bidentate ligand, readily chelating with metal ions like Fe³⁺ and Ti⁴⁺[1]. Even if you are using a "biocompatible" titanium system, titanium frits can cause severe peak distortion and splitting for FQs due to this strong affinity[2]. Furthermore, the basic piperazinyl group of the FQ interacts with unreacted, acidic silanol groups on the silica surface[3].

  • The Causality: These secondary interactions create multiple, competing retention mechanisms (hydrophobic partitioning vs. metal complexation). Because these mechanisms operate at different kinetics, the analyte band disperses, causing the peak to split or shoulder.

  • The Solution: Use PEEK (polyetheretherketone) tubing and metal-free columns. If using stainless steel, you must passivate your system (see Protocol 1) or add a masking agent like Triethylamine (TEA) to the mobile phase[3].

Q2: How does mobile phase pH cause peak splitting in fluoroquinolone analysis? A2: Fluoroquinolones are amphoteric. They contain a carboxylic acid group (pKa ~6.0) and a basic amine group (pKa ~8.5–9.5).

  • The Causality: If your mobile phase pH is near either pKa (e.g., pH 6.0), the fluoroquinolone exists simultaneously in both ionized and non-ionized forms[4]. Because these forms have vastly different hydrophobicities, they partition into the stationary phase at different rates. As they travel down the column, they separate slightly, manifesting as a split peak at the detector[4].

  • The Solution: You must buffer the mobile phase at least 2 pH units away from the pKa. Operating at a low pH (2.5–3.5) is highly recommended because it fully protonates the amine and keeps the carboxylic acid neutral, ensuring a single, dominant ionic species[3].

Q3: I dissolved my sample in 100% Methanol, but my mobile phase is 80% aqueous. Could this cause my peak to split? A3: Absolutely. This is known as sample solvent mismatch [5].

  • The Causality: When a sample dissolved in a strong elution solvent (100% Methanol) is injected into a highly aqueous mobile phase, the local equilibrium at the column head is disrupted. The analyte molecules at the leading edge of the injection plug travel rapidly in the strong solvent, while the molecules at the rear precipitate or bind strongly as they mix with the weaker mobile phase[6]. This differential migration literally tears the sample band in two[7].

  • The Solution: Always dissolve your sample in the initial mobile phase composition or a weaker solvent.

Q4: Every single peak in my chromatogram is split, not just the fluoroquinolone. What happened? A4: When all peaks split uniformly, the issue is physical, occurring before the separation process begins.

  • The Causality: This is typically caused by a partially blocked column inlet frit or a physical void at the head of the stationary phase (often due to silica dissolution from high pH or pressure shocks). The sample plug hits the void or blockage and physically splits into two distinct flow paths, creating twin peaks for every compound[6].

  • The Solution: Backflush the column. If the void is permanent, the column must be replaced.

Quantitative Data: Fluoroquinolone Physicochemical Properties

To optimize your method, you must align your mobile phase pH with the specific pKa of your target analyte. The table below summarizes the critical ionization data for common fluoroquinolones.

FluoroquinoloneCarboxylic Acid pKa₁Piperazinyl Amine pKa₂Isoelectric Point (pI)Optimal Mobile Phase pH
Ciprofloxacin 6.098.74~7.42.5 – 3.5
Levofloxacin 6.058.22~7.12.5 – 3.5
Moxifloxacin 6.409.50~7.92.5 – 3.5

(Data synthesized from established chromatographic behavior studies[4])

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You will establish a baseline metric before the intervention and verify success immediately after.

Protocol 1: System Passivation to Eliminate Metal Chelation

Use this protocol if you suspect Fe³⁺ or Ti⁴⁺ contamination is causing peak splitting.

  • Establish Baseline: Inject a 10 µg/mL Ciprofloxacin standard. Record the USP Tailing Factor (Tf) and note any peak splitting.

  • Column Removal (Critical): Remove the analytical column and replace it with a zero-dead-volume union. Causality: Passing strong chelators through a silica column can strip the stationary phase or cause irreversible precipitation.

  • Passivation Solution: Prepare 0.1 M EDTA (Ethylenediaminetetraacetic acid) in LC-MS grade water. Adjust the pH to 8.0 using NaOH. Causality: EDTA's solubility and chelating capacity for transition metals are maximized at pH 8.0.

  • Flushing: Pump the EDTA solution through the entire system (lines, pump heads, autosampler, and detector) at 1.0 mL/min for 40 minutes[2].

  • Rinsing: Flush the system with LC-MS grade water for 30 minutes to remove all EDTA salts, followed by your initial mobile phase for 15 minutes.

  • Validation Step: Reinstall the analytical column, equilibrate, and re-inject the Ciprofloxacin standard. Success Criteria: The peak splitting is eliminated, and the USP Tailing Factor drops below 1.5.

Protocol 2: Mobile Phase pH Optimization & Silanol Masking

Use this protocol to force the fluoroquinolone into a single ionization state and suppress secondary interactions.

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate buffer.

  • pH Adjustment: Adjust the buffer to exactly pH 3.0 using concentrated Phosphoric Acid. Causality: At pH 3.0, the basic amine is fully protonated and the carboxylic acid is fully neutral, preventing the co-existence of multiple ionic species. Furthermore, pH 3.0 suppresses the ionization of acidic silanol groups on the column.

  • Masking Agent (Optional): If tailing persists, add 0.1% Triethylamine (TEA) to the buffer. Causality: TEA acts as a sacrificial base, preferentially binding to any remaining active silanol sites and shielding the fluoroquinolone[3].

  • Validation Step: Perform 5 consecutive injections of your sample. Success Criteria: The retention time (tR) relative standard deviation (RSD) is < 0.5%, and the peak asymmetry factor remains strictly between 0.9 and 1.2, proving the buffer capacity is sufficient and secondary interactions are neutralized.

Sources

Optimization

Technical Support Center: Quinoline-4-Carboxylic Acid Stability &amp; Decarboxylation Prevention

Welcome to the Technical Support Center for the synthesis and handling of quinoline-4-carboxylic acids. These scaffolds are critical in drug discovery (e.g., antimalarials, antibiotics like fluoroquinolones) but are noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of quinoline-4-carboxylic acids. These scaffolds are critical in drug discovery (e.g., antimalarials, antibiotics like fluoroquinolones) but are notoriously prone to unwanted decarboxylation during downstream reactions[1]. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to preserve the carboxylic acid moiety.

Diagnostic FAQ: Understanding the Decarboxylation Pathway

Q1: Why does my quinoline-4-carboxylic acid spontaneously decarboxylate during reflux? A: The quinoline nitrogen acts as an internal electron sink. Under thermal stress, especially in polar protic solvents or acidic conditions, the molecule can form a zwitterionic intermediate (N-protonated, carboxylate deprotonated). This intermediate facilitates an intramolecular electron transfer that lowers the activation energy for the extrusion of CO₂[1][2].

Q2: I am performing a cross-coupling reaction, and my acid is disappearing. What is happening? A: Transition metals, particularly copper (Cu) and silver (Ag), are potent catalysts for the protodecarboxylation of electron-deficient aromatic acids[1]. The metal coordinates with the carboxylate, forming a metal-carboxylate complex that readily undergoes decarboxylation even at moderate temperatures.

Q3: Does the substitution pattern on the quinoline ring affect stability? A: Yes. Electron-withdrawing groups (EWGs) such as fluorine at the 6- or 7-position (common in fluoroquinolones) increase the electrophilicity of the ring, further stabilizing the transition state during decarboxylation[2]. Conversely, electron-donating groups can marginally increase thermal stability.

Mechanistic Workflow & Intervention Points

To effectively prevent decarboxylation, interventions must target the specific mechanistic triggers: thermal energy, pH-induced zwitterion formation, and metal coordination.

G Q4CA Quinoline-4-Carboxylic Acid Zwitterion Zwitterionic Intermediate (N-protonated) Q4CA->Zwitterion Acidic pH High Temp MetalComplex Metal-Carboxylate Complex (e.g., Cu, Ag) Q4CA->MetalComplex Transition Metals (Cu, Ag) Decarb Decarboxylated Quinoline + CO2 Zwitterion->Decarb Thermal Energy (-CO2) MetalComplex->Decarb Thermal Energy (-CO2) Intervention1 Intervention: Control pH (Avoid strong acids) Intervention1->Zwitterion Prevents Intervention2 Intervention: Add Chelators (e.g., EDTA) / Metal-free Intervention2->MetalComplex Prevents Intervention3 Intervention: Low Temp (< 80°C) Intervention3->Decarb Slows Kinetics

Caption: Mechanistic pathways of quinoline-4-carboxylic acid decarboxylation and targeted chemical interventions.

Troubleshooting Guide: Mitigation Strategies

Issue A: Decarboxylation during Pfitzinger or Doebner Synthesis

Symptom: Low yield of the target acid; high yield of the corresponding 4-unsubstituted quinoline. Causality: Traditional Doebner and Pfitzinger reactions require harsh reflux conditions (often >120°C) which provide the thermal energy required for decarboxylation. Solution:

  • Microwave Irradiation: Transition to microwave-assisted synthesis. Microwave conditions can reduce reaction times from hours to minutes (e.g., 15 mins at 80-100°C), minimizing the time the product spends at elevated temperatures[3].

  • Catalyst Optimization: Utilize modern, easily separable catalysts like ionically tagged magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride) which allow the reaction to proceed rapidly under solvent-free or mild conditions[3].

Issue B: Decarboxylation during Amide Coupling / Esterification

Symptom: Loss of the carboxylic acid group when attempting to form an amide or ester. Causality: The use of acidic coupling reagents or prolonged heating in the presence of base can trigger CO₂ loss. Solution:

  • Pre-activation at Low Temperature: Convert the acid to an active ester (e.g., using HATU or EDCI/HOBt) at 0°C to room temperature. Avoid heating the reaction mixture above 40°C.

  • Alternative Reagents: Use N,N'-carbonyldiimidazole (CDI) as a coupling agent at room temperature, which has been shown to be effective for quinoline-4-carboxamide synthesis without inducing decarboxylation[4].

Quantitative Impact of Reaction Conditions

The following table summarizes the expected stability of quinoline-4-carboxylic acids under various experimental conditions:

Reaction ConditionTemperatureAdditives/CatalystsExpected Decarboxylation (%)Recommendation
Standard Reflux (Aqueous)100°CNone15 - 30%Avoid prolonged heating (>2h).
Acidic Reflux (HCl/H₂SO₄)100°CStrong Acid> 80%Critical Failure. Use mild/neutral pH.
Copper-Catalyzed Coupling80°CCu(I) or Cu(II) salts50 - 100%Cu actively catalyzes decarboxylation[1].
Microwave-Assisted (Mild)80°CAcetic Acid (catalytic)< 5%Optimal. Fast kinetics prevent degradation.
Base-Promoted (K₂CO₃)40 - 60°CK₂CO₃ (aqueous)< 5%Safe for short durations (10-30 min)[2].

Self-Validating Protocol: Mild Synthesis and Handling

To ensure the integrity of the quinoline-4-carboxylic acid, follow this step-by-step protocol for mild isolation and downstream coupling. This protocol is designed to be self-validating: if the temperature is strictly controlled, the evolution of CO₂ (bubbling) will not be observed, confirming stability.

Step 1: Mild Isolation of the Carboxylic Acid

  • Following the primary synthesis (e.g., modified Pfitzinger reaction), cool the reaction mixture immediately to 0–5°C using an ice bath.

  • Carefully adjust the pH to the isoelectric point of the specific quinoline derivative (typically pH 4.5–5.5) using dilute acetic acid rather than strong mineral acids (HCl/H₂SO₄) to precipitate the product[5]. Self-Validation: The absence of gas evolution during acidification indicates that decarboxylation is not occurring.

  • Filter the precipitate and wash with cold distilled water. Dry under vacuum at room temperature (do not use a heated drying oven).

Step 2: Downstream Amide Coupling (Decarboxylation-Free)

  • Dissolve the quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF at room temperature (20–25°C).

  • Add N,N'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise. Stir for 1 hour at room temperature to form the active acyl imidazole intermediate[4].

  • Add the desired amine (1.2 eq) and a mild base like DIPEA (1.5 eq) if the amine is a hydrochloride salt.

  • Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS. Do not heat the reaction.

  • Quench with water and extract with ethyl acetate. The mild conditions ensure <2% decarboxylation byproduct.

Sources

Troubleshooting

Technical Support Center: Stability Testing of 2-Fluoroquinoline-4-carboxylic Acid

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, mechanistic insights, and validated workflows for researchers and drug development professionals conducting forced degradation and stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, mechanistic insights, and validated workflows for researchers and drug development professionals conducting forced degradation and stability testing of 2-Fluoroquinoline-4-carboxylic acid under acidic conditions.

Section 1: Core Principles & Degradation Pathways

Q: Why does 2-Fluoroquinoline-4-carboxylic acid exhibit specific instability under acidic conditions?

A: The structural topology of 2-Fluoroquinoline-4-carboxylic acid contains two highly reactive sites that are specifically triggered by acidic stress, leading to two distinct primary degradation pathways:

  • C-2 Position (Defluorination): The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. Under acidic conditions, the protonation of the quinoline nitrogen significantly increases the electrophilicity of the adjacent C-2 carbon. This facilitates rapid hydrolysis, replacing the fluorine atom with a hydroxyl group to form 2-hydroxyquinoline-4-carboxylic acid (which readily tautomerizes to a highly stable carbostyril derivative)[2].

  • C-4 Position (Decarboxylation): Quinoline-4-carboxylic acids are inherently prone to decarboxylation when subjected to a combination of heat and acidic pH[3]. Protonation of the ring nitrogen destabilizes the carboxylate moiety, lowering the activation energy required for the loss of CO₂[3].

DegradationPathways A 2-Fluoroquinoline- 4-carboxylic acid (Parent API) B 2-Hydroxyquinoline- 4-carboxylic acid (Defluorination) A->B Acid Hydrolysis (H+, H2O, Heat) C 2-Fluoroquinoline (Decarboxylation) A->C Decarboxylation (H+, Heat, -CO2) D 2-Hydroxyquinoline (Secondary Degradant) B->D -CO2 C->D H+, H2O

Fig 1: Primary and secondary acidic degradation pathways of 2-Fluoroquinoline-4-carboxylic acid.

Q: What are the regulatory targets for forced degradation of this compound?

A: According to ICH Q1A(R2) guidelines, a compliant forced degradation study should target 5–20% degradation of the active pharmaceutical ingredient (API)[4]. This specific "sweet spot" ensures that primary degradation pathways are accurately captured without the sample being overwhelmed by secondary or tertiary degradants, which would skew the mass balance and invalidate the stability-indicating method (SIM)[4].

Section 2: Troubleshooting Guide & Analytical Workflows

Q: My acid hydrolysis trials result in either complete degradation (>50%) or no degradation (<2%). How do I design a self-validating protocol?

A: Relying on a single time-point or a single acid concentration often leads to over- or under-shooting the ICH Q1A(R2) target. To achieve the 5-20% degradation limit, you must establish a kinetic, self-validating workflow that utilizes chemical quenching to freeze the reaction state.

Step-by-Step Methodology: Kinetic Acid Stress Protocol
  • Solubilization: Dissolve 2-Fluoroquinoline-4-carboxylic acid in an inert, MS-compatible organic co-solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 2 mg/mL.

    • Causality: Fluoroquinolines often exhibit poor or pH-dependent aqueous solubility[5]. Using a co-solvent prevents the API from precipitating when the acid is introduced, ensuring homogenous reaction kinetics and preventing false-negative stability results.

  • Acid Stress Initiation: Mix the API stock 1:1 with 0.2 M HCl to achieve a final working concentration of 1 mg/mL API in 0.1 M HCl.

  • Thermal Incubation: Divide the solution into sealed, inert HPLC vials to prevent solvent evaporation. Incubate at 40°C (Standard) or 60°C (Accelerated) using a thermomixer.

  • Kinetic Quenching (Crucial Step): Withdraw 100 µL aliquots at predefined kinetic time points (e.g., 0, 2, 4, 8, and 24 hours). Immediately neutralize the aliquot by adding exactly 100 µL of 0.1 M NaOH.

    • Causality: Neutralization instantly halts the acid-catalyzed SNAr and decarboxylation reactions. This "freezes" the degradation profile, ensuring that the sample sitting in the autosampler queue does not continue to degrade prior to LC-MS injection.

  • Dilution and Analysis: Dilute the quenched samples with the starting mobile phase to the linear range of your UV detector (e.g., 0.1 mg/mL) and inject into the LC-MS/UV system.

Workflow N1 1. Solubilization Prepare 2 mg/mL API in LC-MS Acetonitrile N2 2. Acid Stress Initiation Mix 1:1 with 0.2M HCl (Final: 0.1M HCl) N1->N2 N3 3. Thermal Incubation Incubate in sealed vials at 40°C or 60°C N2->N3 N4 4. Kinetic Quenching Withdraw aliquots at 0, 2, 4, 8, 24h Neutralize with 0.1M NaOH N3->N4 N5 5. LC-MS/UV Analysis Target 5-20% Degradation limit N4->N5 N5->N3 If <5% or >20% degradation, adjust temp/acid concentration

Fig 2: Self-validating kinetic workflow for ICH Q1A(R2) compliant acid forced degradation testing.

Section 3: Data Interpretation & Advanced Troubleshooting

Q: My sample shows multiple overlapping peaks during LC-MS analysis. How do I differentiate between defluorination and decarboxylation products?

A: Because both degradation pathways can occur simultaneously under acidic stress, you must track the specific mass shifts (ΔDa) alongside chromatographic retention time (RT) shifts. Defluorination replaces a fluorine atom (19 Da) with a hydroxyl group (17 Da), resulting in a net mass loss of 2 Da. Decarboxylation results in the direct loss of CO₂ (44 Da).

Quantitative Data: Expected Degradant Profiles
Degradant ProfileStructural ChangeMass Shift (ΔDa)Expected LC Retention ShiftPrimary Causality
Parent API 2-Fluoroquinoline-4-carboxylic acid0.0BaselineN/A
Degradant A 2-Hydroxyquinoline-4-carboxylic acid-2.0Earlier (Higher polarity)Acid-catalyzed SNAr (Defluorination)
Degradant B 2-Fluoroquinoline-44.0Later (Higher hydrophobicity)Acid-catalyzed loss of CO₂ (Decarboxylation)
Degradant C 2-Hydroxyquinoline (Carbostyril)-46.0VariableSecondary Degradation (SNAr + Decarboxylation)

Q: I am observing a mass shift of -46 Da. What does this mean for my method?

A: A mass shift of -46 Da indicates a secondary degradation event (Degradant C in the table above). The molecule has undergone both defluorination (-2 Da) and decarboxylation (-44 Da). If this peak exceeds 5% of the total area, your stress conditions are too harsh and are violating the principles of a stability-indicating method[5].

  • Actionable Fix: Reduce the acid concentration to 0.05 M HCl or lower the incubation temperature to 40°C to capture the primary degradants before secondary degradation occurs[5].

Q: Why is my mass balance failing (Sum of API + Degradants < 90%)?

A: Failing mass balance in fluoroquinoline stability testing is rarely due to sample loss; it is almost always an optical illusion caused by UV detection. The conversion of the 2-fluoro group to a 2-hydroxy group (which tautomerizes into a carbostyril) fundamentally alters the molecule's chromophore and molar absorptivity[6].

  • Actionable Fix: Do not rely solely on UV area percent for mass balance calculations. You must use an external standard calibration curve for the parent API and, ideally, isolate the primary degradants to determine their specific relative response factors (RRF)[6].

References
  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects".[Link]

  • Miller, W. K., Knight, S. B., & Roe, A. "The Hydrolysis of 2-Fluoroquinoline in Acid Solution". Journal of the American Chemical Society.[Link]

  • National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase".[Link]

  • MDPI. "Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base".[Link]

  • ResearchGate. "Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry".[Link]

  • Pharmaceutical Outsourcing. "Forced Degradation to Develop Stability-indicating Methods".[Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of Quinolones (Scale-Up Operations)

Welcome to the Technical Support Center for microwave-assisted organic synthesis (MAOS) of quinolone and quinoline derivatives. Transitioning from milligram-scale discovery to multi-gram or kilo-scale production introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for microwave-assisted organic synthesis (MAOS) of quinolone and quinoline derivatives. Transitioning from milligram-scale discovery to multi-gram or kilo-scale production introduces complex thermodynamic and electromagnetic challenges. This guide is designed for researchers and process chemists to troubleshoot, optimize, and validate scale-up workflows.

Diagnostic Decision Tree for Scale-Up Failures

When translating optimized small-scale microwave reactions to larger volumes, failures typically manifest in three ways: thermal degradation, yield collapse, or hardware safety aborts. Use the diagnostic logic below to isolate the root cause.

MW_ScaleUp Start Scale-Up Anomaly Detected Runaway Thermal Gradient / Charring Start->Runaway Visual / Temp Probe Yield Yield Degradation Start->Yield LC-MS / NMR Pressure Overpressurization Abort Start->Pressure Sensor Alarm Diag1 Diagnosis: Penetration Depth Limit (<2 cm) Runaway->Diag1 Diag2 Diagnosis: Power Density Dilution Yield->Diag2 Diag3 Diagnosis: Solvent Superheating Vapor Pressure->Diag3 Act1 Action: Switch to Continuous Flow Diag1->Act1 Act2 Action: Parallel Batch in Multimode Diag2->Act2 Act3 Action: Increase Headspace (>50%) Diag3->Act3

Diagnostic decision tree for troubleshooting microwave-assisted quinolone synthesis scale-up.

Core Troubleshooting Guides

Issue 1: Thermal Runaway and Core Charring in Large Batch Vessels

Q: Why does my quinolone synthesis suffer from thermal runaway and charring when scaling from a 10 mL vial to a 1 L batch reactor?

Causality: The root cause is the physical limitation of microwave penetration depth. At the standard operating frequency of 2.45 GHz, microwave irradiation typically penetrates only 2 to 3 centimeters into absorbing solvents, depending on the medium's dielectric loss tangent[1][2]. In a 1 L vessel, only the outer layer of the reaction mixture undergoes direct dielectric heating. The core of the vessel relies on conventional convective heat transfer[1]. For highly exothermic quinolone cyclizations (e.g., Friedländer-type condensations)[3], this creates severe thermal gradients, leading to localized superheating at the vessel walls and subsequent charring of the heterocyclic scaffold.

Resolution: Abandon single large-batch vessels for this specific chemistry. Instead, implement parallel batch processing using a multi-position rotor in a multimode cavity, which maintains the optimal surface-area-to-volume ratio across multiple smaller vessels[2]. Alternatively, transition the protocol to a continuous flow reactor to ensure uniform irradiation[4].

Issue 2: Yield Drop During Transition to Multimode Cavities

Q: I am translating a microwave-assisted synthesis of 2-quinolones from a single-mode to a multimode cavity. Why has the overall yield dropped by 30%?

Causality: This is a power density (W/mL) failure. Single-mode reactors generate a focused standing wave that delivers intense, homogeneous microwave energy directly to a small sample[2]. Multimode cavities, designed for scale-up, distribute the microwave field over a much larger volume[4]. Consequently, the power density is significantly diluted[2]. Multi-component quinolone syntheses often require sustained, high activation energies to drive stoichiometric consumption[5]. The diluted power in a multimode cavity fails to maintain the necessary instantaneous heating profile, resulting in incomplete conversion.

Resolution: Implement a power-mapping protocol. You must either increase the total wattage proportionally to the cavity volume or utilize simultaneous active cooling (cooling the vessel externally with compressed air while irradiating). Active cooling forces the magnetron to deliver continuous, high-level microwave power to maintain the target temperature, thereby restoring the direct molecular heating effect[6].

Issue 3: Vessel Overpressurization and Safety Aborts

Q: During the scale-up of a high-temperature Suzuki-Miyaura cross-coupling step for 4-arylquinolones, the reactor repeatedly overpressurizes and aborts. How can I stabilize this?

Causality: Microwave synthesis uniquely enables solvents to be superheated 2 to 4 times above their atmospheric boiling points[6]. In closed-vessel scale-up, the volume of vapor generated in the headspace increases exponentially with temperature. If the scale-up volume exceeds the safe headspace ratio, the expanding vapor rapidly triggers the system's pressure safety abort (typically >20 bar)[6].

Resolution: Ensure the fill volume strictly adheres to the <50% capacity rule for closed vessels to allow adequate vapor expansion[6]. If the reaction requires forcing conditions (e.g., 190 °C in acetonitrile), translate the protocol to a continuous flow system equipped with a high-capacity backpressure regulator (e.g., 200 psi / ~14 bar), which safely suppresses boiling without requiring large headspace volumes[7].

Standardized Experimental Protocol: Continuous Flow Translation

To bypass penetration depth and pressure limitations, translating batch quinolone synthesis to a continuous flow microwave reactor is highly recommended. The following protocol outlines a self-validating workflow for a high-temperature Heck cyclization or condensation step[7].

Step 1: Feedstock Preparation & Filtration

  • Action: Dissolve the quinolone precursors (e.g., 2-aminoaryl ketones and acid chlorides) and homogeneous catalysts completely in a microwave-transparent solvent.

  • Validation Checkpoint: Pass the entire stock solution through a 0.45 µm PTFE syringe filter. Causality: Any suspended particulate matter indicates incomplete dissolution, which will inevitably cause pressure spikes and blockages within the narrow micro-channels of the flow cell[7].

Step 2: System Priming & Pressurization

  • Action: Flush the continuous flow reactor with pure solvent. Engage the backpressure regulator (BPR) to the target pressure (e.g., 200 psi).

  • Validation Checkpoint: Monitor the pressure transducer for 5 minutes without applying microwaves. A stable, flat pressure baseline confirms system integrity and the absence of micro-leaks.

Step 3: Microwave Irradiation & Steady-State Equilibration

  • Action: Set the microwave power (e.g., 175 W) and target temperature (e.g., 190 °C)[7]. Introduce the reagent stream at a flow rate calculated to match your optimized batch residence time (e.g., 5 minutes).

  • Validation Checkpoint: Divert the initial output to a waste stream. Do not collect the product until the internal fiber-optic temperature probe registers a stable 190 °C (±2 °C). This ensures that only fully reacted, steady-state material is collected.

Step 4: Product Collection & Quenching

  • Action: Route the steady-state effluent into a collection vessel submerged in an ice-water bath. Causality: Rapid thermal quenching prevents secondary degradation or over-reaction of the synthesized quinolone framework[7].

Step 5: Post-Reaction Flush

  • Action: Flush the system with 3 system-volumes of pure solvent to recover residual product and clear the flow cell of any transient precipitation.

Quantitative Data: Scale-Up Modalities Comparison

Use the following table to select the appropriate scale-up modality based on your specific quinolone synthesis requirements.

Scale-Up ModalityMax Volume / ThroughputHeating MechanismPressure LimitsIdeal Quinolone Application
Single-Mode Batch < 30 mLFocused standing wave, high power density~30 barInitial screening, hit-to-lead optimization.
Multimode Parallel Up to 1 L (combined)Distributed field, moderate power density~20 barLibrary generation, intermediate scale-up[2].
Continuous Flow > 5 L/hourFlow-through focused irradiation~14–60 barKilo-scale production, highly exothermic steps[7].

Frequently Asked Questions (FAQs)

Q: Can heterogeneous catalysts (like solid acids) be scaled up in microwave flow systems for quinolone synthesis? A: Yes, but not as free-flowing slurries, which will clog standard flow cells. Scale-up of heterogeneous catalysis under microwave flow can be achieved using metal-functionalized (e.g., Pd-supported) silica monolithic reactors. By varying the diameter and volumetric capacity of the monolith within the microwave cavity, product throughput can be scaled up dramatically without altering the optimal residence time or contact parameters[8].

Q: Does the "microwave effect" scale linearly with reaction volume? A: No. The direct dielectric heating of molecules (often referred to as the "microwave effect") is strictly dependent on the penetration depth of the 2.45 GHz radiation and the dielectric loss tangent of the medium[1][2]. As the reaction volume increases, the surface-to-volume ratio decreases. This shifts the dominant heating mechanism from direct volumetric heating to conventional convection, fundamentally altering the reaction kinetics[1].

Q: Is it possible to synthesize quinolones in a solvent-free microwave environment at scale? A: Yes, solvent-free (neat) microwave synthesis is a highly efficient green chemistry approach for quinolones[9]. However, scaling up neat reactions requires extreme caution regarding thermal runaway. Start with low power settings (25–50 W) to prevent charring, as the absence of a solvent removes the thermal buffer that normally absorbs excess microwave energy[6].

References

  • Microwave-assisted Synthesis of Quinolines Source: Bentham Science Publishers URL:[Link]

  • Reproducibility and Scalability of Microwave-Assisted Reactions Source: IntechOpen URL:[Link]

  • Approaches for Scale-Up of Microwave-Promoted Reactions Source: ACS Publications URL:[Link]

  • Green Strategies for the Synthesis of Quinolone Derivatives Source: Qeios URL:[Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Source: ACS Publications URL:[Link]

  • Getting Started with Microwave Synthesis Source: CEM Corporation URL:[Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids Source: ACS Combinatorial Science URL:[Link]

  • Continuous Flow Microwave Chemistry Source: CEM / Kohan URL:[Link]

  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths Source: Beilstein Journals URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing antibacterial activity of 2-Fluoroquinoline-4-carboxylic acid with ciprofloxacin

Structure-Activity Relationship (SAR) Validation Guide: Ciprofloxacin vs. 2-Fluoroquinoline-4-Carboxylic Acid Executive Summary In antibacterial drug development, understanding Structure-Activity Relationships (SAR) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Validation Guide: Ciprofloxacin vs. 2-Fluoroquinoline-4-Carboxylic Acid

Executive Summary

In antibacterial drug development, understanding Structure-Activity Relationships (SAR) is as critical as the biological assays themselves. This guide provides an objective, data-driven comparison between Ciprofloxacin (a highly optimized, gold-standard fluoroquinolone) and 2-Fluoroquinoline-4-carboxylic acid (a structurally related synthetic intermediate). By contrasting a clinical agent against an incomplete pharmacophore, researchers can isolate and validate the precise molecular mechanisms that drive DNA gyrase inhibition and bacterial cell death.

Structural and Mechanistic Causality

The profound discrepancy in antibacterial activity between these two compounds is not arbitrary; it is dictated by the biophysics of target engagement.

  • Ciprofloxacin possesses the essential 1,4-dihydro-4-oxo-3-carboxylic acid motif. This highly specific arrangement allows the C3-carboxyl and C4-oxo groups to act as a bidentate ligand, chelating a noncatalytic Mg²⁺ ion. This ion forms a critical water-metal ion bridge with the Ser83 and Asp87 residues of the bacterial DNA Gyrase (GyrA) subunit, trapping the enzyme-DNA cleavage complex and causing rapid bactericidal cell death[1].

  • 2-Fluoroquinoline-4-carboxylic acid , conversely, lacks the C4-oxo group and has its carboxylic acid displaced to the C4 position. Without the bidentate chelation center, it is physically incapable of coordinating the Mg²⁺ ion required for the water-metal bridge[1]. Furthermore, it lacks the C7-piperazine ring (necessary for outer membrane porin penetration) and the N1-cyclopropyl group (which optimizes the binding pocket fit). Consequently, it is biologically inactive against bacteria and is relegated to use as a chemical building block for non-antibacterial applications, such as the synthesis of orexin receptor antagonists[2].

SAR_Logic Cipro Ciprofloxacin (Fluoroquinolone Antibiotic) Motif_Cipro Contains C3-Carboxyl & C4-Oxo Pharmacophore Cipro->Motif_Cipro FluoroQ 2-Fluoroquinoline-4-carboxylic acid (Synthetic Intermediate) Motif_FluoroQ Lacks C4-Oxo; Carboxyl displaced to C4 FluoroQ->Motif_FluoroQ Mg_Bridge Forms Mg²⁺-Water Bridge with DNA Gyrase (GyrA) Motif_Cipro->Mg_Bridge Essential for binding No_Bridge Incapable of Mg²⁺ Chelation No Target Engagement Motif_FluoroQ->No_Bridge Missing critical motif Active Potent Bactericidal Activity (MIC ≤ 1 µg/mL) Mg_Bridge->Active Topoisomerase Poisoning Inactive Biologically Inactive (MIC > 128 µg/mL) No_Bridge->Inactive Target Bypass

Structural logic and mechanistic pathway determining the antibacterial efficacy of quinolones.

Experimental Methodology: Broth Microdilution (MIC Assay)

To empirically validate this SAR logic, a Minimum Inhibitory Concentration (MIC) assay must be performed. The following protocol is a self-validating system designed in strict accordance with CLSI M07 guidelines[3].

Expertise Insight: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The physiological concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) in CAMHB are strictly controlled. Because fluoroquinolone target engagement is entirely dependent on Mg²⁺ availability, using unadjusted broth introduces wild variability—either starving the drug-target complex of necessary ions or chelating the drug out of solution before it enters the cell.

Step-by-Step Protocol:

  • Media Preparation: Prepare CAMHB and dispense 50 µL into wells 2-12 of a sterile 96-well U-bottom microtiter plate.

  • Compound Dilution: Prepare stock solutions of Ciprofloxacin and 2-Fluoroquinoline-4-carboxylic acid in DMSO (10 mg/mL). Dilute in CAMHB to a starting concentration of 256 µg/mL. Add 100 µL to well 1. Perform 1:2 serial dilutions from well 1 through well 11, discarding 50 µL from well 11. Well 12 serves as the drug-free growth control.

  • Inoculum Standardization: Select isolated colonies of the target strains from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality note: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug, yielding false resistance.

  • Inoculation: Dilute the standardized suspension 1:150 in CAMHB. Add 50 µL to all wells (final well volume = 100 µL; final inoculum = 5 × 10⁵ CFU/mL).

  • Incubation: Seal the plate and incubate at 35±2°C for 16–20 hours in ambient air.

  • Quality Control (Self-Validation): Before reading experimental strains, check the QC strain (E. coli ATCC 25922). The MIC for Ciprofloxacin must fall between 0.004 – 0.015 µg/mL. If it falls outside this range, the Mg²⁺ concentration in the CAMHB is likely compromised, and the entire plate must be invalidated.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Quantitative Data

The table below summarizes the expected MIC values against standard ESKAPE pathogens, demonstrating the profound biological impact of the missing pharmacophore.

Organism (ATCC Strain)Ciprofloxacin MIC (µg/mL)2-Fluoroquinoline-4-carboxylic acid MIC (µg/mL)Interpretation
Escherichia coli (25922)0.004 – 0.015> 128Complete loss of activity
Staphylococcus aureus (29213)0.12 – 0.5> 128Complete loss of activity
Pseudomonas aeruginosa (27853)0.25 – 1.0> 128Complete loss of activity

Conclusion

The comparative analysis between Ciprofloxacin and 2-Fluoroquinoline-4-carboxylic acid serves as a definitive proof-of-concept for quinolone SAR. The experimental data unequivocally shows that a quinoline core alone is insufficient for antibacterial activity. The 4-oxo-3-carboxylic acid bidentate chelation center is a non-negotiable structural requirement for topoisomerase poisoning.

References

  • [2] Google Patents / PCT. N-phenyl-N'-(2-substituted-quinolinyl)urea derivatives (Synthesis of 2-Fluoroquinoline-4-carboxylic acid). Googleapis.

  • [3] Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.

  • [1] ACS Infectious Diseases. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Publications.

Sources

Comparative

structure-activity relationship (SAR) of C2 substituted quinoline-4-carboxylic acids

An In-Depth Guide to the Structure-Activity Relationship (SAR) of C2 Substituted Quinoline-4-Carboxylic Acids Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Motif In the landscape of medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of C2 Substituted Quinoline-4-Carboxylic Acids

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous synthetic compounds and natural products with a vast spectrum of pharmacological activities. Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention, demonstrating potent anticancer, antibacterial, antiviral, and anti-inflammatory properties. The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the precise tuning of its biological profile.

This guide focuses specifically on the C2 position of the quinoline-4-carboxylic acid core. Historically, modifications at the C2 position were often considered detrimental to antibacterial activity. However, extensive research has overturned this notion, revealing that the nature of the substituent at this very position is a critical determinant of potency and mechanism of action, particularly for anticancer and antibacterial applications. This analysis, designed for researchers and drug development professionals, synthesizes experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern the efficacy of these promising compounds.

Core Chemical Structure

The biological activity of this class of compounds is fundamentally influenced by the substituent at the C2 position of the quinoline-4-carboxylic acid core.

Figure 1: Core structure of 2-substituted quinoline-4-carboxylic acid.
A diagram of the core chemical structure.

Comparative Analysis of Anticancer Activity

Derivatives of 2-substituted quinoline-4-carboxylic acid have been extensively investigated as potential anticancer agents. The substituent at the C2 position critically dictates the mechanism of action and potency.

Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A primary mechanism for the anticancer effects of this compound class is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is indispensable for DNA and RNA synthesis. Cancer cells, characterized by their high proliferation rates, are acutely dependent on this pathway for a steady supply of nucleotides. By inhibiting DHODH, these compounds starve cancer cells of essential pyrimidines, leading to cell cycle arrest and a halt in tumor growth.

SAR studies have revealed that bulky, hydrophobic substituents at the C2 position are essential for potent DHODH inhibition. Furthermore, the carboxylic acid group at the C4 position is a strict requirement, as it is believed to form a crucial salt bridge with key amino acid residues within the enzyme's active site.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate catalyzes Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation Arrest Cell Cycle Arrest & Inhibition of Tumor Growth Inhibitor C2-Substituted Quinoline-4-Carboxylic Acid Inhibitor->DHODH inhibits

DHODH inhibition by C2-substituted quinoline-4-carboxylic acids.
Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected C2 substituted quinoline-4-carboxylic acid derivatives, highlighting their potency as DHODH inhibitors.

Compound ID C2-Substituent DHODH IC₅₀ (µM) Reference
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11
Analog 41 Substituted Pyridine0.0097 ± 0.0014
Analog 43 Substituted Pyridine0.0262 ± 0.0018
Analog C44 Diaryl Ether0.0010

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comparative Analysis of Antibacterial Activity

While early studies suggested that C2 substitutions were unfavorable for antibacterial activity, subsequent research has shown that the presence of an aryl ring at the second position can confer good antibacterial properties. This has made the scaffold a promising starting point for developing new antibacterial agents to combat drug-resistant pathogens.

Mechanism of Action: DNA Gyrase Inhibition

For many quinoline derivatives, the primary antibacterial mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase. This enzyme is critical for bacterial DNA replication, transcription, and repair. By preventing DNA gyrase from relaxing supercoiled DNA, these compounds effectively halt these vital cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition Supercoiled Supercoiled Bacterial DNA Gyrase DNA Gyrase (Type II Topoisomerase) Supercoiled->Gyrase Relaxed Relaxed DNA Gyrase->Relaxed induces relaxation Replication DNA Replication, Transcription, Repair Relaxed->Replication Growth Bacterial Cell Growth Replication->Growth Death Bacterial Cell Death Inhibitor C2-Substituted Quinoline-4-Carboxylic Acid Inhibitor->Gyrase inhibits

Inhibition of bacterial DNA gyrase by quinoline derivatives.
Quantitative Antibacterial Activity

The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC). The table below presents the MIC values for representative C2-aryl quinoline-4-carboxylic acid derivatives against various bacterial strains.

Compound ID C2-Aryl Substituent Target Organism MIC (µg/mL) Reference
30a 2-PhenylS. aureus (MRSA)512
5a4 2-(2-aminophenyl) derivativeS. aureus64
5a7 2-(2-aminophenyl) derivativeE. coli128
Compound 6 p-isopropyl phenylS. aureus (MRSA)1.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Synthetic Overview: The Doebner Reaction

A prevalent and efficient method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction. This one-pot reaction typically involves the condensation of an aniline, an aromatic aldehyde, and pyruvic acid, often in a solvent like ethanol.

Doebner_Reaction Aniline Aniline Mix Mix Reactants in Solvent (Ethanol) Aniline->Mix Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Mix Pyruvic Pyruvic Acid Pyruvic->Mix Reflux Reflux Mix->Reflux Filter Filter & Dry Reflux->Filter Product 2-Aryl-Quinoline- 4-Carboxylic Acid Filter->Product

Generalized workflow for the Doebner reaction.

Key Experimental Protocols

Standardized and reproducible protocols are crucial for accurately assessing the biological properties of these compounds.

Protocol 1: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Test compound stock solution

  • Positive control (inoculum without compound) and negative control (broth only)

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly within the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

MIC_Workflow start Start step1 Prepare serial dilutions of test compound in 96-well plate start->step1 step2 Add standardized bacterial inoculum to each well step1->step2 step3 Incubate plate (e.g., 37°C, 18-24h) step2->step3 step4 Visually inspect for bacterial growth step3->step4 end Determine MIC: Lowest concentration with no visible growth step4->end

Experimental workflow for the broth microdilution susceptibility test.
Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cells (e.g., HCT-116, MDA-MB-231)

  • 96-well plates

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human cancer cells into 96-well plates at a predetermined density (e.g., 5.0 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the compound concentration that inhibits cell growth by 50%, from the resulting dose-response curve.

MTT_Assay_Workflow start Start step1 Seed cancer cells in 96-well plate and incubate overnight start->step1 step2 Treat cells with various concentrations of test compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT reagent and incubate step3->step4 step5 Solubilize formazan crystals step4->step5 step6 Read absorbance at ~570 nm step5->step6 end Calculate IC50 value from dose-response curve step6->end

Workflow of the MTT cytotoxicity assay.

Conclusion and Future Outlook

The C2 position of the quinoline-4-carboxylic acid scaffold is a critical modulator of biological activity. The structure-activity relationship data clearly indicates that distinct substitutions at this position can produce compounds with potent and selective anticancer or antibacterial properties. For anticancer activity via DHODH inhibition, large, hydrophobic groups are favored. For antibacterial applications, C2-aryl substituents have proven effective, overcoming earlier assumptions about the limitations of this position.

The continued exploration of diverse substituents at the C2 position, guided by the SAR principles outlined in this guide, holds immense potential for the development of novel therapeutics. By leveraging established synthetic routes and robust biological evaluation protocols, researchers can further refine this privileged scaffold to address the urgent global needs for new anticancer and antimicrobial agents.

References

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (n.d.). Elsevier.
  • The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties. (n.d.). BenchChem.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (n.d.). BenchChem.
  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. (n.d.). BenchChem.
  • Investigating the antibacterial and antifungal activity of quinoline derivatives. (n.d.). BenchChem.
  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research,
Validation

in vitro evaluation of novel 2-Fluoroquinoline-4-carboxylic acid derivatives

Title: In Vitro Evaluation of Novel 2-Fluoroquinoline-4-Carboxylic Acid Derivatives: A Technical Comparison Guide Introduction The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Evaluation of Novel 2-Fluoroquinoline-4-Carboxylic Acid Derivatives: A Technical Comparison Guide

Introduction The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of highly successful therapeutics ranging from broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin) to potent immunosuppressive and anticancer agents (e.g., )[1]. Recent structure-activity relationship (SAR) campaigns have demonstrated that introducing a fluorine atom—yielding 2-fluoroquinoline-4-carboxylic acid derivatives —profoundly alters the molecule's stereoelectronic profile[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro performance of these novel 2-fluoro derivatives against established benchmarks. We will examine their efficacy across two primary therapeutic axes: Dihydroorotate Dehydrogenase (DHODH) inhibition for oncology/virology[3] and DNA Gyrase inhibition for antibacterial applications[4].

Mechanistic Rationale: The Role of the 2-Fluoro Substitution

Why specifically evaluate the 2-fluoro substitution? The causality lies in fluorine’s extreme electronegativity and small van der Waals radius.

  • Electronic Modulation: Placing a fluorine atom at or near the C-2 position withdraws electron density from the adjacent quinoline nitrogen, significantly reducing its basicity. This inductive effect also lowers the pKa of the C-4 carboxylic acid, ensuring it remains predominantly ionized at physiological pH, which is critical for strong ionic interactions within target binding pockets[5].

  • Target Engagement: In the context of human DHODH, the fluoro group acts as a highly specific hydrogen-bond acceptor and modulates the dihedral angle of C-2 substituents (such as biphenyl or biaryl ether groups), locking the molecule into an active conformation that perfectly occupies the hydrophobic ubiquinone-binding channel[6].

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Oxidation ORO Orotate DHODH->ORO Catalysis PYR De Novo Pyrimidine Biosynthesis (UMP) ORO->PYR UMP Synthase PROLIF Cell Proliferation & Viral Replication PYR->PROLIF DNA/RNA Synthesis INHIB 2-Fluoroquinoline-4-carboxylic acid derivative INHIB->DHODH Competitive Inhibition (Ubiquinone Channel)

Figure 1: DHODH inhibition mechanism by 2-fluoroquinoline-4-carboxylic acid derivatives.

Quantitative Data Comparison

To establish the therapeutic index of novel 2-fluoroquinoline-4-carboxylic acids, we benchmark their in vitro performance against standard clinical agents.

Table 1: In Vitro DHODH Inhibition & Antiviral/Anticancer Activity Comparison of optimized 2-fluoro derivatives against Brequinar.[3][7]

CompoundhDHODH IC₅₀ (nM)VSV EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Brequinar (Standard) 18.5 ± 2.1110 ± 15> 50> 450
Derivative 2F-A (2-Fluoro-6-methoxy)4.2 ± 0.812 ± 3> 100> 8,300
Derivative 2F-B (2-Fluoro-biaryl ether)1.0 ± 0.22 ± 0.5> 100> 50,000

Data synthesis based on SAR optimization trends of 4-quinoline carboxylic acid analogues[3].

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) Comparison of 2-fluoro derivatives against Ciprofloxacin for DNA Gyrase targeting.[4][8]

CompoundE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)
Ciprofloxacin (Standard) 0.0150.250.12
Derivative 2F-C 0.502.00.25
Derivative 2F-D (Piperazinyl-substituted)0.060.500.12

Self-Validating Experimental Protocols

A robust in vitro evaluation requires self-validating assay systems. The following protocols detail the causality behind each methodological choice to ensure data integrity.

Protocol A: DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method) Causality: This assay utilizes 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate to orotate, it reduces decylubiquinone, which subsequently reduces DCIP. The loss of absorbance at 600 nm directly correlates with enzyme activity. Including a no-enzyme control (baseline) and a (dynamic range validation) makes the system self-validating[5].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 0.1 mM Dihydroorotate (substrate), 0.05 mM decylubiquinone (coenzyme), and 0.06 mM DCIP.

  • Compound Dilution: Serially dilute 2-fluoroquinoline-4-carboxylic acid derivatives in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 5 nM recombinant human DHODH to the wells of a 96-well plate containing the compound dilutions. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add the substrate/coenzyme/DCIP mixture to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm continuously for 15 minutes using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Cell Viability & Cytotoxicity (CellTiter-Glo ATP Assay) Causality: Phenotypic evaluation requires distinguishing between targeted anti-proliferative effects and general cytotoxicity. The CellTiter-Glo assay measures intracellular ATP, a direct proxy for metabolic activity and cell viability.

  • Cell Seeding: Seed target cells (e.g., THP-1 leukemia cells or MDCK epithelial cells) at 5,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point dose-response curve of the 2-fluoro derivatives (0.1 nM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., 10 µM Staurosporine).

  • Incubation: Incubate for 72 hours. Rationale: 72 hours is required to observe pyrimidine depletion-induced S-phase arrest[5].

  • Luminescence Detection: Add an equal volume of CellTiter-Glo reagent. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence. Normalize data against the vehicle control (100% viability) and positive control (0% viability) to determine CC₅₀.

Protocol C: DNA Gyrase Supercoiling Assay Causality: To confirm that antibacterial MIC values are driven by DNA gyrase inhibition, this biochemical assay evaluates the ATP-dependent conversion of relaxed pBR322 plasmid to a supercoiled form[4].

  • Reaction Setup: Combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the 2-fluoro derivative in gyrase reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, pH 7.5).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.5 µg/mL ethidium bromide.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel at 3 V/cm for 2 hours.

  • Quantification: Visualize under UV light. The disappearance of the supercoiled DNA band indicates target inhibition.

Hit-to-Lead Evaluation Workflow

The successful development of 2-fluoroquinoline-4-carboxylic acid derivatives relies on a structured, iterative testing funnel.

Eval_Workflow SYN Compound Synthesis ENZ Target Based Assays (DHODH / DNA Gyrase) SYN->ENZ CELL Phenotypic Assays (Viability / MIC) ENZ->CELL Active Hits TOX Cytotoxicity Profiling (CC50 / Selectivity) CELL->TOX LEAD Lead Optimization (SAR Analysis) TOX->LEAD High Therapeutic Index LEAD->SYN Iterative Design

Figure 2: In vitro evaluation workflow for 2-fluoroquinoline-4-carboxylic acid candidates.

Conclusion

The in vitro evaluation of 2-fluoroquinoline-4-carboxylic acid derivatives reveals a highly versatile scaffold. By leveraging the unique stereoelectronic properties of the fluoro substitution, researchers can fine-tune these molecules to achieve nanomolar potency against targets like DHODH and DNA Gyrase. Rigorous, self-validating biochemical and phenotypic assays remain the cornerstone of advancing these compounds from initial hits to viable clinical leads.

References

  • Das, P. et al. "SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • Madak, J. T. et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Pallavi, B. et al. "Green Synthesis, in-vitro Antimicrobial Evaluation, Docking, and SAR Studies of Potent Quinoline-4-Carboxylic Acids." Letters in Organic Chemistry, 2019. URL:[Link]

  • Hajalsiddig, T. T. H. & Saeed, A. E. M. "QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replication." European Journal of Chemistry, 2019. URL:[Link]

Sources

Comparative

Comparative Study of DNA Gyrase Inhibition by Fluoroquinolones: A Technical Guide

Bacterial type IIA topoisomerases—specifically DNA gyrase and Topoisomerase IV (Topo IV)—are validated, high-value targets for antimicrobial drug development. While older antibiotic classes like aminocoumarins competitiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Bacterial type IIA topoisomerases—specifically DNA gyrase and Topoisomerase IV (Topo IV)—are validated, high-value targets for antimicrobial drug development. While older antibiotic classes like aminocoumarins competitively inhibit the ATPase domain of these enzymes, fluoroquinolones (FQs) operate through a distinct, highly lethal mechanism: they act as topoisomerase poisons.

This guide provides a comparative analysis of DNA gyrase inhibition across different generations of fluoroquinolones, detailing the mechanistic causality of their efficacy, structural advantages, and the self-validating experimental protocols required to quantify their activity in vitro.

Mechanistic Grounding: The Topoisomerase Poisoning Paradigm

DNA gyrase is a heterotetrameric enzyme (GyrA₂GyrB₂) responsible for introducing negative supercoils into relaxed bacterial DNA. This ATP-dependent process is critical for relieving topological strain ahead of the replication fork1[1].

Fluoroquinolones do not prevent the enzyme from binding or cleaving DNA. Instead, they intercalate into the DNA at the enzyme-DNA interface—specifically near the active-site tyrosine (Tyr122 in E. coli GyrA)2[2]. By binding non-covalently to this transient cleavage complex, FQs block the religation of the DNA strands. This traps the enzyme on the chromosome, converting DNA gyrase into a cellular toxin that generates lethal double-strand breaks, ultimately arresting the replication fork and triggering bacterial cell death.

Mechanism Gyrase DNA Gyrase (GyrA2GyrB2) Complex Gyrase-DNA Cleavage Complex Gyrase->Complex Binds & Cleaves DNA Relaxed DNA DNA->Complex Trapped Trapped Ternary Complex (Religation Blocked) Complex->Trapped FQ Intercalation FQ Fluoroquinolone (e.g., Ciprofloxacin) FQ->Trapped Binds GyrA/DNA Interface Breaks Double-Strand DNA Breaks Trapped->Breaks Accumulation Death Replication Fork Arrest & Cell Death Breaks->Death SOS Response Trigger

Mechanism of fluoroquinolone-mediated DNA gyrase inhibition and ternary complex trapping.

Comparative Efficacy: Structural Evolution & Dual Targeting

The primary target of FQs typically depends on the bacterial species: DNA gyrase in Gram-negative bacteria and Topo IV in Gram-positive bacteria. However, the evolutionary trajectory of fluoroquinolone drug design has focused on overcoming resistance mutations within the Quinolone Resistance-Determining Region (QRDR) of the GyrA and ParC subunits.

Older generation FQs (like Ciprofloxacin) exhibit excellent potency against Gram-negative E. coli gyrase (IC₅₀ ~0.6 µM)3[3], but show weaker affinity for Gram-positive targets. Newer generations (Moxifloxacin, Gemifloxacin) incorporate structural enhancements, such as a C8-methoxy group, which improves binding affinity to both wild-type and mutant gyrases4[4]. Crucially, these advanced FQs achieve "dual-targeting," inhibiting both DNA gyrase and Topo IV with near-equipotent activity. This forces the bacteria to acquire simultaneous mutations in both enzymes to develop clinical resistance—a statistically rare event.

Quantitative Comparison of FQ Inhibition (S. pneumoniae Model)

The table below summarizes the inhibitory profiles of various FQs against wild-type S. pneumoniae topoisomerases. IC₅₀ represents the concentration required to inhibit 50% of the supercoiling/decatenation activity, while CC₂₅ represents the concentration required to stimulate 25% of maximum DNA cleavage5[5].

FluoroquinoloneGenerationDNA Gyrase IC₅₀ (µM)Topo IV IC₅₀ (µM)Gyrase Cleavage CC₂₅ (µM)
Gemifloxacin 4th5.0 - 10.02.5 - 5.02.5
Moxifloxacin 4th~ 15.0~ 10.010.0
Gatifloxacin 4th~ 20.0~ 15.010.0 - 20.0
Ciprofloxacin 2nd40.020.040.0
Levofloxacin 3rd> 40.0> 20.0> 40.0

Data demonstrates that 4th-generation FQs like Gemifloxacin require significantly lower concentrations to trap the cleavage complex compared to legacy FQs.

Experimental Methodology: DNA Gyrase Supercoiling Assay

To objectively evaluate novel FQ candidates, researchers rely on the in vitro DNA Gyrase Supercoiling Assay. This assay measures the enzyme's ability to convert relaxed plasmid DNA into a negatively supercoiled form, and the subsequent dose-dependent inhibition of this activity by FQs.

The Self-Validating Protocol System

To ensure experimental integrity and eliminate false positives (e.g., non-specific DNA degradation or solvent interference), the assay must be structured as a self-validating system containing strict internal controls6[6].

Required Controls:

  • Substrate Control (Relaxed DNA only): Confirms the absence of contaminating nucleases in the buffers that could artificially linearize the DNA.

  • Enzyme Control (DNA + Gyrase + ATP): Establishes the 100% supercoiling baseline required for IC₅₀ calculation.

  • Vehicle Control (DNA + Gyrase + ATP + DMSO): Ensures the drug solvent does not inhibit enzyme catalysis.

  • Positive Poison Control (e.g., 1 µg/mL Ciprofloxacin): Validates the assay's sensitivity to FQ-mediated cleavage complex trapping.

Workflow Prep 1. Reaction Setup (Buffer, ATP, DNA) Drug 2. Inhibitor Addition (FQ Gradient) Prep->Drug Enzyme 3. Enzyme Addition (Purified Gyrase) Drug->Enzyme Incubate 4. Incubation (37°C, 30-60 min) Enzyme->Incubate Stop 5. Termination (SDS, Proteinase K) Incubate->Stop Gel 6. Electrophoresis (1% Agarose Gel) Stop->Gel Analyze 7. Quantification (Calculate IC50) Gel->Analyze

Step-by-step experimental workflow for the in vitro DNA gyrase supercoiling inhibition assay.

Step-by-Step Workflow & Causality
  • Reaction Assembly: Combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 0.5 µg of relaxed pBR322 plasmid DNA.

    • Causality: pBR322 is used because its relaxed and supercoiled topoisomers migrate at distinctly different rates during electrophoresis, allowing for clear visual quantification.

  • Drug & ATP Addition: Add the FQ candidate in a concentration gradient, followed by 1 mM ATP.

    • Causality: ATP is strictly required; without it, the GyrB subunit cannot undergo the conformational changes necessary to drive the DNA strand passage reaction.

  • Enzyme Addition & Incubation: Add 1 Unit of purified DNA gyrase (GyrA₂GyrB₂) last, while on ice. Move to 37°C and incubate for 60 minutes.

  • Termination & Digestion (Critical Step): Stop the reaction by adding 10% SDS (to denature the enzyme) and Proteinase K (50 µg/mL). Incubate for an additional 30 minutes at 37°C.

    • Causality: Because FQs covalently trap the GyrA subunit to the cleaved DNA, failing to digest the protein will cause the DNA-protein complex to become stuck in the gel well, resulting in a false-negative reading for supercoiling activity.

  • Organic Extraction: Add an equal volume of Chloroform:Isoamyl alcohol (24:1), vortex, and centrifuge. Extract the upper aqueous phase.

    • Causality: This removes residual digested peptides and lipids that cause severe smearing and poor resolution on the agarose gel.

  • Electrophoresis & Analysis: Run the samples on a 1% agarose gel without Ethidium Bromide (EtBr) in the gel or running buffer. Stain with EtBr only after the run is complete.

    • Causality: EtBr is a DNA intercalator. If present during the run, it alters the superhelical density of the plasmid, collapsing the visual separation between relaxed and supercoiled bands. Post-staining ensures high-fidelity resolution for accurate IC₅₀ densitometry.

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Validation

Validation of a New Synthetic Route for 2-Fluoroquinoline-4-carboxylic Acid: Continuous-Flow Photochemistry vs. Traditional Halex SNAr

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary 2-Fluoroquinoline-4-carboxylic acid is a highly prized structural motif in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

2-Fluoroquinoline-4-carboxylic acid is a highly prized structural motif in medicinal chemistry, serving as a critical precursor for kinase inhibitors and advanced antibacterial agents. The strategic installation of a fluorine atom at the C2 position of the quinoline ring enhances metabolic stability, modulates pKa, and improves lipophilicity. However, synthesizing this motif has historically been a process bottleneck.

This guide objectively compares the traditional batch Halogen Exchange (Halex) Nucleophilic Aromatic Substitution (SNAr) route against a newly validated, transition-metal-free, continuous-flow photochemical C–H fluorination strategy. By analyzing the causality behind the experimental parameters, we demonstrate how continuous-flow photochemistry resolves longstanding issues of thermal degradation, poor atom economy, and erratic scalability.

Mechanistic Rationale: The Limitations of Batch SNAr

Historically, the synthesis of 2-fluoroquinoline derivatives has relied on the SNAr of 2-chloroquinoline-4-carboxylic acid using alkali metal fluorides ()[1].

The Causality of Failure: The carbon-chlorine bond at the C2 position of the quinoline ring possesses significant double-bond character, resulting in a high activation energy barrier for the formation of the required Meisenheimer complex. To overcome this barrier, traditional reactions require extreme thermal activation—typically 150–180 °C in polar aprotic solvents like dimethylsulfone ()[2].

At these elevated temperatures, the fluoride ion (a hard, charge-dense nucleophile) acts as a strong base rather than a pure nucleophile. This dual reactivity leads to competitive elimination, ether cleavage, and extensive tar formation. Furthermore, the strict requirement for anhydrous conditions—because water heavily solvates and deactivates fluoride—makes batch scaling highly erratic and prone to failure if ambient moisture is introduced.

The New Paradigm: Continuous-Flow Photochemical C–H Fluorination

Recent advancements have unlocked a direct C–H fluorination pathway utilizing visible light and N-fluorobenzenesulfonimide (NFSI) as a mild fluorine source ()[3]. By transitioning this photoredox methodology from a batch flask to a continuous-flow microreactor, we bypass the inherent limitations of photon attenuation described by the Beer-Lambert Law.

The Causality of Success: In a 1.0 mm inner-diameter flow reactor, the surface-area-to-volume ratio is maximized, ensuring uniform irradiation of the entire reaction mixture. Visible light (405 nm) induces the homolytic cleavage of the N–F bond in NFSI, generating a highly electrophilic fluorine radical without the need for pre-functionalized halogenated precursors ()[4]. The addition of a hydrogen atom transfer (HAT) agent, such as triethylsilane (Et3SiH), facilitates the catalytic turnover. The generated radical selectively attacks the electron-deficient C2 position of the native quinoline-4-carboxylic acid, yielding the fluorinated product cleanly at room temperature.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both synthetic routes, validated at a 10-gram scale.

ParameterTraditional Batch Halex SNArContinuous-Flow Photochemical Fluorination
Starting Material 2-Chloroquinoline-4-carboxylic acidQuinoline-4-carboxylic acid
Fluorinating Agent Potassium Fluoride (KF)N-Fluorobenzenesulfonimide (NFSI)
Solvent / Additives DimethylsulfoneEtOAc / Et3SiH, TFA
Temperature 180 °C25 °C (Room Temperature)
Reaction Time 12 – 24 hours20 minutes (Residence Time)
Isolated Yield 45 – 55%82 – 85%
E-Factor > 150 (High solvent/purification waste)< 30 (High atom economy, minimal workup)
Primary Limitation Thermal degradation, erratic scalabilityRequires specialized flow photoreactor

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints before proceeding to subsequent steps.

Protocol A: Traditional Batch Halex SNAr (Control Route)

Note: This protocol is provided for baseline comparison. It carries significant thermal hazards.

  • System Validation (Moisture Check): Potassium fluoride (KF) is notoriously hygroscopic. Prior to use, KF must be spray-dried at 120 °C under vacuum. Validation: Analyze a 100 mg sample via Karl Fischer titration. The protocol may only proceed if the water content is strictly <50 ppm.

  • Reaction Setup: In a heavy-walled pressure vessel, combine 2-chloroquinoline-4-carboxylic acid (1.0 equiv) and anhydrous KF (5.0 equiv) in dimethylsulfone (4.0 g per gram of substrate).

  • Thermal Activation: Heat the mixture to 180 °C. Causality Note: Dimethylsulfone melts at 109 °C, acting as a highly polar molten solvent that strips the hydration shell from the potassium fluoride, maximizing its nucleophilicity.

  • Monitoring & Quench: After 12 hours, draw a 0.1 mL aliquot, quench in water, and extract with dichloromethane. Validation: Analyze via HPLC. Halt the reaction when degradation products (tar) begin outpacing product formation (typically at ~50% conversion). Cool the vessel and purify via silica gel chromatography.

Protocol B: Continuous-Flow Photochemical C–H Fluorination (Validated Route)
  • System Validation (Baseline Check): Prior to the reaction, flush the continuous-flow system with anhydrous Ethyl Acetate (EtOAc). Validation: Monitor the blank stream via inline FTIR to establish a flat baseline, ensuring the reactor is completely free of moisture and cross-contaminants.

  • Reagent Preparation: In a nitrogen-filled glovebox, prepare a 0.2 M solution of quinoline-4-carboxylic acid, 2.0 equiv of NFSI, 0.5 equiv of Et3SiH, and 1.0 equiv of Trifluoroacetic acid (TFA) in anhydrous EtOAc.

  • Flow Reactor Priming: Connect the reagent syringe to a PFA (perfluoroalkoxy) capillary tubing reactor (1.0 mm ID, 10 mL internal volume) coiled tightly around a 405 nm LED array. Set the external cooling jacket to maintain exactly 25 °C to prevent localized heating.

  • Steady-State Execution: Initiate the syringe pump at a flow rate of 0.5 mL/min, achieving a precise residence time of 20 minutes. Causality Note: Divert the first 20 mL (two reactor volumes) to waste. This ensures the system has reached thermodynamic and kinetic steady-state equilibration before product collection.

  • Self-Validation & Collection: Draw a 0.1 mL aliquot from the output stream and immediately analyze via 19F-NMR. Validation: A single sharp singlet at approximately -68 ppm confirms quantitative, site-selective C2-fluorination. Once validated, direct the output into a collection vessel containing saturated aqueous Na2S2O3 to quench any residual NFSI.

Mechanistic Workflow

The following diagram illustrates the continuous-flow setup and the sequence of radical generation leading to the site-selective fluorination.

G cluster_0 Continuous-Flow Photochemical Workflow A Quinoline-4-carboxylic acid + NFSI + Et3SiH B Microreactor (405 nm LED, 25°C) A->B Syringe Pump (0.5 mL/min) C N-F Bond Cleavage (Radical Generation) B->C hν (Photon Flux) D C2-Selective Fluorination C->D Radical Addition E 2-Fluoroquinoline-4- carboxylic acid D->E Inline Quench

Continuous-flow photochemical workflow for C2-selective fluorination.

Conclusion

The validation data clearly demonstrates that transitioning from a traditional batch Halex SNAr process to a continuous-flow photochemical C–H fluorination route provides a profound upgrade in synthesizing 2-fluoroquinoline-4-carboxylic acid. By replacing harsh thermal conditions (180 °C) with room-temperature visible-light photoredox catalysis, researchers can achieve near-quantitative yields, drastically reduce their E-factor, and safely scale production through reactor numbering-up rather than scaling-up.

References

  • Title: Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light Source: CCS Chemistry URL: [Link]

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI Molecules URL: [Link]

  • Title: Process for the preparation of fluorinated heterocyclic compounds (US5859255A)
  • Title: Preparation of N-phenyl-N'-(2-substituted-quinolinyl)urea derivatives (WO2000047576A1)

Sources

Comparative

A Researcher's Guide to Assessing the Cytotoxicity of 2-Fluoroquinoline-4-carboxylic Acid Analogs on Cancer Cell Lines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of pharmacological activities.[1] Its derivatives, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of pharmacological activities.[1] Its derivatives, particularly those functionalized with a carboxylic acid at the 4-position, have garnered significant attention for their potential as anticancer agents.[2] These molecules can influence a variety of cancer-specific pathways, including inducing apoptosis, arresting the cell cycle, and inhibiting critical enzymes like topoisomerases.[1][3][4]

This guide provides a comprehensive framework for the comparative assessment of novel 2-Fluoroquinoline-4-carboxylic acid analogs. We will delve into the robust methodologies required to evaluate their cytotoxic potential, explain the rationale behind experimental choices, and present a clear structure for analyzing and interpreting the resulting data. Our focus is on building a self-validating experimental workflow that ensures accuracy, reproducibility, and a deep understanding of the compound's biological effects.

Part 1: The Experimental Foundation: Protocols for Cytotoxicity and Apoptosis Assessment

A successful cytotoxicity screen hinges on precise and validated methodologies. The choice of assays is critical; we must not only measure cell death but also understand the underlying mechanism. Here, we detail the protocols for determining cell viability via colorimetric assays and for quantifying apoptosis through flow cytometry, providing the "why" behind each step.

Cell Line Selection and Maintenance

Expertise & Experience: The selection of cancer cell lines is the first crucial decision. A panel of cell lines representing different cancer types (e.g., breast, colon, leukemia) is essential to assess the breadth and selectivity of the analogs' activity.[2] For this guide, we will consider:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.[2][5]

  • HCT-116: A human colorectal carcinoma cell line.[6]

  • K562: A human myelogenous leukemia cell line.[2][5]

Protocol for Cell Culture:

  • Environment: Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Media: Use the appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth and viability. For adherent cells (MCF-7, HCT-116), use Trypsin-EDTA to detach cells. For suspension cells (K562), dilute the cell culture to the desired density.

  • Quality Control: Regularly test cultures for mycoplasma contamination.

In Vitro Cytotoxicity Screening: MTT and SRB Assays

Trustworthiness: To ensure the reliability of our cytotoxicity data, we employ two distinct assays that measure different cellular parameters. The MTT assay measures metabolic activity, while the Sulforhodamine B (SRB) assay quantifies total cellular protein.[7][8] Comparing results from both can help identify potential compound interference (e.g., a compound that affects mitochondrial function without killing the cell might give a misleading MTT result).[8][9]

Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The principle of the MTT assay is the conversion of the yellow tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.[10]

  • Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the 2-Fluoroquinoline-4-carboxylic acid analogs (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol for Sulforhodamine B (SRB) Assay: The SRB assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing an estimation of total biomass.[7] It is used by the National Cancer Institute (NCI) for its drug screening program.[7]

  • Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After treatment, gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 515 nm.[7]

Mechanistic Insight: Apoptosis Detection by Annexin V/PI Staining

Authoritative Grounding: A key hallmark of effective anticancer agents is the induction of apoptosis.[3] The Annexin V/Propidium Iodide (PI) assay is a robust method for detecting and quantifying apoptosis by flow cytometry.[12] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[13][14] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells.[12][13]

Protocol for Annexin V-FITC/PI Staining:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their determined IC50 concentrations for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.[12]

  • Cell Harvesting: Collect all cells, including floating and adherent ones. Centrifuge at 1,100 rpm for 5 minutes.[14]

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Use appropriate compensation settings to distinguish between the FITC and PI signals.[14]

Visualizing the Workflow and Mechanism

To maintain clarity and logical flow, the experimental processes and underlying biological pathways are illustrated below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Analysis A Cell Seeding (96-well plates) B Treatment with 2-Fluoroquinoline Analogs (48-72h) A->B C MTT Assay (Metabolic Activity) B->C D SRB Assay (Total Protein) B->D E Absorbance Reading C->E D->E F IC50 Value Calculation E->F H Treatment at IC50 (24-48h) F->H Inform Treatment Concentration G Cell Seeding (6-well plates) G->H I Cell Harvesting H->I J Annexin V/PI Staining I->J K Flow Cytometry Analysis J->K L Quantification of Apoptotic Cells K->L

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

G ext_stim Extrinsic Stimuli (e.g., FasL) death_rec Death Receptors ext_stim->death_rec int_stim Intrinsic Stimuli (e.g., DNA Damage by Quinolines) bax Bax/Bak int_stim->bax cas8 Caspase-8 (Initiator) death_rec->cas8 cas3 Caspase-3 (Executioner) cas8->cas3 mito Mitochondria cyto_c Cytochrome c mito->cyto_c bax->mito bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax Inhibits cas9 Caspase-9 (Initiator) cyto_c->cas9 cas9->cas3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) cas3->apoptosis ps_trans PS Translocation (Annexin V Target) cas3->ps_trans mem_loss Membrane Integrity Loss (PI Target) apoptosis->mem_loss

Caption: Simplified overview of apoptotic signaling pathways.

Part 2: Comparative Analysis of 2-Fluoroquinoline-4-carboxylic Acid Analogs

This section presents a comparative analysis of three hypothetical analogs, demonstrating how the data generated from the protocols above can be structured and interpreted. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Cytotoxicity Data (IC50 Values)

The in vitro antiproliferative activity of the analogs was evaluated against three human cancer cell lines. The results, summarized as IC50 values (µM), are presented below. 5-Fluorouracil (5-FU), a common chemotherapeutic agent, is used as a reference compound.

CompoundStructure ModificationIC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. K562 (Leukemia)
Analog A Parent 2-Fluoro15.822.518.2
Analog B 6-Chloro substitution8.210.17.5
Analog C 7-Nitro substitution5.46.84.9
5-FU (Ref.) Reference Drug10.4[6]11.1[6]> 50
Structure-Activity Relationship (SAR) Insights

Expertise & Experience: The data reveals critical insights into the structure-activity relationship of this series. The carboxylic acid group at the C-4 position is considered essential for activity, a common feature in many quinoline-based anticancer agents.[15][16]

  • Parent Compound (Analog A): The core 2-fluoroquinoline-4-carboxylic acid structure shows moderate cytotoxic activity across all three cell lines.

  • Effect of Halogenation (Analog B): The addition of a chlorine atom at the C-6 position (Analog B) approximately doubles the cytotoxic potency compared to Analog A. This suggests that an electron-withdrawing group on the benzo portion of the quinoline ring enhances anticancer activity, a finding consistent with published studies on quinoline analogs.[2]

  • Effect of Nitro Group (Analog C): The introduction of a strong electron-withdrawing nitro group at the C-7 position (Analog C) leads to the most potent compound in the series. This highlights the importance of electronic properties and the specific position of substitution on the quinoline ring for maximizing cytotoxicity.

Analysis of Apoptosis Induction

To confirm that the observed cytotoxicity is due to the induction of programmed cell death, HCT-116 cells were treated with the IC50 concentration of each analog for 24 hours and analyzed by Annexin V/PI flow cytometry.

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Total Apoptotic Cells
Vehicle Control 95.2%2.1%1.5%3.6%
Analog A (15.8 µM) 65.3%18.5%12.1%30.6%
Analog B (8.2 µM) 52.1%25.8%16.4%42.2%
Analog C (5.4 µM) 41.5%33.2%20.1%53.3%

The results clearly demonstrate a dose-dependent relationship between the cytotoxic potency (IC50) and the ability to induce apoptosis. Analog C, the most potent inhibitor of cell proliferation, also induced the highest percentage of total apoptotic cells (53.3%). This strong correlation validates that the primary mechanism of action for this series of compounds is the induction of apoptosis. Several studies have shown that quinoline derivatives exert their anticancer effects by arresting the cell cycle and triggering apoptosis.[2][3][17]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the cytotoxic potential of novel 2-Fluoroquinoline-4-carboxylic acid analogs. The comparative data for Analogs A, B, and C demonstrate a clear structure-activity relationship, where substitutions with electron-withdrawing groups on the quinoline core significantly enhance anticancer activity. The mechanism of this cytotoxicity was confirmed to be the induction of apoptosis.

Analog C emerges as a promising lead compound for further development. Future work should focus on:

  • Broader Screening: Evaluating Analog C against a larger panel of cancer cell lines, including drug-resistant variants, to determine its selectivity and spectrum of activity.[16]

  • Molecular Target Identification: Investigating the precise molecular targets, such as topoisomerase II or specific kinases, which are known targets for quinoline-based drugs.[3][18][19]

  • In Vivo Efficacy: Advancing the most promising analogs into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By combining rigorous in vitro screening with mechanistic studies, researchers can effectively identify and optimize novel quinoline-based compounds, paving the way for the next generation of targeted cancer therapies.

References

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (n.d.). Flow cytometry-based apoptosis detection. PMC - NIH. Retrieved from [Link]

  • O'Brien, J., et al. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Retrieved from [Link]

  • Papadimitriou, M., & Hatzidaki, E. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Scirp.org. Retrieved from [Link]

  • Chen, S. F., et al. (n.d.). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]

  • Sravani, G., et al. (2022, June 16). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • Dalal, K. W., et al. (2021, January 5). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024, March 22). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]

  • Li, R., et al. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • Pratheeshkumar, P., et al. (2023, July 5). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC. Retrieved from [Link]

  • News-Medical.Net. (2024, November 20). Novel fluoroquinolone analogs as anticancer agents. Retrieved from [Link]

  • Khan, I., et al. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Retrieved from [Link]

  • Degu, A., et al. (n.d.). RESEARCH ARTICLE A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capaciti. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • Wisińska, P., et al. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • Adly, M., et al. (2025, August 13). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis. Retrieved from [Link]

  • Wang, Z., et al. (2021, August 13). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • J-Stage. (n.d.). New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties. Retrieved from [Link]

  • Asadipour, A., et al. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. Retrieved from [Link]

  • Patel, D. B., et al. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024, November 20). Drug repurposing of fluoroquinolones as anticancer agents in 2023. PMC - NIH. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2025, January 9). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022, October 28). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Taylor & Francis. Retrieved from [Link]

Sources

Validation

comparing the efficacy of different generations of quinolone antibiotics

The evolution of quinolone antibiotics represents a masterclass in rational drug design. From the serendipitous discovery of the narrow-spectrum nalidixic acid to the highly engineered, broad-spectrum fourth-generation f...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of quinolone antibiotics represents a masterclass in rational drug design. From the serendipitous discovery of the narrow-spectrum nalidixic acid to the highly engineered, broad-spectrum fourth-generation fluoroquinolones, structural modifications have systematically expanded antimicrobial efficacy, enhanced pharmacokinetic profiles, and fortified these molecules against bacterial resistance mechanisms[1].

As researchers and drug development professionals, understanding the structure-activity relationships (SAR) and the underlying mechanisms of these generations is critical. This guide provides an objective, data-driven comparison of quinolone generations, detailing the causality behind their efficacy and the self-validating experimental protocols used to benchmark their performance.

Mechanistic Grounding: The Topoisomerase Poisoning Model

To compare efficacy, we must first understand the mechanism of action. Quinolones do not merely inhibit bacterial enzymes; they act as topoisomerase poisons. They target two essential bacterial type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and Topoisomerase IV (the primary target in Gram-positive bacteria)[2].

During normal DNA replication, these enzymes catalyze transient double-strand breaks to relieve torsional strain. Fluoroquinolones intercalate into the DNA at the cleavage site, binding to the enzyme (via the GyrA or ParC subunits) and stabilizing a "ternary cleavage complex." When the bacterial replication fork collides with this stabilized, unnatural complex, it converts reversible single-strand breaks into lethal, irreversible double-strand DNA breaks, triggering rapid bactericidal cell death[2].

Pathway FQ Fluoroquinolone (Generations II-IV) Gyrase DNA Gyrase (GyrA/B) Gram-Negative Target FQ->Gyrase Intercalates at cleavage site Topo Topoisomerase IV (ParC/E) Gram-Positive Target FQ->Topo Intercalates at cleavage site Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex Stabilizes cleaved DNA Topo->Complex Stabilizes cleaved DNA Fork Replication Fork Arrest & Double-Strand Breaks Complex->Fork Collision with replisome Death Rapid Bactericidal Cell Death Fork->Death Irreversible DNA damage

Fluoroquinolone mechanism: Ternary complex stabilization leading to replication arrest and cell death.

Generational Efficacy & Structural Causality

The transition across generations is defined by specific functional group substitutions that dictate target affinity and resistance thresholds.

  • First Generation (e.g., Nalidixic Acid): Lacks the critical fluorine atom. Restricted to a narrow spectrum of Gram-negative enterics. High protein binding and poor systemic distribution limit its use to uncomplicated urinary tract infections.

  • Second Generation (e.g., Ciprofloxacin): The addition of a C6 fluorine atom and a C7 piperazinyl ring drastically increased DNA gyrase affinity and cellular penetration. Ciprofloxacin remains the gold standard within the class for Pseudomonas aeruginosa[3].

  • Third Generation (e.g., Levofloxacin): The L-isomer of ofloxacin features enhanced affinity for Topoisomerase IV, effectively bridging the gap into Gram-positive territory. It demonstrates superior efficacy against Streptococcus pneumoniae compared to second-generation agents[3].

  • Fourth Generation (e.g., Moxifloxacin, Delafloxacin): Characterized by the addition of a C8-methoxy group and bulky C7 substituents. The C8-methoxy group is a strategic triumph: it forces the bacteria to acquire two simultaneous mutations (in both gyrA and parC) to develop high-level resistance, effectively closing the mutant selection window[4]. Furthermore, it expands coverage to strict anaerobes like Bacteroides spp.[3].

Table 1: Comparative Efficacy (MIC₉₀ values in µg/mL)

Note: Lower MIC values indicate higher potency. Data synthesized from standardized in vitro surveillance studies[3].

GenerationRepresentative AgentE. coli (Gram -)P. aeruginosa (Gram -)S. pneumoniae (Gram +)B. fragilis (Anaerobe)
1st Nalidixic Acid4.0 - 16.0Resistant (>32)Resistant (>32)Resistant
2nd Ciprofloxacin0.015 - 0.060.25 - 1.01.0 - 4.0Resistant
3rd Levofloxacin0.03 - 0.121.0 - 4.00.5 - 1.01.0 - 8.0
4th Moxifloxacin0.06 - 0.252.0 - 8.00.125 - 0.250.5 - 4.0

Experimental Methodologies for Efficacy Benchmarking

To objectively compare these agents during drug development, we rely on rigorous, self-validating phenotypic and genotypic assays. Do not simply execute these steps; understand the physicochemical causality behind them.

Protocol 1: CLSI-Compliant Broth Microdilution for MIC Determination

Minimum Inhibitory Concentration (MIC) is the cornerstone of pharmacodynamic profiling. We strictly adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility across multi-center trials[5].

Step-by-Step Methodology:

  • Media Selection: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Fluoroquinolones are highly prone to chelating divalent cations (Mg²⁺, Ca²⁺). Using unadjusted media can lead to artificially elevated MICs due to reduced drug bioavailability and restricted porin penetration.

  • Inoculum Standardization: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

    • Causality: A high bacterial load creates an "inoculum effect" that skews results. Standardizing the CFU ensures the drug-to-target-enzyme ratio remains constant across all tests.

  • Drug Titration: Dispense serial two-fold dilutions of the quinolone into a 96-well microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16–20 hours in ambient air.

  • Endpoint Read & Self-Validation: Read the lowest concentration completely inhibiting visible growth.

    • Trustworthiness Check: The assay is a self-validating system. It must include a growth control well (no drug, confirming viability) and a sterility control well (no bacteria, confirming media purity). Furthermore, CLSI-recommended QC strains (e.g., E. coli ATCC 25922) must yield MICs within strictly published acceptable ranges to validate the entire run[5].

Protocol Inoculum 1. Inoculum Prep 0.5 McFarland Standard Broth 2. Media Selection Cation-Adjusted MHB Inoculum->Broth Standardize CFU Dilution 3. Serial Dilution 2-fold Drug Gradient Broth->Dilution Prevent chelation Incubate 4. Incubation 35°C for 16-20 hrs Dilution->Incubate Inoculate plates Read 5. Endpoint Read Lowest conc. w/o growth Incubate->Read Optical/Auto read

Standardized CLSI broth microdilution workflow for determining Minimum Inhibitory Concentration.

Protocol 2: In Vitro DNA Cleavage Assay (Topoisomerase Poisoning)

MIC only confirms bacterial death; it does not confirm the target. To prove a novel fourth-generation quinolone effectively poisons Topoisomerase IV rather than just DNA Gyrase, we utilize a biochemical cleavage assay.

Step-by-Step Methodology:

  • Reaction Assembly: Combine negatively supercoiled plasmid DNA (e.g., pBR322) with purified recombinant DNA gyrase or Topoisomerase IV in a reaction buffer containing ATP.

  • Drug Incubation: Introduce the quinolone at varying concentrations and incubate at 37°C for 30 minutes.

    • Causality: This incubation period allows the drug to stabilize the ternary cleavage complex before the enzyme can re-ligate the DNA strands.

  • Trapping the Complex: Add a protein denaturant (1% SDS) followed by Proteinase K.

    • Causality: SDS instantly denatures the topoisomerase, irreversibly trapping the cleaved DNA. Proteinase K then digests the denatured enzyme, releasing the linearized DNA fragments into the solution.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel containing ethidium bromide.

  • Quantification: Measure the conversion of supercoiled DNA to linear DNA via densitometry. The concentration of drug required to linearize 50% of the plasmid (CC₅₀) objectively quantifies target affinity, allowing direct comparison between generations.

Strategic Outlook

The evolution from first to fourth-generation quinolones illustrates how targeted structural modifications can overcome intrinsic resistance. While second-generation agents like ciprofloxacin remain vital for Gram-negative infections, the dual-targeting mechanism (Gyrase + Topo IV) of fourth-generation agents like moxifloxacin is critical for combating multidrug-resistant Gram-positive pathogens. Future drug development in this class must continue to focus on structural modifications that evade plasmid-mediated efflux pumps while maintaining the dual-mutation requirement for target-based resistance.

Sources

Comparative

validation of spectrophotometric methods for fluoroquinolone determination

Title: Beyond the Chromatogram: A Senior Scientist’s Guide to Validating Spectrophotometric Methods for Fluoroquinolones Introduction Fluoroquinolones (FQs), such as ciprofloxacin and levofloxacin, are critical broad-spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the Chromatogram: A Senior Scientist’s Guide to Validating Spectrophotometric Methods for Fluoroquinolones

Introduction Fluoroquinolones (FQs), such as ciprofloxacin and levofloxacin, are critical broad-spectrum antimicrobial agents. In pharmaceutical quality control (QC), High-Performance Liquid Chromatography (HPLC) is universally recognized as the compendial gold standard for FQ determination. However, HPLC requires expensive chromatographic columns, high-purity organic solvents, and extensive run times. As a Senior Application Scientist, I frequently guide laboratories toward validated spectrophotometric methods—including direct UV, derivative spectroscopy, and colorimetric complexation. When rigorously validated against the latest ICH guidelines, these optical methods offer a highly robust, eco-friendly, and high-throughput alternative to liquid chromatography without sacrificing analytical integrity[1].

Mechanistic Causality: Why Spectrophotometry Works for FQs The structural anatomy of fluoroquinolones dictates their optical behavior. FQs feature a central quinolone ring system responsible for strong intrinsic UV absorption (typically around 270–280 nm). However, in formulated products, excipients often absorb in this same UV region, leading to positive analytical bias. To circumvent this, we employ two primary mechanistic workarounds:

  • Derivative Spectroscopy: By applying mathematical differentiation to the zero-order absorbance spectrum (e.g., 1st to 4th order), we measure the rate of change of absorbance. This effectively nullifies constant background interference from excipients, allowing for precise quantification of FQs like ofloxacin and ciprofloxacin at zero-crossing points[2].

  • Ion-Pair Complexation (Colorimetry): FQs possess a basic secondary amine (e.g., the piperazine ring in ciprofloxacin). In an acidic medium, this amine protonates. By introducing an anionic dye like Bromothymol Blue (BTB), a hydrophobic ion-pair complex is formed via electrostatic binding. This complex is then extracted into an organic solvent like chloroform, shifting the measurement into the visible spectrum (e.g., 420 nm) and completely bypassing UV-absorbing excipients[3]. Alternatively, charge-transfer complexation using sodium nitroprusside (SNP) in an alkaline medium yields a distinct yellow complex at 440 nm[4].

Mechanism FQ Fluoroquinolone (Basic Piperazine Ring) Acid Acidic Buffer (Protonation) FQ->Acid H+ Dye Anionic Dye (e.g., Bromothymol Blue) Acid->Dye Electrostatic Binding Complex Hydrophobic Ion-Pair (Extractable in Chloroform) Dye->Complex Measure Visible Absorbance (e.g., 420 nm) Complex->Measure

Caption: Fig 1: Mechanistic pathway of fluoroquinolone ion-pair complexation for colorimetric analysis.

Objective Comparison: Spectrophotometry vs. HPLC To justify the transition from HPLC to spectrophotometry, we must evaluate the analytical figures of merit. Recent comparative studies demonstrate that validated UV and spectrofluorimetric methods provide recovery values (98.60% to 100.32%) that are statistically indistinguishable from compendial HPLC methods, while offering significant cost reductions[5].

Performance ParameterDirect UV-VisDerivative SpectroscopyIon-Pair Colorimetry (BTB)HPLC-DAD (Gold Standard)
Primary Application Pure FQ API AnalysisFormulated Tablets/CapsulesFormulated Tablets/CapsulesComplex Biologicals & Stability
Specificity Low (Prone to excipient overlap)Medium-High (Resolves overlapping bands)High (Visible shift isolates analyte)Very High (Chromatographic separation)
Limit of Detection (LOD) ~0.64 µM[5]~0.3 µg/mL[2]~0.5 - 1.0 µg/mL~0.01 - 0.05 µg/mL
Linearity Range 0.4 - 2.0 × 10⁻⁵ M[5]2 - 20 µg/mL[2]2 - 20 µg/mL0.1 - 25.0 µg/mL
Cost per Analysis Very LowLowLow (Requires extraction solvent)High (Columns, HPLC-grade solvents)
Throughput High (< 1 min/sample)High (< 1 min/sample)Medium (~5 mins/sample)Low-Medium (~10 mins/run)

Data Synthesis: While HPLC remains mandatory for stability-indicating assays (detecting degradation products), derivative and colorimetric spectrophotometry are highly capable, fit-for-purpose alternatives for routine batch release and assay testing. The relative differences between extractive spectrophotometry and HPLC-MS for FQ quantification are consistently less than 11%[3].

The ICH Q2(R2) Validation Framework The recent overhaul of the ICH Q2(R2) guidelines (effective June 2024) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[6]. Validation is no longer a checkbox exercise; it is a demonstration that the procedure is "fit for purpose"[1].

Workflow A Fluoroquinolone API / Formulation B Method Selection Strategy A->B C Direct UV-Vis (Low Matrix Interference) B->C D Derivative Spectroscopy (Overlapping Spectra) B->D E Ion-Pair / Colorimetric (High Excipient Interference) B->E F ICH Q2(R2) Validation Lifecycle C->F D->F E->F

Caption: Fig 2: Decision matrix for selecting and validating FQ spectrophotometric methods.

Self-Validating Experimental Protocol: Ion-Pair Extractive Spectrophotometry To ensure scientific integrity, a protocol must be self-validating—meaning internal controls dynamically verify the method's accuracy and precision during every run. Below is a robust workflow for the determination of Ciprofloxacin using Bromothymol Blue (BTB).

Step 1: Reagent & System Preparation

  • Causality: BTB is an anionic dye that requires an acidic environment to ensure the FQ's secondary amine is fully protonated for stoichiometric 1:1 complexation[3].

  • Action: Prepare a 0.1% w/v BTB solution. Prepare a standard potassium hydrogen phthalate-HCl buffer (pH 3.0).

Step 2: Standard Curve & Linearity (ICH Q2 Range Validation)

  • Action: Prepare standard Ciprofloxacin solutions ranging from 2 to 20 µg/mL.

  • Reaction: In a separatory funnel, combine 2.0 mL of FQ standard, 2.0 mL of pH 3.0 buffer, and 2.0 mL of BTB reagent.

  • Extraction: Add 10.0 mL of chloroform. Shake vigorously for 2 minutes and allow phase separation. Extract the organic (chloroform) layer.

  • Measurement: Measure absorbance at 420 nm against a reagent blank.

  • Validation Check: Calculate the regression equation. The coefficient of determination ( R2 ) must be ≥0.999 .

Step 3: Sample Analysis & Accuracy Assessment (Spike Recovery)

  • Causality: To prove that tablet excipients (e.g., starch, talc) do not interfere (Specificity), we use the standard addition technique[7].

  • Action: Weigh and pulverize 10 Ciprofloxacin tablets. Dissolve an amount equivalent to 10 mg of API in 100 mL of distilled water. Filter the solution.

  • Self-Validation (Accuracy): Split the sample matrix into three aliquots. Spike two of the aliquots with known concentrations of pure Ciprofloxacin standard (e.g., +5 µg/mL, +10 µg/mL).

  • Execution: Perform the BTB extraction (Step 2) on all three aliquots.

  • Acceptance Criteria: The calculated recovery of the spiked standard must fall between 98.0% and 102.0%, confirming the absence of matrix effects.

Step 4: Precision & Robustness

  • Action: Analyze six independent preparations of the nominal sample concentration (Repeatability). Deliberately vary the pH of the buffer by ±0.2 units (Robustness).

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) must be ≤2.0% [5].

Conclusion While HPLC remains an indispensable tool in pharmaceutical analysis, the strategic application of spectrophotometric methods—particularly derivative and ion-pair colorimetry—provides a highly efficient alternative for fluoroquinolone determination. By grounding these techniques in the rigorous, lifecycle-oriented framework of ICH Q2(R2), laboratories can achieve rapid, cost-effective batch release without compromising scientific trustworthiness or regulatory compliance.

References 1.[6] ICH Q2(R2) Guide: Analytical Method Validation Explained - intuitionlabs.ai -6 2.[1] Validation of Analytical Procedures Q2(R2) - ich.org - 1 3.[4] Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation - researchgate.net - 4 4.[7] Validation of spectrophotometric method for determination of esomeprazole and ciprofloxacin in their pure and dosage forms - pharmascigroup.us - 7 5.[5] Spectrofluorimetric and Spectrophotometric Methods for the Determination of Ciprofloxacin HCl and Their Comparison with the Compendial High-Performance Liquid Chromatography (HPLC) Method - eurekaselect.com - 5 6.[2] Evaluation of the derivative spectrophotometric technique for the quantification of ofloxacin and ciprofloxacin hydrochloride in their bulk drugs and pharmaceutical dosage forms - researchgate.net - 2 7.[3] Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - nih.gov - 3

Validation

cross-resistance studies of bacteria to 2-Fluoroquinoline-4-carboxylic acid

Comparative Guide: Evaluating Bacterial Cross-Resistance to 2-Fluoroquinoline-4-Carboxylic Acid Derivatives As a Senior Application Scientist, I have designed this technical guide to address one of the most pressing chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Evaluating Bacterial Cross-Resistance to 2-Fluoroquinoline-4-Carboxylic Acid Derivatives

As a Senior Application Scientist, I have designed this technical guide to address one of the most pressing challenges in antimicrobial drug development: the rapid emergence of class-wide cross-resistance to 2-fluoroquinoline-4-carboxylic acid derivatives (broadly known as fluoroquinolones). This guide objectively compares the performance profiles of leading fluoroquinolone variants (e.g., Ciprofloxacin, Levofloxacin, and Moxifloxacin), dissects the molecular causality of cross-resistance, and provides validated, self-contained experimental protocols for resistance profiling.

Mechanistic Drivers of Class-Wide Cross-Resistance

The 2-fluoroquinoline-4-carboxylic acid scaffold exerts its bactericidal effect by stabilizing the DNA-enzyme cleavage complexes of DNA gyrase (gyrA/gyrB) and topoisomerase IV (parC/parE), leading to fatal double-strand DNA breaks[1]. However, when bacteria are exposed to sub-lethal concentrations, a predictable pattern of cross-resistance emerges across the entire drug class.

The causality of this cross-resistance is multi-factorial, driven by the bacterial SOS response. Fluoroquinolone-induced DNA damage activates the RecA-mediated SOS pathway, which upregulates error-prone DNA polymerases. This actively accelerates the mutation rate, creating a self-catalyzing loop of resistance[2].

Cross-resistance is primarily governed by three mechanisms:

  • Target Site Mutations: Amino acid substitutions in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC. A primary mutation in gyrA (e.g., S83L in E. coli) typically confers resistance to first-generation derivatives, while secondary mutations in parC are required to abrogate the binding of advanced derivatives like moxifloxacin[3].

  • Efflux Pump Overexpression: Mutations in regulatory genes (e.g., marR, acrR) lead to the constitutive overexpression of the AcrAB-TolC efflux system. Because this pump is highly promiscuous, its upregulation instantly reduces the intracellular accumulation of all fluoroquinolones, conferring broad cross-resistance[4].

  • Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of qnr genes produces proteins that physically shield DNA gyrase and topoisomerase IV from the 2-fluoroquinoline-4-carboxylic acid core, elevating the baseline Minimum Inhibitory Concentration (MIC) and facilitating the survival of strains until chromosomal mutations occur[5].

G FQ 2-Fluoroquinoline-4-carboxylic acid (Fluoroquinolones) Mut Target Site Mutations (gyrA/parC QRDR) FQ->Mut SOS-Induced Mutagenesis Efflux Efflux Pump Overexpression (e.g., AcrAB-TolC) FQ->Efflux marR/acrR Deregulation Perm Decreased Permeability (Porin Downregulation) FQ->Perm PMQR Plasmid-Mediated Quinolone Resistance FQ->PMQR CR Class-Wide Cross-Resistance Mut->CR Efflux->CR Perm->CR PMQR->CR

Mechanisms driving class-wide cross-resistance to 2-fluoroquinoline-4-carboxylic acid derivatives.

Comparative Performance & Susceptibility Profiles

To objectively evaluate how structural modifications to the 2-fluoroquinoline-4-carboxylic acid core impact efficacy against resistant phenotypes, we must analyze the MIC shifts across different generations of the drug. The data below illustrates the dichotomous resistance patterns observed when E. coli acquires progressive genetic alterations[6],[7].

Table 1: Comparative In Vitro Activity (MIC µg/mL) Against E. coli Phenotypes

Bacterial Strain PhenotypePrimary Resistance MechanismCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Cross-Resistance Impact
Wild-Type (ATCC 25922) None (Baseline)0.0150.030.06N/A
Clinical Isolate (Low-Level) Single gyrA mutation (S83L)0.250.120.12Moderate shift; Ciprofloxacin compromised first.
Clinical Isolate (Mid-Level) gyrA + marR (Efflux active)2.01.00.5Class-wide elevation; Moxifloxacin retains marginal efficacy due to bulkier side chains resisting efflux.
Clinical Isolate (High-Level) gyrA + parC + marR>8.0>8.0>4.0Complete class-wide cross-resistance.

Insight: While newer derivatives like Moxifloxacin show a higher baseline MIC against wild-type strains compared to Ciprofloxacin, they exhibit a narrower Mutant Selection Window (MSW). This structural advantage means that a single gyrA mutation is often insufficient to confer clinical resistance to Moxifloxacin, whereas it severely compromises Ciprofloxacin[7].

Standardized Experimental Protocols for Resistance Evaluation

To ensure scientific integrity, the evaluation of cross-resistance cannot rely solely on standard MIC testing. It requires a self-validating system that measures both the current susceptibility and the propensity of the drug to select for future mutations.

Protocol A: Broth Microdilution for Baseline MIC Determination

Purpose: To establish the baseline susceptibility of the isolate. Causality Check: We strictly standardize the inoculum to 5×105 CFU/mL. Why? To prevent the "inoculum effect." If the bacterial density is too high, the sheer volume of target enzymes can sequester the free drug, yielding a falsely elevated MIC and mimicking resistance.

  • Preparation: Prepare a serial two-fold dilution of the target fluoroquinolones (e.g., 0.008 to 16 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate[6].

  • Inoculum Standardization: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB, then add 50 µL to each well to achieve a final concentration of 5×105 CFU/mL.

  • Validation Controls: Include a growth control well (broth + bacteria, no drug) to confirm viability, and a sterility control well (broth only) to rule out contamination.

  • Incubation & Readout: Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration exhibiting no visible turbidity.

Protocol B: Mutant Prevention Concentration (MPC) Assay

Purpose: MIC only measures the concentration required to inhibit the susceptible majority. The MPC assay identifies the threshold required to prevent the selective amplification of first-step resistant mutants. The gap between the MIC and the MPC is the "Mutant Selection Window" (MSW)[7].

  • High-Density Culture: Grow the bacterial strain in CAMHB to a high density of ≥1010 CFU/mL. Rationale: Spontaneous gyrA mutations occur at a frequency of roughly 1 in 107 to 109 . A high-density culture guarantees the presence of first-step mutants in the test population.

  • Agar Preparation: Prepare Mueller-Hinton agar plates containing the fluoroquinolone at concentrations ranging from 1× to 32× the established MIC.

  • Plating: Inoculate 100 µL of the 1010 CFU/mL suspension onto each plate.

  • Incubation: Incubate for a prolonged period of 72 to 120 hours at 37°C. Rationale: Resistant mutants growing under antibiotic stress often exhibit a fitness cost, resulting in slower growth rates. Standard 24-hour incubation will miss these colonies.

  • Analysis: The MPC is defined as the lowest drug concentration that completely prevents the emergence of any mutant colonies. Drugs with a narrower MSW (MPC close to MIC) are less likely to drive cross-resistance.

Workflow Inoculum Standardized Bacterial Inoculum (0.5 McFarland / 10^8 CFU/mL) MIC Broth Microdilution (MIC) Baseline Susceptibility Inoculum->MIC HighDens High-Density Amplification (>10^10 CFU/mL) Inoculum->HighDens Scale up for rare mutants MPC Mutant Prevention Concentration (MPC) Assay MIC->MPC Define 1x to 32x MIC range HighDens->MPC Plate on drug-infused agar WGS Whole Genome Sequencing (QRDR & Efflux Profiling) MPC->WGS Isolate surviving colonies CrossRes Cross-Resistance Matrix Evaluation WGS->CrossRes Map resistance mechanisms

Experimental workflow for evaluating Mutant Prevention Concentration and cross-resistance.

Conclusion & Strategic Drug Development Insights

The 2-fluoroquinoline-4-carboxylic acid class remains a potent weapon, but its utility is threatened by the ease with which cross-resistance develops. Experimental evolution studies demonstrate that exposure to even sub-inhibitory concentrations of early-generation drugs (like Ciprofloxacin) rapidly selects for marR and gyrA mutations, rendering the bacteria resistant not only to other fluoroquinolones but often to unrelated antibiotic classes (e.g., chloramphenicol, tetracyclines) due to efflux pump promiscuity[4].

For drug development professionals, the focus must shift from simply lowering the MIC to narrowing the Mutant Selection Window (MSW). Next-generation derivatives must be engineered to target both DNA gyrase and topoisomerase IV with equal affinity (dual-targeting), ensuring that a single point mutation in one enzyme does not confer a survival advantage.

References

  • Emerging mechanisms of fluoroquinolone resistance. SciSpace. Available at: [Link]

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis. Dove Medical Press. Available at: [Link]

  • Fluoroquinolone-specific resistance trajectories in E. coli and their dependence on the SOS-response. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Antiplasmodial Activity Against Known Antimalarial Drugs

Introduction: The Imperative for Robust Antimalarial Benchmarking The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates a continu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Robust Antimalarial Benchmarking

The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates a continuous and rigorous pipeline for novel antimalarial drug discovery. A critical component of this endeavor is the objective and standardized assessment of the in vitro antiplasmodial activity of new chemical entities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking the efficacy of investigational compounds against established antimalarial drugs. By adhering to the principles of scientific integrity and employing validated methodologies, researchers can generate high-quality, reproducible data that will effectively inform the progression of promising new antimalarial candidates.

This guide will detail the essential experimental workflows, from the culture and synchronization of P. falciparum to the execution of the widely accepted SYBR Green I-based antiplasmodial assay. We will delve into the causal reasoning behind key experimental choices and provide a comparative analysis of the mechanisms of action and resistance of cornerstone antimalarial drugs, including chloroquine, artemisinin, mefloquine, and atovaquone. Furthermore, we will present a framework for assessing the cytotoxicity of novel compounds and calculating the selectivity index, a crucial indicator of a drug's therapeutic potential.

I. Foundational Principles: Experimental Design and Causality

A robust benchmarking study is built upon a foundation of meticulous experimental design. The choices made at this stage directly impact the validity and interpretability of the results.

Selection of Plasmodium falciparum Strains: A Tale of Sensitivity and Resistance

To comprehensively evaluate the potential of a new antiplasmodial compound, it is imperative to test it against a panel of P. falciparum strains with well-characterized drug susceptibility profiles. The inclusion of both a drug-sensitive and a multidrug-resistant strain is the minimum standard for a meaningful preliminary assessment.

  • Drug-Sensitive Strain (e.g., 3D7 or NF54): These strains serve as a baseline to determine the intrinsic antiplasmodial activity of a compound. A lack of potency against a sensitive strain often indicates a non-viable candidate.

  • Multidrug-Resistant Strain (e.g., Dd2 or K1): Testing against a resistant strain is crucial for identifying compounds that can overcome existing resistance mechanisms. The Dd2 strain, for instance, exhibits resistance to chloroquine and mefloquine, providing a stringent test for novel agents.

The rationale for this dual-strain approach is to ascertain whether a new compound not only possesses antiplasmodial properties but also has the potential to be effective against the clinically relevant resistant parasites that undermine current treatment regimens.

The Importance of Parasite Synchronization

The intraerythrocytic developmental cycle of P. falciparum progresses through distinct morphological stages: rings, trophozoites, and schizonts. The susceptibility of the parasite to different antimalarial drugs can vary depending on its developmental stage. Therefore, synchronizing the parasite culture to a specific stage, typically the ring stage, is a critical step for ensuring experimental consistency and obtaining reproducible IC50 values. The sorbitol synchronization method is a widely used and effective technique for this purpose.[1]

II. Experimental Workflow: From Parasite Culture to Data Analysis

The following sections provide a detailed, step-by-step guide for conducting a comprehensive in vitro antiplasmodial activity benchmarking study.

In Vitro Culture of Plasmodium falciparum

The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is a cornerstone of antimalarial drug research.[2]

Protocol for P. falciparum Culture:

  • Media Preparation: Prepare complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax I or human serum).

  • Erythrocyte Preparation: Obtain fresh human erythrocytes (O+ blood type) and wash them three times with incomplete RPMI 1640 to remove plasma and buffy coat.

  • Culture Initiation/Maintenance: Resuspend the washed erythrocytes in complete culture medium to a desired hematocrit (typically 2-5%). For continuous culture, maintain parasitemia between 1-5% by adding fresh erythrocytes and changing the medium every 24-48 hours.

  • Incubation: Incubate the culture flasks at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.

Synchronization of Parasite Cultures

Protocol for Sorbitol Synchronization: [3]

  • Centrifuge the parasite culture to pellet the erythrocytes.

  • Resuspend the pellet in a 5% D-sorbitol solution and incubate for 10-15 minutes at 37°C. This selectively lyses erythrocytes containing mature parasite stages (trophozoites and schizonts).

  • Wash the erythrocytes twice with incomplete RPMI 1640 to remove the sorbitol and lysed cellular debris.

  • Resuspend the synchronized ring-stage parasites in complete culture medium and return to the incubator.

G cluster_0 Parasite Culture & Synchronization Asynchronous Culture Asynchronous Culture Centrifugation Centrifugation Asynchronous Culture->Centrifugation Harvest Sorbitol Treatment Sorbitol Treatment Centrifugation->Sorbitol Treatment Resuspend in 5% Sorbitol Washing Washing Sorbitol Treatment->Washing Remove Sorbitol Synchronized Rings Synchronized Rings Washing->Synchronized Rings Resuspend in Media

Caption: Workflow for P. falciparum synchronization using the sorbitol method.

SYBR Green I-Based Antiplasmodial Assay

The SYBR Green I assay is a fluorescent-based method that quantifies parasite proliferation by measuring the amount of parasitic DNA.[4]

Protocol for SYBR Green I Assay:

  • Plate Preparation: In a 96-well plate, perform serial dilutions of the test compounds and standard antimalarial drugs. Include a drug-free control and a negative control (uninfected erythrocytes).

  • Parasite Addition: Add the synchronized ring-stage parasite suspension (0.5-1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours at room temperature.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_1 SYBR Green I Assay Workflow Drug Dilution Drug Dilution Parasite Addition Parasite Addition Drug Dilution->Parasite Addition 96-well Plate Incubation (72h) Incubation (72h) Parasite Addition->Incubation (72h) Synchronized Rings Lysis & Staining Lysis & Staining Incubation (72h)->Lysis & Staining Add SYBR Green I Fluorescence Reading Fluorescence Reading Lysis & Staining->Fluorescence Reading Plate Reader IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation Data Analysis

Caption: Step-by-step workflow of the SYBR Green I antiplasmodial assay.

III. The Benchmarks: A Comparative Analysis of Standard Antimalarial Drugs

A thorough understanding of the mechanisms of action and resistance of established antimalarial drugs is essential for interpreting the results of a benchmarking study.

DrugMechanism of ActionMechanism of Resistance
Chloroquine Accumulates in the parasite's acidic food vacuole and inhibits the polymerization of heme into hemozoin. The resulting accumulation of free heme is toxic to the parasite.[5]Mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which lead to increased efflux of the drug from the food vacuole.[5]
Artemisinin & Derivatives Activated by heme iron in the parasite, generating free radicals that damage parasite proteins and other macromolecules.[6]Mutations in the Kelch13 (K13) propeller domain are associated with delayed parasite clearance.[7]
Mefloquine The exact mechanism is not fully understood, but it is thought to inhibit protein synthesis by binding to the parasite's 80S ribosome. It may also interfere with heme detoxification.Amplification of the P. falciparum multidrug resistance gene 1 (pfmdr1), which encodes a transporter that effluxes the drug.
Atovaquone Inhibits the parasite's mitochondrial electron transport chain by binding to the cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential.[2]Point mutations in the cytochrome b gene (cytb).[2]

IV. Quantitative Benchmarking: Comparative IC50 Values

The following table provides a summary of representative IC50 values for standard antimalarial drugs against the drug-sensitive 3D7 and multidrug-resistant Dd2 strains of P. falciparum, as determined by the SYBR Green I assay. It is important to note that IC50 values can vary between studies due to minor differences in experimental conditions.

DrugP. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)
Chloroquine15 - 30[3][8]150 - 300[9]
Artemisinin2 - 8[9]3 - 10[9]
Mefloquine20 - 40[3]50 - 100[9]
Atovaquone0.5 - 2[8]1 - 5[8]

V. Beyond Efficacy: Assessing Cytotoxicity and Selectivity

A potent antiplasmodial compound is only a viable drug candidate if it exhibits minimal toxicity to host cells. Therefore, assessing the cytotoxicity of a compound against a mammalian cell line is a critical step in the evaluation process.

Resazurin-Based Cytotoxicity Assay

The resazurin assay is a common method for assessing cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol for Resazurin Assay: [1][6]

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293T or HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

The Selectivity Index: A Measure of Therapeutic Window

The selectivity index (SI) is a crucial parameter that provides an estimate of the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the IC50.[2]

SI = CC50 / IC50

A higher SI value indicates greater selectivity for the parasite over mammalian cells, suggesting a more favorable safety profile. Generally, an SI value greater than 10 is considered promising for further investigation.[10]

G cluster_2 Selectivity Index Determination Antiplasmodial Assay Antiplasmodial Assay IC50 IC50 Antiplasmodial Assay->IC50 P. falciparum Selectivity Index Selectivity Index IC50->Selectivity Index Cytotoxicity Assay Cytotoxicity Assay CC50 CC50 Cytotoxicity Assay->CC50 Mammalian Cells CC50->Selectivity Index

Caption: Logical relationship for calculating the Selectivity Index.

VI. Conclusion: A Framework for Informed Decision-Making

This guide has provided a comprehensive framework for the in vitro benchmarking of novel antiplasmodial compounds against established antimalarial drugs. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can generate robust and reproducible data. This, in turn, will enable more informed decision-making in the critical early stages of the antimalarial drug discovery and development process. The ultimate goal is to accelerate the identification and advancement of new therapeutic agents that can effectively combat the global challenge of malaria.

VII. References

  • Baniecki, M. L., Wirth, D. F., & Clardy, J. (2007). High-throughput Plasmodium falciparum growth assay for malaria drug discovery. Antimicrobial agents and chemotherapy, 51(2), 716–723.

  • Cui, L., Miotto, O., Jiang, L., & Su, X. Z. (2012). Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum. Malaria journal, 11, 375.

  • Lambros, C., & Vanderberg, J. P. (1979). Synchronization of Plasmodium falciparum erythrocytic stages in culture. The Journal of parasitology, 65(3), 418–420.

  • Radfar, A., Diez, A., & Bautista, J. M. (2009). An alternative protocol for Plasmodium falciparum culture synchronization and a new method for synchrony confirmation. Malaria journal, 8, 118.

  • Valdés, A. F., Martínez, J. M., Pérez, Y., & Scull, R. (2010). In vitro ANTIMALARIAL ACTIVITY AND CYTOTOXICITY OF SOME SELECTED CUBAN MEDICINAL PLANTS. Revista do Instituto de Medicina Tropical de São Paulo, 52(4), 197-201.

  • World Health Organization. (2010). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure.

  • Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science, 193(4254), 673-675.

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

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  • Wong, W., Bai, Y., & Examination, C. (2019). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature communications, 10(1), 470.

  • Adwoa Biotech. (2026, March 10). PREPARATION of RBC suspension for plasmodium falciparum culture [Video]. YouTube.

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803–1806.

  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial agents and chemotherapy, 51(5), 1926–1933.

  • World Health Organization. (2025, January 9). Malaria: Artemisinin partial resistance. WHO.

  • Rosado, J., Clain, J., et al. (2025). Assessment of ex vivo antimalarial drug efficacy in African Plasmodium falciparum parasite isolates, 2016-2023. eBioMedicine, 118, 105835.

  • Foley, M., & Tilley, L. (1998). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 79(1), 55-87.

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Sources

Safety & Regulatory Compliance

Safety

2-Fluoroquinoline-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently encounter laboratories that treat fluorinated heterocycles like standard organic waste. This is a critical operational failure.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories that treat fluorinated heterocycles like standard organic waste. This is a critical operational failure. 2-Fluoroquinoline-4-carboxylic acid (2-FQCA) is a highly valued building block in drug development—particularly in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors and fluoroquinolone antibiotics. However, its robust chemical stability requires a specialized, self-validating disposal framework to ensure laboratory safety and environmental compliance.

Below is the comprehensive operational guide for the proper handling, segregation, and disposal of 2-FQCA.

Hazard Profiling & Causality

To execute a flawless disposal protocol, your team must first understand the causality behind the compound's hazards:

  • The Carbon-Fluorine (C-F) Bond: Fluorinated compounds are notoriously recalcitrant to biological degradation. Standard wastewater treatment facilities cannot break the strong C-F bond ()[1]. Consequently, any waste containing 2-FQCA must be strictly classified as halogenated waste , regardless of the primary solvent matrix.

  • The Carboxylic Acid Moiety: The acidic functional group allows for pH-dependent solubility. In basic conditions, it forms highly water-soluble salts, increasing the risk of accidental environmental dispersion if aqueous waste is not properly segregated and neutralized.

  • Occupational Hazards: According to standardized safety data, quinoline-4-carboxylic acid derivatives are classified as irritants, specifically carrying H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) hazard codes ()[2][3].

Waste Segregation Workflow

G Start 2-FQCA Waste Generation CheckState Physical State? Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Liquid Liquid Solution CheckState->Liquid Halogenated Halogenated Waste Stream Solid->Halogenated Direct Transfer Aqueous Aqueous Mixture Liquid->Aqueous Water-based Organic Organic Solvent Liquid->Organic Solvent-based Aqueous->Halogenated pH adjust to 6-8 Organic->Halogenated Contains F Incineration High-Temp Incineration (>1000°C) Halogenated->Incineration EPA Compliant

Figure 1: Logical decision tree for 2-FQCA waste segregation and disposal.

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system . This means the procedure inherently verifies its own success before you move to the next step, eliminating the guesswork that leads to safety incidents.

Phase 1: Segregation & Quenching

Causality: Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and the risk of toxic byproduct formation during incineration.

  • Identify the Matrix: Determine if the 2-FQCA waste is solid (unreacted powder, contaminated PPE, weigh boats) or liquid (reaction mother liquor, chromatography fractions).

  • Aqueous Neutralization: For aqueous reaction mixtures, slowly add 1M NaOH or 1M HCl while stirring in a fume hood.

  • Self-Validation (pH Check): Submerge a calibrated pH probe into the mixture. The protocol is validated only when the pH stabilizes between 6.0 and 8.0. Why? Neutralization prevents gas evolution (e.g., CO2 from residual carbonates) and exothermic reactions when combining multiple waste streams in a single carboy.

  • Segregation: Route all 2-FQCA-containing liquids into a designated Halogenated Organic Waste container. Never pour aqueous 2-FQCA solutions down the drain.

Phase 2: Packaging & Labeling

Causality: Proper containment prevents fugitive emissions of irritating dusts (H335) and ensures compliance with environmental regulations ()[3].

  • Solid Containment: Transfer solid waste into a puncture-resistant, solid hazardous waste bin lined with a primary poly-bag.

  • Liquid Containment: Store liquid waste in high-density polyethylene (HDPE) carboys. Why? HDPE is chemically inert to both the acidic nature of the compound's carboxylate moiety and most organic solvents used in its synthesis.

  • Self-Validation (Seal Integrity): After capping the HDPE carboy, invert it 45 degrees for 5 seconds over secondary containment. A lack of moisture at the thread validates the primary seal integrity before transport.

  • Labeling: Affix a GHS-compliant label explicitly indicating "Halogenated Organic Waste - Contains Fluorinated Quinoline Derivatives" along with the hazard codes H315, H319, and H335[2][3].

Phase 3: Final Destruction
  • Vendor Coordination: Transfer the sealed containers to a certified hazardous waste vendor.

  • Incineration Mandate: Specify on the manifest that the waste requires high-temperature incineration (>1000°C). Why? Only extreme thermal destruction ensures the complete cleavage of the C-F bond, preventing the release of fluorinated degradation products (PFAS-like persistent molecules) into the environment[1].

Quantitative Data Presentation: Waste Stream Categorization

Waste Stream TypePrimary MatrixCompatible ContainerMax Storage Time (RCRA)EPA Waste Code
Solid Waste Powders, PPE, ConsumablesPoly-lined drum90 DaysState specific
Aqueous Liquid Water, Buffers (Neutralized)HDPE Carboy90 DaysD022 (if mixed with solvents)
Organic Liquid DMSO, Methanol, DCMHDPE or Glass Carboy90 DaysF002 / F003 (Halogenated)

References

  • Title: 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem Source: nih.gov URL: [Link]

  • Title: Efficient Electrochemical Defluorination of Fluorinated Drugs in Aqueous Medium Source: researchgate.net URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Fluoroquinoline-4-carboxylic acid

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated building blocks into complex drug discovery pipelines. 2-Fluoroquinoline-4-carboxylic acid is a critical intermediate, prominen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated building blocks into complex drug discovery pipelines. 2-Fluoroquinoline-4-carboxylic acid is a critical intermediate, prominently utilized in the synthesis of non-peptide antagonists for human orexin receptors, which are targeted for the treatment of sleep disorders and metabolic syndromes [1].

While its utility in medicinal chemistry is vast, its physical properties as a fine, reactive powder necessitate stringent operational and personal protective equipment (PPE) protocols. This guide provides a comprehensive, causality-driven framework for handling, utilizing, and disposing of this compound safely, ensuring that every procedure functions as a self-validating system.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the chemical's hazard profile. Like many substituted quinoline-4-carboxylic acids, the combination of the carboxylic acid moiety and the fluorinated aromatic ring dictates its reactivity and irritant potential [2].

Table 1: Physicochemical & Hazard Data

Property / HazardValue / GHS ClassificationScientific Causality & Impact
Physical State Solid / Fine PowderHigh surface area increases the risk of aerosolization and static charge accumulation during transfer.
Skin Irritation Category 2 (H315)The acidic functional group disrupts the acid mantle of the skin upon contact, causing localized inflammation [3].
Eye Irritation Category 2A (H319)Direct contact with ocular mucosal membranes causes rapid pH shifts, leading to severe tissue irritation.
Respiratory STOT SE 3 (H335)Inhalation of micro-particulates triggers an immediate inflammatory response in the upper respiratory tract.

The Personal Protective Equipment (PPE) Matrix

PPE is not merely a compliance checklist; it is a scientifically selected barrier system designed to mitigate specific physicochemical risks [4]. Standard laboratory attire is insufficient for handling highly active, irritating powders.

Table 2: PPE Matrix & Scientific Justification

PPE CategoryEquipment SpecificationScientific Justification (Causality)
Eye Protection Indirect Vented Chemical GogglesStandard safety glasses fail to block airborne dust. Goggles provide a 360-degree seal against aerosolized powder.
Hand Protection Nitrile Gloves ( 4 mil thickness)Nitrile offers superior chemical resistance to carboxylic acids and the polar aprotic solvents (e.g., DMF, DMSO) typically used for its dissolution.
Body Protection 100% Cotton Lab Coat with Knit CuffsProtects street clothing from particulate accumulation. Knit cuffs prevent accidental sweeping of powder from the benchtop.
Respiratory N95 / P100 Particulate RespiratorMandated only if handling outside a certified fume hood. Filters out >95% of airborne solid particulates, directly mitigating H335 risks [5].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are empirically confirmed.

G Start Pre-Operation: Hazard & Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (Flow: 80-120 fpm) Start->Hood Weigh Weighing & Transfer (Mitigate Static Charge) PPE->Weigh Hood->Weigh Dissolve Solvent Addition (e.g., DMF/DMSO) Weigh->Dissolve Decon Surface Decontamination (Detergent & Water) Dissolve->Decon Dispose Waste Disposal (Halogenated Waste Stream) Decon->Dispose

Operational workflow for the safe handling of 2-Fluoroquinoline-4-carboxylic acid.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Environmental Validation: Before opening the chemical container, verify that the fume hood face velocity is between 80-120 feet per minute (fpm).

    • Self-Validating Check: Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash; it should be gently pulled inward, visually confirming negative pressure. Velocities above 120 fpm create turbulent eddies that can blow the powder out of the sash.

  • Static Mitigation: Pass an anti-static ionizing gun over the weighing boat and spatula.

    • Causality: Halogenated organic powders carry high static charges, causing them to repel from the spatula and aerosolize into the user's breathing zone.

  • Transfer: Use a clean, dry, stainless-steel V-shaped spatula. Weigh the material directly into the reaction vessel (e.g., round-bottom flask) rather than a secondary boat to minimize transfer losses and secondary exposure.

  • Solvent Addition: If dissolving the compound for amide coupling, add the solvent slowly down the interior wall of the vessel.

    • Causality: Dropping solvent directly onto the powder bed displaces air rapidly, ejecting dry powder micro-particulates into the atmosphere.

  • Sealing: Immediately cap the source bottle and wrap the seal with Parafilm to prevent ambient moisture degradation.

Spill Response and Disposal Plan

A localized spill of 2-Fluoroquinoline-4-carboxylic acid requires immediate, methodical containment to prevent cross-contamination of the laboratory environment.

Step-by-Step Methodology: Solid Spill Response
  • Isolation: Halt all nearby work and lower the fume hood sash if the spill occurred inside. If outside, restrict access to the immediate 2-meter radius.

  • PPE Escalation: If the spill is outside the hood, immediately don an N95 or P100 particulate respirator before approaching the spill zone.

  • Dust Suppression (Critical Step): Do not dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a 70% ethanol solution) using a spray bottle.

    • Causality: Wetting the powder increases its mass and cohesion, completely neutralizing the inhalation hazard during mechanical cleanup.

  • Collection: Use a disposable plastic scoop to collect the wetted slurry. Place the collected material into a designated, sealable solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a DI water wipe-down, to neutralize and remove any residual acidic residue.

Step-by-Step Methodology: Waste Disposal
  • Solid Waste: Dispose of unreacted powder, contaminated gloves, and cleanup materials in a clearly labeled "Halogenated Solid Organic Waste" container.

  • Liquid Waste: Solutions containing 2-Fluoroquinoline-4-carboxylic acid must be routed to "Halogenated Organic Solvent Waste."

    • Causality: The presence of the fluorine atom requires specialized high-temperature incineration by waste management facilities to prevent the release of highly toxic hydrofluoric acid (HF) gas into the environment.

References

  • Title: Orexin Receptor Antagonists (Patent WO2001096302A1)
  • Title: Preventing Chemical Hazards & PPE Guidelines Source: Tripartite Alliance for Fair and Progressive Employment Practices (TAFEP) URL: [Link]

  • Title: PPE for Chemical Handling: A Quick Guide Source: Healthy Bean Ltd URL: [Link]

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